Eosin 5-isothiocyanate
Beschreibung
''triplet'' probe for measuring slow rotational diffusion of macromolecules
Structure
3D Structure
Eigenschaften
IUPAC Name |
2',4',5',7'-tetrabromo-3',6'-dihydroxy-6-isothiocyanatospiro[2-benzofuran-3,9'-xanthene]-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H7Br4NO5S/c22-12-4-10-18(14(24)16(12)27)30-19-11(5-13(23)17(28)15(19)25)21(10)9-2-1-7(26-6-32)3-8(9)20(29)31-21/h1-5,27-28H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHXYXYGSUXANME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N=C=S)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)Br)O)Br)Br)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H7Br4NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70975933 | |
| Record name | 2',4',5',7'-Tetrabromo-3',6'-dihydroxy-5-isothiocyanato-3H-spiro[2-benzofuran-1,9'-xanthen]-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70975933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
705.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60520-47-0 | |
| Record name | Eosin 5-isothiocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60520-47-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Eosine-5-isothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060520470 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2',4',5',7'-Tetrabromo-3',6'-dihydroxy-5-isothiocyanato-3H-spiro[2-benzofuran-1,9'-xanthen]-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70975933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to Protein Labeling with Eosin-5-Isothiocyanate: Mechanism, Protocol, and Applications
This in-depth guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of Eosin-5-isothiocyanate (EITC) and its application in protein labeling. We will delve into the core mechanism of action, provide a detailed experimental protocol, and discuss the critical parameters that ensure successful and reproducible conjugation. This document is designed to be a practical resource, blending theoretical principles with actionable insights to empower your research.
Introduction: The Versatility of Eosin-5-Isothiocyanate in Protein Labeling
Eosin-5-isothiocyanate (EITC) is a fluorescent dye belonging to the xanthene class, widely utilized for covalently labeling proteins and other biomolecules.[1][2] Its utility stems from the presence of an isothiocyanate (-N=C=S) group, which forms a stable covalent bond with primary amine groups on the target protein.[3] EITC is a valuable tool in various biological and biochemical research areas, including fluorescence microscopy, flow cytometry, and fluorescence resonance energy transfer (FRET) studies.[1][4][5][6] The resulting Eosin-protein conjugates exhibit a distinct orange-red fluorescence, enabling the detection, tracking, and quantification of the labeled protein.
The Core Mechanism: Covalent Conjugation of EITC to Proteins
The fundamental principle behind EITC protein labeling is the chemical reaction between the electrophilic isothiocyanate group of EITC and the nucleophilic primary amine groups present on the protein. These primary amines are predominantly found at the N-terminus of the polypeptide chain and on the side chain of lysine residues.
The reaction proceeds via a nucleophilic addition mechanism, resulting in the formation of a stable thiourea linkage. This covalent bond ensures that the fluorescent label remains attached to the protein throughout subsequent experimental procedures.
Caption: Mechanism of EITC conjugation to a protein's primary amine.
The Critical Role of pH
The efficiency of the labeling reaction is highly dependent on the pH of the reaction buffer. An alkaline pH, typically between 8.5 and 9.0, is optimal for the reaction.[7][8] At this pH, the primary amino groups on the protein are predominantly in their unprotonated, nucleophilic state, which is essential for their attack on the isothiocyanate group. At a lower pH, these amines are protonated (-NH3+), rendering them non-nucleophilic and thus unreactive towards the EITC molecule.[8]
Physicochemical and Spectral Properties of Eosin-5-Isothiocyanate
Understanding the properties of EITC is crucial for designing experiments and interpreting results.
| Property | Value | Source |
| Molecular Formula | C₂₁H₇Br₄NO₅S | [4][9] |
| Molecular Weight | ~705.0 g/mol | [6][9] |
| Excitation Maximum (λex) | ~521 nm (at pH 9) | [4][5] |
| Emission Maximum (λem) | ~544 nm (at pH 9) | [4][5][6][10] |
| Molar Extinction Coefficient (ε) | ~95,000 M⁻¹cm⁻¹ | [4] |
| Solubility | Soluble in DMF or DMSO | [4][5] |
| Appearance | Orange to red powder | [10] |
Step-by-Step Experimental Protocol for Protein Labeling with EITC
This protocol provides a general framework for labeling proteins with EITC. It is essential to optimize the conditions for each specific protein to achieve the desired degree of labeling.
Materials and Reagents
-
Protein of interest (in an amine-free buffer)
-
Eosin-5-isothiocyanate (EITC)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 8.5-9.0
-
Quenching Buffer: 1.5 M hydroxylamine, pH 8.5 (or another amine-containing buffer like Tris)
-
Purification column (e.g., size-exclusion chromatography column)
-
Dialysis tubing or centrifugal ultrafiltration units
Workflow Diagram
Caption: Experimental workflow for protein labeling with EITC.
Detailed Procedure
-
Protein Preparation:
-
Ensure the protein solution is in an amine-free buffer (e.g., PBS). Buffers containing primary amines, such as Tris or glycine, will compete with the protein for EITC and must be removed.[7][11]
-
If necessary, perform a buffer exchange into the Labeling Buffer using dialysis or a desalting column.
-
Adjust the protein concentration to 2-10 mg/mL for optimal labeling efficiency.[8]
-
-
EITC Stock Solution Preparation:
-
Labeling Reaction:
-
Slowly add the EITC stock solution to the protein solution while gently stirring. The molar ratio of EITC to protein will determine the degree of labeling and should be optimized. A starting point is often a 10 to 20-fold molar excess of EITC.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. Gentle mixing during incubation can improve labeling efficiency.
-
-
Quenching the Reaction:
-
To stop the labeling reaction, add the Quenching Buffer to the reaction mixture. The primary amines in the quenching buffer will react with any unreacted EITC.
-
Incubate for an additional 30 minutes at room temperature.
-
-
Purification of the Labeled Protein:
-
It is crucial to remove unreacted EITC and any byproducts from the labeled protein.[12][13]
-
Size-exclusion chromatography is a common and effective method for separating the larger labeled protein from the smaller, unbound dye molecules.[11]
-
Alternatively, extensive dialysis or the use of centrifugal ultrafiltration devices can be employed.
-
Determination of the Degree of Labeling (DOL)
The Degree of Labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule, is a critical parameter for ensuring experimental reproducibility.[14] It can be determined spectrophotometrically.
-
Measure the absorbance of the purified Eosin-protein conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of Eosin (~521 nm, A₅₂₁).
-
Calculate the protein concentration using the following formula, which corrects for the absorbance of EITC at 280 nm:
Protein Concentration (M) = [A₂₈₀ - (A₅₂₁ × CF)] / ε_protein
Where:
-
CF is the correction factor for EITC at 280 nm (A₂₈₀ of EITC / A₅₂₁ of EITC).
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
Calculate the DOL using the following formula:
DOL = A₅₂₁ / (ε_EITC × Protein Concentration (M))
Where:
-
ε_EITC is the molar extinction coefficient of Eosin-5-isothiocyanate (~95,000 M⁻¹cm⁻¹).[4]
-
For antibodies, a DOL between 2 and 10 is often considered ideal.[14]
Applications of EITC-Labeled Proteins
EITC's robust fluorescence makes it suitable for a variety of applications:
-
Fluorescence Microscopy: Visualize the localization and trafficking of labeled proteins within cells.[1]
-
Flow Cytometry: Identify and quantify cell populations based on the presence of a labeled protein on the cell surface or intracellularly.[15]
-
Fluorescence Resonance Energy Transfer (FRET): EITC can act as an acceptor for donors like fluorescein (FITC), dansyl, and coumarin dyes, enabling studies of protein-protein interactions.[4][5][6]
-
Photosensitizer: EITC can generate singlet oxygen, which is useful for techniques like photoconversion in electron microscopy.[4][5]
Troubleshooting and Key Considerations
-
Low Labeling Efficiency:
-
Cause: Incorrect pH, presence of amine-containing buffers, low protein concentration, or inactive EITC.
-
Solution: Ensure the pH of the labeling buffer is between 8.5 and 9.0. Perform buffer exchange to remove any interfering substances. Concentrate the protein if necessary. Use freshly prepared EITC solution.
-
-
Protein Precipitation:
-
Cause: Over-labeling of the protein can alter its physicochemical properties and lead to aggregation.
-
Solution: Reduce the molar ratio of EITC to protein in the labeling reaction. Optimize the incubation time and temperature.
-
-
High Background Fluorescence:
-
Cause: Incomplete removal of unreacted EITC.
-
Solution: Ensure thorough purification of the labeled protein using size-exclusion chromatography or extensive dialysis.
-
Storage and Stability
EITC powder should be stored at -20°C, protected from light and moisture.[4][5] EITC solutions in anhydrous solvents should be prepared fresh for each use. The labeled protein conjugate should be stored under conditions that are optimal for the stability of the specific protein, typically at 4°C for short-term storage or -20°C to -80°C for long-term storage, protected from light.
Conclusion
Eosin-5-isothiocyanate is a powerful and versatile tool for the fluorescent labeling of proteins. A thorough understanding of its reaction mechanism, the critical influence of pH, and adherence to a well-defined experimental protocol are paramount for achieving successful and reproducible results. By carefully controlling the reaction conditions and effectively purifying the final conjugate, researchers can confidently utilize EITC-labeled proteins in a wide array of applications to advance their scientific investigations.
References
-
Q2UB. (n.d.). Eosin-5-isothiocyanate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Eosin 5-isothiocyanate. PubChem Compound Database. Retrieved from [Link]
- De, S., & Das, S. (1998). Determining the extent of labeling for tetramethylrhodamine protein conjugates. Journal of Biochemical and Biophysical Methods, 36(2-3), 137–147.
- Kang, D., & Kim, Y. S. (1996). Characterization of this compound Binding Site in Band 3 Protein of the Human Erythrocyte. Journal of Biochemistry and Molecular Biology, 29(1), 53-58.
-
MySkinRecipes. (n.d.). Eosin-5-isothiocyanate. Retrieved from [Link]
- Tiong, V. X., & Thordarson, P. (2021). Chemical Conjugation Strategies for the Development of Protein-Based Subunit Nanovaccines.
- Al-Adili, N., & Carson, D. D. (2018).
- Singh, P., et al. (2016). An efficient method for FITC labelling of proteins using tandem affinity purification. Biological Procedures Online, 18, 18.
-
G-Biosciences. (2015). How To Determine Degree of Protein Labeling. Retrieved from [Link]
- Unknown. (n.d.). Protein labelling with FITC. Retrieved from a general protocol available online.
Sources
- 1. Eosin-5-isothiocyanate [myskinrecipes.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Chemical Conjugation Strategies for the Development of Protein-Based Subunit Nanovaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biotium.com [biotium.com]
- 5. biotium.com [biotium.com]
- 6. AdipoGen Eosin-5-isothiocyanate, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 7. abcam.co.jp [abcam.co.jp]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. This compound | C21H7Br4NO5S | CID 173745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. q2ub.com [q2ub.com]
- 11. lifewp.bgu.ac.il [lifewp.bgu.ac.il]
- 12. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 15. Comparison of eosin and fluorescein conjugates for the photoinitiation of cell-compatible polymer coatings - PMC [pmc.ncbi.nlm.nih.gov]
Eosin 5-Isothiocyanate: A Comprehensive Technical Guide to Solubility and Application in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eosin 5-isothiocyanate (EITC) is a pivotal amine-reactive fluorescent probe, widely employed in bioconjugation, cellular imaging, and diagnostics. Its utility is fundamentally governed by its solubility and stability in organic solvents, which are critical for the preparation of stock solutions and the efficiency of labeling reactions. This in-depth technical guide provides a comprehensive analysis of EITC's solubility in dimethyl sulfoxide (DMSO) and other common organic solvents. We delve into the physicochemical principles that dictate its solubility, present quantitative and qualitative solubility data, and offer field-proven protocols for the preparation and storage of EITC solutions. Furthermore, this guide addresses the critical aspects of EITC stability, offering insights into potential degradation pathways and best practices to ensure the integrity and reactivity of the probe.
Introduction: The Significance of Solvent Choice in EITC Applications
This compound is a derivative of the xanthene dye, Eosin Y, functionalized with a highly reactive isothiocyanate (-N=C=S) group. This group readily forms stable thiourea bonds with primary aliphatic amines, such as the ε-amino group of lysine residues in proteins. The choice of solvent for dissolving and reacting EITC is a critical experimental parameter that directly impacts labeling efficiency, reproducibility, and the overall success of the conjugation process. An ideal solvent must not only fully solubilize the dye but also maintain its chemical integrity and facilitate the reaction with the target biomolecule.
This guide will explore the nuances of EITC solubility, moving beyond simple statements of "soluble" or "insoluble" to provide a deeper understanding of the underlying chemical principles and practical considerations for researchers in the field.
Physicochemical Properties of this compound
Understanding the molecular structure and inherent properties of EITC is fundamental to comprehending its solubility characteristics.
Molecular Structure:
EITC possesses a complex polycyclic aromatic structure derived from fluorescein, featuring four bromine atoms, a carboxyl group, and a phenolic hydroxyl group. This core structure is appended with the isothiocyanate group.
-
Xanthene Core: The large, planar, and relatively nonpolar xanthene ring system contributes to its solubility in organic solvents that can engage in van der Waals interactions.
-
Polar Functional Groups: The presence of a carboxyl group (-COOH) and a hydroxyl group (-OH) introduces polarity and the potential for hydrogen bonding. These groups can exist in equilibrium between their protonated and deprotonated states, influencing the molecule's overall polarity and solubility in different solvents.
-
Isothiocyanate Group (-N=C=S): This electrophilic group is the reactive moiety for amine conjugation. While contributing to the molecule's overall polarity, its primary role is in chemical reactivity.
-
Bromine Atoms: The four bromine atoms increase the molecular weight and contribute to the electron-rich nature of the aromatic system, potentially influencing intermolecular interactions.
The interplay of these structural features dictates the solubility of EITC in various organic solvents.
Solubility Profile of this compound in Organic Solvents
The selection of an appropriate solvent is paramount for the successful use of EITC. The following table summarizes the solubility of EITC in a range of common organic solvents.
| Solvent | Chemical Class | Polarity (Dielectric Constant) | Solubility | Observations & Recommendations |
| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | 47.2 | Highly Soluble (up to 50 mg/mL) [1] | The solvent of choice for preparing high-concentration stock solutions. Anhydrous DMSO is recommended to minimize hydrolysis of the isothiocyanate group.[2] |
| Dimethylformamide (DMF) | Aprotic, Polar | 38.3 | Soluble [2][3] | A suitable alternative to DMSO for preparing stock solutions. Ensure the use of an anhydrous grade. |
| Chloroform (CHCl₃) | Nonpolar | 4.8 | Soluble | Can be used for certain applications, but its volatility and toxicity require careful handling. |
| Methanol (CH₃OH) | Protic, Polar | 32.7 | Slightly Soluble | The protic nature of methanol can lead to the degradation of the isothiocyanate group over time through the formation of thiocarbamates. Not recommended for long-term storage of stock solutions. |
| Ethanol (C₂H₅OH) | Protic, Polar | 24.5 | Slightly Soluble [4][5] | Similar to methanol, the reactivity of the hydroxyl group with the isothiocyanate makes it a less ideal solvent for stock solutions. |
| Acetone ((CH₃)₂CO) | Aprotic, Polar | 20.7 | Slightly to Sparingly Soluble | May not be suitable for preparing high-concentration stock solutions. |
| Acetonitrile (CH₃CN) | Aprotic, Polar | 37.5 | Slightly to Sparingly Soluble | While polar, its ability to solvate the large EITC molecule may be limited. |
| Water | Protic, Polar | 80.1 | Poorly Soluble | The isothiocyanate group is highly susceptible to hydrolysis in aqueous environments, leading to the formation of an unreactive amine.[6] |
Causality Behind Solubility:
The high solubility of EITC in DMSO and DMF can be attributed to their properties as polar aprotic solvents. They possess large dipole moments and are excellent hydrogen bond acceptors, allowing them to effectively solvate the polar functional groups of the EITC molecule. Furthermore, their relatively large and polarizable nature facilitates favorable van der Waals interactions with the extensive aromatic system of the dye.
In contrast, the lower solubility in alcohols like methanol and ethanol, despite their polarity, is a consequence of their protic nature. While they can act as hydrogen bond donors and acceptors, they can also react with the isothiocyanate group, leading to its degradation. The limited solubility in less polar solvents like acetone and acetonitrile arises from their inability to effectively solvate the polar moieties of the EITC molecule.
Stability of this compound in Organic Solvents
The chemical stability of EITC in solution is as critical as its solubility. The isothiocyanate group is susceptible to degradation, primarily through hydrolysis and reaction with nucleophiles.
Key Factors Influencing Stability:
-
Water Content: Trace amounts of water in organic solvents can lead to the hydrolysis of the isothiocyanate group to an unreactive primary amine. The use of anhydrous solvents is therefore crucial for preparing and storing stock solutions.
-
pH: Isothiocyanates are generally most stable at a neutral pH. Acidic or basic conditions can accelerate degradation.
-
Nucleophiles: Solvents containing nucleophilic groups, such as the hydroxyl group in alcohols, can react with the isothiocyanate to form inactive byproducts.
-
Light Exposure: Like many fluorescent dyes, EITC can be susceptible to photobleaching upon prolonged exposure to light. Solutions should be stored in the dark.
-
Temperature: Elevated temperatures can accelerate degradation reactions. Storage at low temperatures is recommended.
Storage Recommendations for EITC Solutions:
Based on supplier recommendations and general chemical principles, the following storage conditions are advised for EITC stock solutions prepared in anhydrous DMSO or DMF:
-
Short-term (up to 1 month): -20°C, protected from light and moisture.[1]
-
Long-term (up to 6 months): -80°C, protected from light and moisture.[1]
It is best practice to prepare fresh solutions for critical applications and to aliquot stock solutions to avoid repeated freeze-thaw cycles.
Experimental Protocols
Preparation of a Concentrated EITC Stock Solution in DMSO
This protocol describes the preparation of a 10 mg/mL (approximately 14 mM) stock solution of EITC in anhydrous DMSO.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Allow the vial of solid EITC to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh out the desired amount of EITC in a microcentrifuge tube. Due to the electrostatic nature of the powder, it is advisable to handle it in a low-humidity environment.
-
Add the appropriate volume of anhydrous DMSO to the tube to achieve a final concentration of 10 mg/mL.
-
Vortex the tube thoroughly for several minutes until the solid is completely dissolved. Gentle warming (e.g., to 37°C) can aid in dissolution, but prolonged heating should be avoided.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
For storage, aliquot the stock solution into smaller volumes in tightly sealed, light-protected tubes and store at -20°C or -80°C.
Caption: Workflow for preparing a concentrated EITC stock solution in DMSO.
General Protocol for Protein Labeling with EITC
This protocol provides a general framework for labeling proteins with EITC in a buffer system containing a small percentage of organic solvent.
Materials:
-
Protein solution in an amine-free buffer (e.g., PBS, HEPES) at pH 7.2-8.0
-
Concentrated EITC stock solution in anhydrous DMSO (from Protocol 5.1)
-
Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0, or hydroxylamine)
-
Size-exclusion chromatography column for purification
Procedure:
-
Protein Preparation: Ensure the protein solution is at an appropriate concentration (typically 1-10 mg/mL) in a buffer free of primary amines (e.g., Tris).
-
Dye Addition: While gently vortexing the protein solution, add the concentrated EITC stock solution dropwise to achieve the desired molar ratio of dye to protein (commonly between 10:1 and 20:1). The final concentration of DMSO in the reaction mixture should be kept to a minimum (ideally <10% v/v) to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light. The optimal reaction time and temperature may need to be determined empirically for each specific protein.
-
Quenching: Stop the reaction by adding a quenching reagent to react with any unreacted EITC.
-
Purification: Separate the labeled protein from unreacted dye and byproducts using a size-exclusion chromatography column equilibrated with the desired storage buffer.
-
Characterization: Determine the degree of labeling by measuring the absorbance of the purified conjugate at the absorbance maximum of the protein (typically 280 nm) and EITC (around 521 nm).
Caption: General workflow for protein labeling with EITC.
Conclusion
The solubility and stability of this compound in organic solvents are critical parameters that underpin its successful application in bioconjugation and other labeling technologies. This guide has provided a detailed examination of these properties, grounded in the physicochemical characteristics of the EITC molecule. DMSO and DMF stand out as the premier solvents for preparing concentrated and stable stock solutions, owing to their polar aprotic nature. A thorough understanding of the factors that can lead to the degradation of the reactive isothiocyanate group is essential for ensuring the efficacy of labeling experiments. By following the recommended protocols for solution preparation, storage, and conjugation, researchers can harness the full potential of EITC as a robust and reliable fluorescent probe.
References
-
Hahn Lab, University of North Carolina. Dye Labeling Protocol. [Link]
-
Interchim. Eosin-5-maleimide. [Link]
-
Al-Behadili W.K.H., et al. (2023). Effect of Solvent on Intensity of Absorption and Fluorescence of Eosin Y Dye and Spectral Properties of Eosin Y Dye. Journal of Medicinal and Chemical Sciences, 6(2), 322-334. [Link]
-
Sujka, M. (2023). Effect of Solvent on Intensity of Absorption and Fluorescence of Eosin Y Dye and Spectral Properties of Eosin Y Dye. Journal of Medicinal and Chemical Sciences. [Link]
-
PubChem. Eosin Y. [Link]
- Jambhekar, S., & Breen, P. (2016). Drug dissolution: significance of physicochemical properties and physiological conditions. Drug discovery today, 21(2), 317–328.
- Zhang, G., et al. (2020). [The medium effects of fluorescence of eosin-5-isothiocyanate as a luminescent marker]. Guang pu xue yu guang pu fen xi = Guang pu, 40(1), 1597-600.
-
Bąk, A., et al. (2022). Fluorimetric Determination of Eosin Y in Water Samples and Drinks Using Deep Eutectic Solvent-Based Liquid-Phase Microextraction. Molecules, 27(19), 6296. [Link]
-
ResearchGate. Reaction of isothiocyanates with nucleophiles. [Link]
-
PubChem. This compound. [Link]
-
Luang-In, V., & Rossiter, J. T. (2015). Stability studies of isothiocyanates and nitriles in aqueous media. Songklanakarin Journal of Science and Technology, 37(6), 625-630. [Link]
Sources
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- 2. biotium.com [biotium.com]
- 3. biotium.com [biotium.com]
- 4. jmchemsci.com [jmchemsci.com]
- 5. Effect of Solvent on Intensity of Absorption and Fluorescence of Eosin Y Dye and Spectral Properties of Eosin Y Dye [jmchemsci.com]
- 6. thaiscience.info [thaiscience.info]
Eosin 5-Isothiocyanate: A Technical Guide to its Core Applications in Advanced Fluorescence Microscopy
Abstract
Eosin 5-isothiocyanate (EITC) is a versatile, amine-reactive fluorescent dye with a rich history in biological imaging. While structurally related to the more commonly known fluorescein isothiocyanate (FITC), the presence of four bromine atoms in the EITC molecule imparts unique photophysical properties that make it an invaluable tool for a range of advanced fluorescence microscopy applications. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the core applications of EITC, focusing on its utility in immunofluorescence, its role as a potent photosensitizer for correlative light-electron microscopy (CLEM), and its application as an efficient acceptor in Förster Resonance Energy Transfer (FRET) studies. This guide moves beyond a simple recitation of protocols to explain the underlying principles and causality behind experimental choices, empowering users to optimize their experiments and troubleshoot effectively.
Introduction to this compound: Properties and Advantages
This compound is a derivative of the xanthene dye, eosin. The key to its functionality lies in the isothiocyanate (-N=C=S) group, which forms a stable covalent thiourea bond with primary amines, such as the ε-amino group of lysine residues in proteins.[1] This reactivity makes it a robust tool for labeling antibodies and other proteins for downstream applications.
The four bromine atoms distinguish EITC from FITC and are responsible for its characteristic photophysical properties. These heavy atoms enhance the rate of intersystem crossing, the process where the excited singlet state transitions to a longer-lived triplet state. This property has two significant consequences: a reduction in fluorescence quantum yield compared to fluorescein and a significant increase in the generation of singlet oxygen, a reactive oxygen species.[2][3] This latter characteristic is harnessed in advanced imaging techniques.
Table 1: Photophysical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Weight | ~705 g/mol | [4] |
| Excitation Maximum (λex) | ~521 nm | [3] |
| Emission Maximum (λem) | ~544 nm | [3] |
| Molar Extinction Coefficient (ε) | ~95,000 cm⁻¹M⁻¹ | [3] |
| Singlet Oxygen Quantum Yield (ΦΔ) | ~0.57 | [2][3] |
| Solubility | Soluble in DMF and DMSO | [2] |
The relatively large Stokes shift (the difference between the excitation and emission maxima) of EITC is advantageous for minimizing spectral overlap and improving signal-to-noise in fluorescence microscopy.
Key Application I: Protein and Antibody Labeling for Immunofluorescence
The primary application of EITC in fluorescence microscopy is the covalent labeling of proteins, particularly antibodies, for immunofluorescence (IF) and immunocytochemistry (ICC). The resulting EITC-conjugated antibodies can be used to specifically detect and visualize target antigens in cells and tissues.
The Chemistry of Conjugation: A Deliberate Approach
The conjugation of EITC to a protein is a nucleophilic addition reaction. The unprotonated primary amine of a lysine residue acts as a nucleophile, attacking the electrophilic carbon atom of the isothiocyanate group.
Caption: Covalent bond formation between EITC and a primary amine on a protein.
The efficiency of this reaction is highly pH-dependent. A pH between 9.0 and 9.5 is optimal because it ensures that a significant fraction of the lysine ε-amino groups (pKa ~10.5) are in their unprotonated, nucleophilic state, while still maintaining the stability of most proteins.[5][6] Buffers containing primary amines, such as Tris, must be avoided as they will compete with the protein for reaction with the EITC.[7]
Detailed Protocol: EITC Conjugation to an Antibody
This protocol provides a robust starting point for the conjugation of EITC to an antibody. Optimization of the dye-to-protein molar ratio may be necessary for specific antibodies and applications.
Materials:
-
Purified antibody (1-5 mg/mL in an amine-free buffer, e.g., 0.1 M sodium carbonate-bicarbonate buffer, pH 9.0)
-
This compound (EITC)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Gel filtration column (e.g., Sephadex G-25) equilibrated with phosphate-buffered saline (PBS), pH 7.4
-
Conjugation buffer: 0.1 M sodium carbonate-bicarbonate buffer, pH 9.0-9.5
Procedure:
-
Prepare the Antibody Solution:
-
Dialyze the antibody against the conjugation buffer overnight at 4°C to remove any amine-containing preservatives and to adjust the pH.
-
Adjust the antibody concentration to 2-5 mg/mL. Higher concentrations generally lead to more efficient conjugation.[6]
-
-
Prepare the EITC Solution:
-
Immediately before use, dissolve EITC in DMSO to a concentration of 1 mg/mL. Protect the solution from light.
-
-
The Labeling Reaction:
-
While gently stirring the antibody solution, slowly add the desired amount of the EITC solution. A starting molar ratio of 10-20 moles of EITC per mole of antibody is recommended.
-
Incubate the reaction for 2-4 hours at room temperature, protected from light.
-
-
Purification of the Conjugate:
-
Separate the EITC-conjugated antibody from unreacted dye by passing the reaction mixture through a gel filtration column.
-
The first colored fraction to elute will be the labeled antibody. The smaller, unreacted dye molecules will elute later.
-
-
Characterization and Storage:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~521 nm (for EITC).
-
Store the conjugated antibody at 4°C, protected from light. For long-term storage, consider adding a preservative like sodium azide and storing at -20°C.
-
Immunofluorescence Staining Protocol with EITC-Conjugated Antibodies
This protocol outlines a general procedure for immunofluorescence staining of cultured cells.
Materials:
-
Cultured cells on coverslips or in chamber slides
-
PBS
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
EITC-conjugated primary or secondary antibody
-
Antifade mounting medium
Procedure:
-
Cell Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes (for intracellular targets).
-
-
Blocking:
-
Wash three times with PBS.
-
Block non-specific antibody binding by incubating with 1% BSA in PBS for 30-60 minutes.
-
-
Antibody Incubation:
-
Dilute the EITC-conjugated antibody in the blocking buffer.
-
Incubate the cells with the diluted antibody for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Washing and Mounting:
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
-
Imaging:
-
Visualize the fluorescence using a microscope equipped with appropriate filters for EITC (excitation ~520 nm, emission ~545 nm).
-
Key Application II: Photosensitizer for Correlative Light-Electron Microscopy (CLEM)
A significant and powerful application of EITC is its use as a photosensitizer in CLEM.[8][9] This technique bridges the gap between the dynamic, molecule-specific information from fluorescence microscopy and the high-resolution ultrastructural context provided by electron microscopy.
The Principle of Photoconversion
The high singlet oxygen quantum yield of EITC is central to this application.[2][3] When an EITC-labeled probe (e.g., an antibody) is bound to its target and illuminated with light of the appropriate wavelength, the excited EITC generates singlet oxygen. In the presence of diaminobenzidine (DAB), the singlet oxygen catalyzes the polymerization and oxidation of DAB, resulting in an electron-dense, insoluble precipitate.[8][9] This precipitate is readily visible in the electron microscope, allowing for the precise localization of the fluorescently labeled molecule within the cellular ultrastructure.
Caption: Principle of FRET using a donor and EITC as an acceptor.
Example: Protein-Protein Interaction Study
-
Labeling: Conjugate one protein of interest with a donor fluorophore (e.g., FITC) and the other with EITC.
-
Incubation: Mix the labeled proteins under conditions that promote their interaction.
-
Fluorescence Measurement: Excite the sample at the donor's excitation wavelength and measure the emission at both the donor's and acceptor's emission wavelengths.
-
Analysis: An increase in the acceptor's emission intensity and a corresponding decrease in the donor's emission intensity indicate that FRET is occurring and that the proteins are interacting.
Troubleshooting and Optimization
Table 2: Troubleshooting Guide for EITC Applications
| Problem | Possible Cause | Solution |
| Low fluorescence signal in immunofluorescence | - Low degree of labeling (DOL)- Antibody inactivity after conjugation- Photobleaching | - Increase the EITC:protein ratio during conjugation.- Optimize conjugation conditions (pH, reaction time).- Perform a functional assay to confirm antibody activity.- Use an antifade mounting medium. |
| High background staining in immunofluorescence | - Non-specific antibody binding- Unreacted EITC in the conjugate | - Increase the concentration of the blocking agent.- Titrate the antibody concentration.- Ensure thorough purification of the conjugated antibody. |
| No or weak DAB precipitate in CLEM | - Low fluorescence signal- Inefficient photoconversion | - Optimize the immunofluorescence staining for a strong signal.- Increase the DAB concentration or incubation time.- Increase the intensity or duration of illumination. |
| Changes in FRET efficiency are not observed | - No interaction between labeled molecules- Incorrect labeling sites- Inappropriate donor-acceptor pair | - Confirm the interaction using an alternative method.- Consider labeling different sites on the proteins.- Ensure sufficient spectral overlap between the donor emission and acceptor excitation. |
Conclusion
This compound is a powerful and versatile tool in the modern fluorescence microscopy toolbox. Its unique photophysical properties, particularly its high singlet oxygen quantum yield, open the door to advanced applications like correlative light-electron microscopy that are not readily achievable with other common fluorophores. By understanding the principles behind its reactivity and its behavior upon excitation, researchers can effectively harness the capabilities of EITC to gain deeper insights into the intricate world of cellular and molecular biology.
References
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Deerinck, T. J., Martone, M. E., Lev-Ram, V., Green, D. P., Tsien, R. Y., Spector, D. L., ... & Ellisman, M. H. (1994). Fluorescence photooxidation with eosin: a method for high resolution immunolocalization and in situ hybridization detection for light and electron microscopy. The Journal of cell biology, 126(4), 901-910. [Link]
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Yale University EliScholar. (n.d.). Light Microscopy of Proteins in Their Ultrastructural Context. [Link]
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PubMed. (n.d.). Fluorescence photooxidation with eosin: a method for high resolution immunolocalization and in situ hybridization detection for light and electron microscopy. [Link]
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National Institutes of Health. (n.d.). Diverse protocols for correlative super-resolution fluorescence imaging and electron microscopy of chemically fixed samples. [Link]
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Creative Diagnostics. (n.d.). Immunofluorescence Protocol: Cultured Cell. [Link]
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Arigo Biolaboratories. (n.d.). Immunofluorescence Protocol (for adherent cells). [Link]
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CRBS Confluence Wiki. (n.d.). PHOTOCONVERSION OF ANTIBODY LABELED CULTURED CELLS. [Link]
-
CORE. (2018). Comparison of Eosin and Fluorescein Conjugates for the Photoinitiation of Cell-Compatible Polymer Coatings. [Link]
-
National Institutes of Health. (n.d.). Characterization and optimization of fluorescein isothiocyanate labeling of humanized h2E2 anti-cocaine mAb. [Link]
-
Science topic. (n.d.). 8 questions with answers in FLUORESCEIN-5-ISOTHIOCYANATE. [Link]
-
National Institutes of Health. (n.d.). Comparison of eosin and fluorescein conjugates for the photoinitiation of cell-compatible polymer coatings. [Link]
-
PubMed. (n.d.). Efficient fluorescence energy transfer system between fluorescein isothiocyanate and CdTe quantum dots for the detection of silver ions. [Link]
-
T. Springer. (1982). CONJUGATION OF PROTEIN TO FITC. [Link]
-
ResearchGate. (2022). Why is my protein labelling not working?. [Link]
-
PubMed. (n.d.). A quantitative protocol for intensity-based live cell FRET imaging. [Link]
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PubMed. (n.d.). Fluorescein Isothiocyanate: A Novel Application for Lymphatic Surgery. [Link]
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A Technical Guide to Eosin 5-Isothiocyanate: Harnessing Its Photosensitizer Capabilities in Research and Development
Abstract: Eosin 5-isothiocyanate (EITC) is a versatile xanthene dye renowned for its potent photosensitizing capabilities. Beyond its function as a fluorescent label, EITC's ability to generate singlet oxygen with high quantum efficiency upon light excitation has established it as a critical tool in advanced biological research. This guide provides an in-depth exploration of the core mechanisms, experimental protocols, and key applications of EITC as a photosensitizer. We will delve into the photophysical principles governing its function, detail its covalent conjugation chemistry, and present validated workflows for its use in photodynamic therapy (PDT) and correlative light and electron microscopy (CLEM). This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of EITC for targeted cellular ablation, high-resolution imaging, and beyond.
Introduction to this compound: More Than a Fluorophore
This compound (EITC) is a tetrabrominated derivative of fluorescein, a modification that significantly enhances its ability to transition into a long-lived triplet state upon photoexcitation.[1][2] This property is the cornerstone of its effectiveness as a photosensitizer. While it functions as a red fluorescent label, its primary utility in advanced applications stems from its capacity to transfer energy to molecular oxygen, producing highly reactive singlet oxygen (¹O₂).[3][4][5]
The molecule's structure includes an isothiocyanate group (-N=C=S), a reactive moiety that readily forms stable covalent thiourea bonds with primary amines, such as the N-terminus of proteins and the ε-amino group of lysine residues.[6] This reactive handle allows researchers to strategically couple the photosensitizing power of eosin to specific biomolecules like antibodies or peptides, enabling targeted delivery to subcellular compartments or cell types of interest.
Core Photophysical and Photochemical Principles
The function of any photosensitizer is governed by the sequence of events following the absorption of a photon. For EITC, this process is highly efficient at generating cytotoxic reactive oxygen species (ROS), primarily through a Type II photochemical mechanism.
Light Absorption and Intersystem Crossing
Upon absorbing light in the green region of the spectrum (~521 nm), the EITC molecule is promoted from its ground state (S₀) to an excited singlet state (S₁).[3][7] While it can relax from this state by emitting a photon (fluorescence, ~544 nm), the presence of heavy bromine atoms in its structure promotes a phenomenon known as intersystem crossing (ISC).[8] ISC is a non-radiative process where the molecule transitions from the excited singlet state (S₁) to a lower-energy, but longer-lived, excited triplet state (T₁). This step is critical, as the long lifetime of the triplet state provides a sufficient window for interaction with other molecules.
Mechanism of Singlet Oxygen Generation
Once in the triplet state, EITC can act as a photosensitizer. In an oxygenated environment, it transfers its energy to ground-state molecular oxygen (³O₂), which is itself a triplet. This energy transfer excites the oxygen molecule to its highly reactive singlet state (¹O₂), while the EITC molecule returns to its ground state (S₀), ready to absorb another photon.[5][9] This cyclic process allows a single EITC molecule to generate thousands of singlet oxygen molecules. EITC boasts a high singlet oxygen quantum yield of 0.57, signifying that for every 100 photons absorbed, 57 result in the generation of a singlet oxygen molecule.[3][7][10] Singlet oxygen is a potent oxidizing agent that can react with and damage nearby biomolecules (lipids, proteins, nucleic acids), ultimately leading to localized cytotoxicity.[8]
Caption: Mechanism of singlet oxygen generation by EITC.
Key Properties of this compound
A summary of the essential physicochemical properties of EITC is provided below for quick reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₁H₇Br₄NO₅S | [1][3] |
| Molecular Weight | ~704.96 g/mol | [1][3][7] |
| Appearance | Orange to red powder | [11] |
| Excitation Maximum (λex) | ~521 nm (at pH 9) | [3][7][12] |
| Emission Maximum (λem) | ~544 nm (at pH 9) | [3][7][12] |
| Molar Extinction Coefficient (ε) | ~95,000 M⁻¹cm⁻¹ | [3][4][7] |
| Singlet Oxygen Quantum Yield (ΦΔ) | 0.57 | [3][7][10] |
| Solubility | Soluble in DMF, DMSO | [3][7][10] |
| Reactive Group | Isothiocyanate (-N=C=S) | [1] |
| Target Functional Group | Primary Amines (-NH₂) | [6] |
Covalent Labeling: The Gateway to Targeted Applications
The ability to covalently attach EITC to biomolecules is fundamental to its use as a targeted photosensitizer. This is achieved through the specific chemistry of its isothiocyanate group.
The Isothiocyanate Reaction Chemistry
The isothiocyanate group of EITC reacts with nucleophilic primary amines, found on the N-terminus of proteins and the side chains of lysine residues, to form a highly stable thiourea linkage. This reaction is most efficient under alkaline conditions (pH 8.5-9.5), where the amine groups are deprotonated and thus more nucleophilic.[6] It is critical to use amine-free buffers (e.g., carbonate-bicarbonate or phosphate) as common buffers like Tris or glycine will compete for reaction with the EITC, reducing labeling efficiency.
Caption: Workflow for covalent labeling of proteins with EITC.
Experimental Protocol: Protein Labeling with EITC
This protocol provides a robust method for labeling antibodies or other proteins with EITC.
-
Protein Preparation:
-
Dialyze the protein (e.g., 2-10 mg/mL) extensively against an amine-free buffer, such as 0.1 M sodium bicarbonate buffer, pH 8.5-9.0. This step is crucial to remove any interfering substances like Tris or glycine.
-
Ensure the final protein concentration is accurately determined.
-
-
EITC Solution Preparation:
-
Just prior to use, dissolve EITC in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to a concentration of 10 mg/mL. Vortex thoroughly to ensure complete dissolution.
-
-
Conjugation Reaction:
-
Calculate the required volume of EITC solution. A molar ratio of 10-20 moles of EITC per mole of protein is a common starting point for antibodies. This ratio should be optimized for each specific protein.
-
While gently stirring the protein solution, add the calculated amount of EITC solution dropwise.
-
Protect the reaction vessel from light by wrapping it in aluminum foil.
-
Incubate the reaction for 2 hours at room temperature with continuous stirring.
-
-
Purification of the Conjugate:
-
The most effective way to separate the labeled protein from unreacted EITC is by size-exclusion chromatography (e.g., a Sephadex G-25 column).
-
Equilibrate the column with a suitable storage buffer (e.g., PBS, pH 7.4).
-
Apply the reaction mixture to the column. The first colored fraction to elute will be the EITC-protein conjugate. The free EITC will elute later as a separate band.
-
-
Characterization and Storage:
-
Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~521 nm (for EITC) to determine the degree of labeling.
-
Store the conjugate at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant like glycerol and storing at -20°C.
-
Applications Leveraging Photosensitization
The ability to generate singlet oxygen in a targeted manner opens up powerful applications in cell biology and therapeutic development.
Application Focus: Photoconversion for Correlative Light and Electron Microscopy (CLEM)
EITC is an excellent tool for CLEM. In this technique, a protein of interest is first localized using fluorescence microscopy via an EITC-labeled antibody. Subsequently, the sample is treated with diaminobenzidine (DAB). Upon illumination with the appropriate wavelength of light, the EITC generates singlet oxygen, which oxidizes the DAB, causing it to polymerize and form an electron-dense precipitate.[3][4][10] This precipitate is visible by electron microscopy, allowing for the ultrastructural localization of the fluorescently-tagged protein.
Experimental Protocol: EITC-Mediated DAB Photoconversion
-
Immunolabeling: Prepare and label your cells or tissue sample with an EITC-conjugated antibody or protein of interest using standard immunofluorescence protocols.
-
Fluorescence Imaging: Acquire fluorescence images to identify the location of the EITC signal.
-
Fixation: Post-fix the sample (e.g., with 2.5% glutaraldehyde in cacodylate buffer) to preserve ultrastructure.
-
DAB Incubation: Incubate the sample in a freshly prepared solution of 0.5-1.5 mg/mL DAB in buffer.
-
Photoconversion: Mount the sample on a microscope slide. Using the fluorescence microscope, illuminate the region of interest with high-intensity light from the green channel (e.g., using a 488 or 514 nm laser line) until a visible brown precipitate forms. This process must be monitored carefully to avoid over-reaction.
-
EM Processing: After photoconversion, wash the sample thoroughly and process for standard transmission electron microscopy (TEM), including osmication, dehydration, and embedding in resin.
Application Focus: Photodynamic Therapy (PDT)
PDT is a therapeutic strategy that uses a photosensitizer, light, and oxygen to kill target cells, such as cancer cells or pathogenic microbes.[13][14][15] EITC-conjugates can be designed to bind specifically to surface receptors on cancer cells. Following systemic or local administration, the targeted area is irradiated with light. The activated EITC produces singlet oxygen, inducing oxidative stress and triggering apoptotic or necrotic cell death pathways in the targeted cells while minimizing damage to surrounding healthy tissue.[13]
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An In-depth Technical Guide to the Excitation and Emission Spectra of Eosin 5-Isothiocyanate for Imaging Setups
This guide provides a comprehensive technical overview of Eosin 5-isothiocyanate (EITC), a versatile fluorescent probe, for researchers, scientists, and drug development professionals. We will delve into its core spectroscopic properties and provide actionable protocols for optimizing its use in common imaging applications.
Part 1: Spectroscopic Properties of this compound
This compound is a derivative of fluorescein, belonging to the xanthene class of dyes.[1] Its structure incorporates four bromine atoms, which significantly influences its photophysical properties, enhancing its utility as a photosensitizer and shifting its spectral profile compared to its parent molecule, fluorescein.[1][2] The isothiocyanate group (–N=C=S) is a reactive moiety that readily forms stable thiourea bonds with primary amines on proteins, making EITC an excellent choice for labeling antibodies and other biomolecules.[3]
Core Spectral Characteristics
The efficiency of any fluorescence imaging experiment hinges on understanding the specific spectral properties of the chosen fluorophore. For EITC, the key parameters are its excitation and emission maxima, molar extinction coefficient, and quantum yield. These properties are often pH-dependent.
| Property | Value | Conditions | Source |
| Excitation Maximum (λex) | ~521 nm | pH 9.0 | [4][5][6] |
| Emission Maximum (λem) | ~544 nm | pH 9.0 | [4][5][7] |
| Molar Extinction Coefficient (ε) | 95,000 cm⁻¹M⁻¹ | pH 9.0 | [4][5] |
| Singlet Oxygen Quantum Yield | 0.57 | - | [4][6] |
Note: The spectral properties of EITC can be influenced by its local environment, including solvent polarity and conjugation to macromolecules. Covalent labeling of proteins with EITC has been shown to have a minimal effect on its light absorption characteristics.[2]
Environmental and Conjugation Effects
The fluorescence intensity of EITC can be influenced by the solvent environment. In the presence of high organic solvent content, its fluorescence intensity has been observed to increase.[8] When conjugated to proteins like streptavidin or antibodies, EITC's absorbance peaks remain consistent with the free dye, indicating that the covalent linkage does not significantly alter its fundamental light-absorbing properties.[2] This stability is crucial for quantitative applications where predictable fluorescence is required.
Part 2: Optimizing Imaging Setups for EITC
Proper configuration of the imaging system is critical to maximize the signal-to-noise ratio and minimize phototoxicity.[9] This involves carefully selecting optical components that align with EITC's spectral profile.
Fluorescence Microscopy
For successful imaging of EITC-labeled samples, a standard epifluorescence microscope should be equipped with a filter set that efficiently captures its excitation and emission light.
Recommended Filter Set:
-
Excitation Filter: A bandpass filter centered around 520 nm (e.g., 520/20 nm).
-
Dichroic Mirror: A long-pass mirror with a cut-on wavelength around 530 nm.
-
Emission Filter: A bandpass or long-pass filter that captures the emission peak, typically around 545 nm (e.g., 545/30 nm or a 535 nm long-pass).
Caption: Workflow for EITC fluorescence microscopy.
-
Power On: Activate the light source (e.g., mercury arc lamp or LED) and allow it to stabilize.
-
Select Filter Cube: Engage the filter cube appropriate for EITC, matching the excitation and emission filter specifications.
-
Sample Placement: Place the EITC-labeled slide on the microscope stage.
-
Focus: Using brightfield or a low-intensity fluorescence setting, bring the sample into focus.
-
Optimize Exposure: Switch to the fluorescence channel. Use a histogram tool to adjust the exposure time to maximize the signal without saturating the detector.[9] This ensures a strong signal while minimizing phototoxicity.[9]
-
Image Acquisition: Capture the image, saving the raw data for subsequent analysis. Avoid altering raw pixel values during processing to maintain data integrity.[9]
Flow Cytometry
In flow cytometry, EITC's spectral properties make it compatible with the commonly available blue (488 nm) or yellow-green (561 nm) lasers, although the latter provides more optimal excitation. The emitted fluorescence is typically detected in a channel analogous to that used for FITC or PE.
Recommended Configuration:
-
Excitation Laser: 488 nm or 561 nm laser.
-
Emission Detector: A detector equipped with a bandpass filter appropriate for EITC's emission, such as 550/30 nm. The standard FITC channel (often FL1) can be used, though it may not be perfectly optimal.[10]
Caption: Configuration of a flow cytometer for EITC analysis.
-
Instrument Startup: Power on the flow cytometer and allow lasers to warm up.
-
Sample Preparation: Prepare a single-cell suspension of your EITC-labeled cells.[11]
-
Compensation Controls: If performing multicolor analysis, prepare single-stained compensation controls.
-
Instrument Settings:
-
Load an unstained control sample to set the forward scatter (FSC) and side scatter (SSC) voltages to appropriately gate the cell population of interest.
-
Load the EITC-stained sample and adjust the voltage for the corresponding detector (e.g., FL1 or a PE channel) so the positive population is on scale and well-separated from the negative population.
-
-
Data Acquisition: Acquire data for a sufficient number of events (typically a minimum of 10,000-50,000) for each sample.[10]
Part 3: Experimental Protocol - Antibody Labeling with EITC
The isothiocyanate group on EITC reacts with primary amines (e.g., on lysine residues) of proteins in an alkaline environment (pH 9.0-9.5) to form a stable thiourea linkage.[3][12]
Caption: Step-by-step workflow for labeling antibodies with EITC.
This protocol is adapted from standard isothiocyanate conjugation procedures and should be optimized for the specific antibody.[3][12][13]
-
Antibody Preparation:
-
Dialyze the antibody (typically 1-10 mg/mL) against 0.1 M sodium carbonate-bicarbonate buffer (pH 9.0) overnight at 4°C to remove any amine-containing preservatives (e.g., sodium azide) and to achieve the optimal pH for conjugation.[12]
-
-
EITC Solution Preparation:
-
Immediately before use, dissolve EITC in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a concentration of 1-10 mg/mL.[6]
-
-
Conjugation Reaction:
-
While gently stirring the antibody solution, slowly add the dissolved EITC. A common starting point is a 10- to 20-fold molar excess of EITC to the antibody.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[13]
-
-
Purification of the Conjugate:
-
Separate the labeled antibody from unreacted EITC using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with phosphate-buffered saline (PBS).[3]
-
The first colored fraction to elute will be the EITC-conjugated antibody.
-
-
Characterization (Optional but Recommended):
-
Determine the degree of labeling (Fluorophore-to-Protein ratio, F/P) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~521 nm (for EITC).
-
Conclusion
This compound is a robust and versatile fluorescent label suitable for a range of imaging applications. Its bright fluorescence, reactivity towards primary amines, and utility as a photosensitizer make it a valuable tool in both fluorescence microscopy and flow cytometry.[4][14] By understanding its core spectral properties and carefully optimizing instrument settings and labeling protocols, researchers can achieve high-quality, reproducible results.
References
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
El-Daly, S. M., Gamal-Eldeen, A. M., Abo-Zeid, M. A., & El-Sayed, R. A. (2021). Spectroscopic properties of eosin in PBS solution and in the prepared transfersomes. ResearchGate. Retrieved from [Link]
-
Lurtz, M. M., & Tingerthal, J. M. (2018). Comparison of eosin and fluorescein conjugates for the photoinitiation of cell-compatible polymer coatings. PLoS ONE, 13(1), e0190880. [Link]
-
Mondal, H., & N., A. (2017). Flow Cytometric Eosin-5′-Maleimide Test is a Sensitive Screen for Hereditary Spherocytosis. Indian Journal of Hematology and Blood Transfusion, 34(2), 234–239. [Link]
-
Q2UB. (n.d.). Eosin-5-isothiocyanate. Retrieved from [Link]
-
Chanda, C. (2025, April 7). Optimizing Fluorescence Imaging for Clear Results. PreciPoint. Retrieved from [Link]
-
Australasian Cytometry Society. (2019). ACS Guideline for Eosin-5-Maleimide Testing of Red Blood Cells. Retrieved from [Link]
-
Park, S. H., Park, C. J., Lee, C. K., Kim, D. H., & Yoon, J. (2016). Comparison Study of the Eosin-5′-Maleimide Binding Test, Flow Cytometric Osmotic Fragility Test, and Cryohemolysis Test in the Diagnosis of Hereditary Spherocytosis. American Journal of Clinical Pathology, 146(4), 467–476. [Link]
-
Zhang, G., Li, Q., Sun, H., & Liu, J. (2001). [The medium effects of fluorescence of eosin-5-isothiocyanate as a luminescent marker]. Guang Pu Xue Yu Guang Pu Fen Xi = Guang Pu, 21(4), 512–515. [Link]
-
ResearchGate. (2016). How to get rid of the fluorescence of eosin for immunofluorescence assay?. Retrieved from [Link]
-
Kim, Y., Park, J., & Kim, M. (2015). Stability of eosin-5'-maleimide dye used in flow cytometric analysis for red cell membrane disorders. Blood Research, 50(2), 112–116. [Link]
-
Arkana Education. (2018). Evaluating Eosin-Stained Frozen Section Slides Using Fluorescence Microscopy. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Antibody-FITC Conjugation Protocol. Retrieved from [Link]
-
Springer, T. (1982). Conjugation of Protein to FITC. Retrieved from [Link]
-
Deerinck, T. J., Martone, M. E., Lev-Ram, V., Green, D. P., Tsien, R. Y., Spector, D. L., Huang, S., & Ellisman, M. H. (1994). Fluorescence photooxidation with eosin: a method for high resolution immunolocalization and in situ hybridization detection for light and electron microscopy. The Journal of Cell Biology, 126(4), 901–910. [Link]
-
The, T. H., & Feltkamp, T. E. (1970). Conjugation of fluorescein isothiocyanate to antibodies: I. Experiments on the conditions of conjugation. Immunology, 18(6), 865–873. [Link]
-
Kumar, R., Dhawan, U., Batra, H., Andotra, S., Sharma, P., & Naseem, S. (2016). A comparative evaluation of Eosin-5'-maleimide flow cytometry reveals a high diagnostic efficacy for hereditary spherocytosis. International Journal of Laboratory Hematology, 38(5), 553–560. [Link]
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- 2. Comparison of eosin and fluorescein conjugates for the photoinitiation of cell-compatible polymer coatings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibody-FITC Conjugation Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 4. biotium.com [biotium.com]
- 5. Biotium Eosin-5-isothiocyanate, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
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- 8. researchgate.net [researchgate.net]
- 9. precipoint.com [precipoint.com]
- 10. Flow Cytometric Eosin-5′-Maleimide Test is a Sensitive Screen for Hereditary Spherocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Flow Cytometry Protocol | Abcam [abcam.com]
- 12. timothyspringer.org [timothyspringer.org]
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Chemical structure and molecular weight of Eosin 5-isothiocyanate.
An In-Depth Technical Guide to Eosin 5-Isothiocyanate (EITC) for Advanced Research Applications
Introduction
This compound (EITC) is a pivotal fluorescent probe and amine-reactive labeling reagent derived from the xanthene dye, eosin. Widely recognized for its distinct red fluorescence and phosphorescent properties, EITC has become an indispensable tool for researchers, scientists, and drug development professionals. Its utility spans a wide array of applications, from covalent labeling of proteins and antibodies for fluorescence microscopy to advanced studies involving protein rotational dynamics and fluorescence resonance energy transfer (FRET).
This guide provides a comprehensive overview of the core chemical characteristics of EITC, the mechanistic principles behind its reactivity, and field-proven protocols for its application in the laboratory. The focus is on delivering not just procedural steps, but the scientific rationale that underpins them, ensuring robust and reproducible experimental outcomes.
Core Molecular Profile and Physicochemical Properties
The functionality of this compound is intrinsically linked to its chemical architecture. It is a derivative of fluorescein, distinguished by the presence of four bromine atoms on the xanthene core and a reactive isothiocyanate group on the pendant phenyl ring.[1][2] This specific combination of features dictates its spectral properties and its utility as a covalent labeling agent.
Chemical Structure:
The IUPAC name for this compound is 2',4',5',7'-tetrabromo-3',6'-dihydroxy-5-isothiocyanato-3H-spiro[2-benzofuran-1,9'-xanthen]-3-one.[2] The structure is characterized by:
-
A Xanthene Core: The fundamental fluorophore responsible for its light-absorbing and emitting properties.
-
Four Bromine Atoms: These heavy atoms enhance intersystem crossing, leading to significant phosphorescence and a high quantum yield of singlet oxygen generation, a property exploited in photosensitization applications.[3][4]
-
An Isothiocyanate Group (-N=C=S): This is the key reactive moiety that enables the molecule to form stable covalent bonds with primary amines.
Quantitative Data Summary:
The essential physicochemical properties of this compound are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| Molecular Weight | 704.96 g/mol | [3][5][6] |
| Molecular Formula | C₂₁H₇Br₄NO₅S | [5][6] |
| CAS Number | 60520-47-0 | [5][6] |
| Appearance | Orange to reddish-brown solid | [7] |
| Solubility | Soluble in DMF or DMSO | [3] |
| Excitation Maximum (λex) | 521 nm (at pH 9.0) | [3][6] |
| Emission Maximum (λem) | 544 nm (at pH 9.0) | [3][6] |
| Molar Extinction Coefficient (ε) | ~95,000 cm⁻¹M⁻¹ | [3] |
| Singlet Oxygen Quantum Yield | 0.57 | [3][4] |
The Isothiocyanate Moiety: A Gateway to Covalent Labeling
The primary utility of EITC as a labeling agent stems from the electrophilic nature of its isothiocyanate (-N=C=S) group. This group serves as a highly efficient anchor for covalently attaching the eosin fluorophore to biomolecules.
Mechanism of Action:
The isothiocyanate group reacts specifically with nucleophilic primary aliphatic amines, such as the ε-amino group of lysine residues found on the surface of proteins. The reaction proceeds via a nucleophilic addition mechanism, resulting in the formation of a highly stable thiourea linkage.
Expertise & Causality — The Critical Role of pH: This conjugation reaction is highly pH-dependent. It is typically performed in a buffer with a pH between 8.5 and 9.5. The scientific rationale is twofold:
-
Nucleophile Activation: At alkaline pH, the target primary amine (-NH₃⁺) is deprotonated to its neutral form (-NH₂). This deprotonation is crucial as the lone pair of electrons on the nitrogen atom makes the amine a potent nucleophile, capable of attacking the electrophilic carbon atom of the isothiocyanate group.
-
Reagent Stability: While alkaline conditions are necessary for the reaction, excessively high pH can accelerate the hydrolysis of the isothiocyanate group, rendering it inactive. Therefore, maintaining the pH within the recommended range represents a critical balance between maximizing labeling efficiency and preserving the reagent's integrity.
Experimental Protocol: Covalent Labeling of Proteins with EITC
This protocol provides a robust, self-validating methodology for labeling a generic protein with EITC.
Step 1: Reagent Preparation
-
Protein Solution: Prepare a solution of the target protein (e.g., an antibody) at a concentration of 2-10 mg/mL in a carbonate-bicarbonate buffer (100 mM, pH 9.0). The buffer must be free of primary amines (e.g., Tris or glycine) as these will compete for reaction with EITC.
-
EITC Stock Solution: Immediately before use, dissolve EITC in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL. Protect the solution from light. Trustworthiness Insight: EITC is susceptible to hydrolysis. Preparing the stock solution fresh is a critical step to ensure high labeling efficiency.
Step 2: Conjugation Reaction
-
Slowly add a calculated amount of the EITC stock solution to the protein solution while gently stirring. A common starting point is a 10- to 20-fold molar excess of EITC to protein.
-
Incubate the reaction mixture for 2 hours at room temperature, protected from light.
Step 3: Purification of the Conjugate
-
The primary goal of purification is to remove unconjugated, free EITC. This is most effectively achieved using a size-exclusion chromatography column (e.g., Sephadex G-25).
-
Equilibrate the column with a suitable buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4).
-
Apply the reaction mixture to the column.
-
The labeled protein, being larger, will elute first as a distinct colored band. The smaller, unconjugated EITC molecules will be retained longer and elute later.
-
Collect the fractions containing the purified protein-EITC conjugate.
Step 4: Characterization (Degree of Labeling)
-
Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀, for protein) and 521 nm (A₅₂₁, for EITC).
-
Calculate the protein concentration using the Beer-Lambert law, correcting for the absorbance of EITC at 280 nm (A₂₈₀,corr = A₂₈₀ - (A₅₂₁ × 0.31)). The correction factor of 0.31 accounts for the dye's contribution at 280 nm.
-
Calculate the molar concentration of EITC using its absorbance at 521 nm and its molar extinction coefficient (ε = 95,000 M⁻¹cm⁻¹).
-
The Degree of Labeling (DOL) is the molar ratio of EITC to protein. A typical DOL for antibodies is between 3 and 7.
Visualization of the Labeling Workflow
The following diagram illustrates the key stages of the protein conjugation and purification process.
Caption: Workflow for covalent labeling of proteins with this compound.
Key Applications and Authoritative Grounding
EITC is a versatile probe whose applications are grounded in its unique photophysical properties.
-
Fluorescent Labeling: As detailed, its primary use is to label proteins, antibodies, and other biomolecules for visualization in techniques like immunofluorescence microscopy and flow cytometry.[7][8]
-
Fluorescence Resonance Energy Transfer (FRET): Eosin serves as an excellent acceptor for fluorescent donors such as fluorescein (FAM), dansyl, and coumarin dyes.[3][4] This pairing is valuable for designing FRET-based assays to study molecular interactions and conformational changes.
-
Photosensitization for Electron Microscopy: EITC has a high quantum yield for generating singlet oxygen.[3][4] This property can be harnessed to photoconvert substrates like diaminobenzidine (DAB) into an electron-dense polymer, enabling high-resolution localization of labeled molecules in electron microscopy.
-
Biochemical Inhibition: EITC has also been identified as a reversible inhibitor of the erythrocyte calcium pump, making it a useful tool for studying ion transport mechanisms.
Storage and Handling
To ensure the long-term stability and reactivity of this compound, proper storage is paramount.
-
Long-Term Storage: The solid material should be stored at -20°C, protected from light and moisture under desiccating conditions.[3][4]
-
Stock Solutions: Anhydrous DMSO or DMF should be used to prepare stock solutions. For short-term storage, these solutions can be kept at -20°C. However, due to the potential for hydrolysis, it is highly recommended to use freshly prepared solutions for conjugation reactions.
References
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This compound | C21H7Br4NO5S | CID 173745. PubChem, National Institutes of Health. [Link]
-
Eosin-5-isothiocyanate. MySkinRecipes. [Link]
-
CHEBI:60597 - this compound. EMBL-EBI. [Link]
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Storage and stability conditions for Eosin 5-isothiocyanate powder.
An In-Depth Technical Guide to the Storage and Stability of Eosin 5-Isothiocyanate (EITC) Powder
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the critical parameters governing the storage and stability of this compound (EITC) powder. Adherence to these guidelines is paramount for ensuring the reagent's integrity, performance, and reproducibility in labeling applications.
Introduction to this compound (EITC)
This compound is a fluorescent dye belonging to the xanthene class, characterized by its bromine-substituted fluorescein core and a reactive isothiocyanate (-N=C=S) group. This functional group allows for the covalent labeling of primary and secondary amines on proteins and other biomolecules, forming a stable thiourea linkage. EITC is widely utilized as a phosphorescent probe in studies of protein rotational diffusion and as a fluorescence resonance energy transfer (FRET) acceptor.[1][2][3] Its utility in these sensitive applications is directly dependent on its chemical purity and the reactivity of the isothiocyanate group.
The Chemistry of EITC Instability: A Mechanistic Perspective
The stability of EITC powder is primarily dictated by the chemical properties of the isothiocyanate group and the fluorophore core. Understanding these mechanisms is crucial for appreciating the rationale behind the recommended storage conditions.
Hydrolysis of the Isothiocyanate Group
The isothiocyanate group is highly electrophilic and, therefore, susceptible to nucleophilic attack by water molecules. This hydrolysis reaction is the primary pathway for the degradation of EITC when exposed to moisture, leading to the formation of an unreactive amine and the release of carbonyl sulfide. This process is irreversible and renders the dye incapable of conjugating to its target molecules.
Photodegradation of the Eosin Fluorophore
The eosin fluorophore, like many fluorescent molecules, is susceptible to photodegradation, a process where light exposure leads to irreversible chemical modifications and a loss of fluorescence.[4] In the presence of oxygen, this can proceed through an oxidative pathway, breaking down the chromophore and causing a complete loss of color and fluorescent properties.[4]
Thermal Decomposition
While stable at recommended storage temperatures, elevated temperatures can increase the rate of both hydrolysis and photodegradation.[5][6] High temperatures provide the activation energy needed for these degradation reactions to occur more readily.
Recommended Storage Conditions for EITC Powder
To mitigate the degradation pathways described above, the following storage conditions are recommended for EITC powder:
| Parameter | Recommendation | Rationale |
| Temperature | Long-term: -20°C to -80°C.[1][3][7][8] Short-term: +4°C or 2-8°C.[2][3] | Minimizes the rate of chemical degradation reactions. |
| Light | Store in the dark; use an amber vial or wrap in foil.[1][7][8] | Prevents photodegradation of the eosin fluorophore. |
| Moisture | Store under desiccating conditions; use a desiccator with a suitable desiccant. | Prevents hydrolysis of the moisture-sensitive isothiocyanate group. |
| Atmosphere | For long-term storage, consider flushing the vial with an inert gas like argon or nitrogen. | Displaces oxygen, minimizing oxidative photodegradation. |
Step-by-Step Protocol for Handling and Aliquoting EITC Powder
Proper handling of EITC powder is as critical as its storage. The following protocol is designed to minimize exposure to detrimental environmental factors.
Acclimatization of the Reagent
-
Before opening, remove the EITC vial from cold storage and allow it to equilibrate to room temperature for at least 20-30 minutes.
-
Causality: This crucial step prevents the condensation of atmospheric moisture onto the cold powder upon opening, which would lead to hydrolysis of the isothiocyanate group.
-
Weighing and Aliquoting in a Controlled Environment
-
Perform all manipulations in a low-humidity environment, such as a glove box or a room with a dehumidifier.
-
If a controlled environment is unavailable, work quickly and efficiently to minimize exposure time.
-
Use pre-weighed, dry microcentrifuge tubes for aliquoting.
-
Weigh the desired amount of EITC powder and promptly transfer it to the aliquot tubes.
Storage of Aliquots
-
Immediately cap the aliquot tubes tightly.
-
For added protection, place the aliquot tubes in a larger, sealed container with a desiccant.
-
Store the aliquots at the recommended long-term storage temperature (-20°C to -80°C).
Stability of EITC in Solution
Once reconstituted, the stability of EITC is significantly altered.
-
Solvent Choice: EITC is soluble in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[1][7] It is crucial to use high-quality, anhydrous solvents to prevent hydrolysis.
-
Aqueous Instability: EITC is unstable in aqueous solutions.[5][9] Therefore, stock solutions should not be prepared or stored in aqueous buffers.
-
Storage of Stock Solutions: Aliquoted stock solutions in anhydrous DMSO can be stored at -20°C for up to one month or at -80°C for up to six months, protected from light and moisture.[8] Repeated freeze-thaw cycles should be avoided as they can introduce moisture and degrade the compound.
Visualizing the EITC Handling and Storage Workflow
The following diagram illustrates the critical decision points and procedures for maintaining the stability of EITC powder.
Caption: Workflow for optimal handling and storage of this compound.
Conclusion
The chemical integrity of this compound powder is intrinsically linked to its storage and handling. By understanding the mechanisms of hydrolysis and photodegradation and implementing the stringent protocols outlined in this guide, researchers can ensure the reagent's reactivity and the validity of their experimental results. The key to long-term stability lies in the meticulous exclusion of moisture and light at all stages of storage and handling.
References
-
Eosin. (2022, August 19). Safety Data Sheet. Retrieved January 14, 2026, from [Link]
-
Eosin 5% Aqueous Solution. (n.d.). Safety Data Sheet. Retrieved January 14, 2026, from [Link]
-
Eosin-5-isothiocyanate. (n.d.). Q2UB. Retrieved January 14, 2026, from [Link]
-
McKinney, R. M., Spillane, J. T., & Pearce, G. W. (1964). Storage stability of fluorescein isothiocyanate. Analytical Biochemistry, 8, 525–526. [Link]
-
Fluorescein isothiocyanate stability in different solvents. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Stability of Fluorescein-Labeled Conjugates. (n.d.). SeraCare. Retrieved January 14, 2026, from [Link]
-
Fluorescein isothiocyanate. (n.d.). In Wikipedia. Retrieved January 14, 2026, from [Link]
-
Photodegradation mechanisms and kinetics of Eosin-Y in oxic and anoxic conditions. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Photocatalytic degradation time course plots for a Eosin Y and b Rhodamine B. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
[The medium effects of fluorescence of eosin-5-isothiocyanate as a luminescent marker]. (2025, August 10). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Degradation-of 5-ppm of eosin yellowish-dye-using 517 nm of UV-light-at-different temperatures. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Optimized Degradation of Eosin Dye Through UV-ZnO NPs Catalyzed Reaction. (n.d.). National Institutes of Health. Retrieved January 14, 2026, from [Link]
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- 2. sigmaaldrich.com [sigmaaldrich.com]
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- 5. Fluorescein Isothiocyanate (FITC) | AAT Bioquest [aatbio.com]
- 6. researchgate.net [researchgate.net]
- 7. biotium.com [biotium.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
Eosin 5-Isothiocyanate (EITC): A Technical Guide to its Application as a Phosphorescent Probe for Measuring Slow Rotational Dynamics
Section 1: Introduction - The Challenge of Measuring Slow Molecular Rotation
In the fields of molecular biology and drug development, understanding the dynamic behavior of macromolecules is paramount. Rotational diffusion, the process by which a molecule tumbles in solution, provides critical insights into its size, shape, oligomeric state, and interactions with other molecules.[1] For instance, a change in the rotational speed of a membrane protein can signify its aggregation or its association with cytoskeletal components.[2]
While fluorescence-based techniques like time-resolved fluorescence anisotropy are powerful for studying molecular rotation, they are fundamentally limited by the timescale of fluorescence itself.[3] Fluorescence emission occurs from an excited singlet state and typically has a lifetime in the nanosecond range (10⁻⁹ s).[4][5][6] This makes it an excellent tool for measuring the rapid tumbling of small molecules but renders it blind to the much slower rotational motions of large proteins and macromolecular assemblies, whose rotational correlation times are often in the microsecond to millisecond range (10⁻⁶ to 10⁻³ s).[7][8]
To bridge this temporal gap, we turn to phosphorescence. Phosphorescence is a photoluminescent phenomenon where energy is emitted from a long-lived excited triplet state.[4][9][10] The lifetime of this triplet state can extend from microseconds to seconds, making it perfectly suited to monitor the slow rotational diffusion of large biological structures.[11] This guide focuses on Eosin 5-isothiocyanate (EITC), a uniquely effective phosphorescent probe for these demanding applications.
Section 2: this compound (EITC) - The Ideal Probe
This compound is a derivative of the xanthene dye, fluorescein, specifically engineered for phosphorescence-based applications.[12] Its molecular structure is endowed with specific features that make it an exceptional tool for rotational studies.
-
The Isothiocyanate Group (-N=C=S): This functional group serves as a covalent handle, reacting efficiently and specifically with primary amine groups, such as the ε-amino group of lysine residues on the surface of proteins.[13][14] This allows for stable, site-specific labeling of the target macromolecule.
-
The Tetrabromo-Xanthene Core: The four heavy bromine atoms integrated into the fluorescein structure are critical for its phosphorescent properties. Through a phenomenon known as the "heavy-atom effect," these atoms significantly enhance the probability of intersystem crossing—the spin-forbidden transition from the excited singlet state (S₁) to the excited triplet state (T₁).[6][15] It is from this long-lived T₁ state that phosphorescence occurs, providing the extended timescale necessary for measuring slow rotation.
The combination of a reactive labeling group and a robust phosphorescent core makes EITC a premier choice for researchers aiming to elucidate the rotational dynamics of large proteins and their complexes.
Table 1: Key Properties of this compound (EITC)
| Property | Value | Source(s) |
| Molecular Formula | C₂₁H₇Br₄NO₅S | [12][13] |
| Molecular Weight | ~705.0 g/mol | [12] |
| Appearance | Orange to red solid powder | [13][16] |
| Solubility | Soluble in DMSO and DMF | [13][17] |
| Fluorescence λEx/λEm (pH 9) | ~521 nm / ~544 nm | [13][14][17] |
| Phosphorescence λEm | ~680 - 685 nm | [12][15][18] |
| Reactive Group | Isothiocyanate | [12] |
| Target Functional Group | Primary Amines (-NH₂) | [13] |
Section 3: The Principle of Time-Resolved Phosphorescence Anisotropy
The measurement of rotational motion using EITC hinges on the principle of time-resolved phosphorescence anisotropy. This process can be understood through a sequence of events, from initial excitation to final data interpretation.
-
Photoselection: The experiment begins by exciting the EITC-labeled sample with a short pulse of vertically polarized light. Because molecules absorb light most efficiently when their absorption dipole is aligned with the electric field of the light, this polarized pulse preferentially excites a subpopulation of EITC molecules that are oriented in the vertical direction.[3] This creation of an oriented population of excited molecules is called photoselection.
-
Rotational Diffusion: Immediately following excitation, these oriented molecules begin to tumble and rotate due to Brownian motion. As they rotate, their initial orientation is randomized. The rate of this randomization is directly related to the size and shape of the macromolecule to which the EITC probe is attached—larger molecules rotate more slowly.
-
Depolarized Emission: As the EITC probes relax from their excited triplet state, they emit phosphorescent light. The polarization of this emitted light is measured over time through two channels: one parallel (I∥) and one perpendicular (I⊥) to the initial excitation polarization. Due to the rotational diffusion that occurred during the triplet state lifetime, the emission becomes progressively more depolarized.
-
Anisotropy Decay: The degree of polarization is quantified by the anisotropy, r(t), which is calculated using the following equation:
r(t) = (I∥(t) - G * I⊥(t)) / (I∥(t) + 2 * G * I⊥(t))
Here, G is an instrumental correction factor. The anisotropy, r(t), is highest immediately after the excitation pulse and decays over time as the molecules rotate. The decay of this anisotropy directly reports on the rotational motion of the labeled macromolecule.[19][20] By fitting this decay curve to an appropriate model (e.g., an exponential decay), one can extract the rotational correlation time (θ) , which is a measure of the average time it takes for the molecule to rotate one radian.[21]
Caption: Principle of Time-Resolved Phosphorescence Anisotropy.
Section 4: Experimental Workflow - A Self-Validating Protocol
A successful phosphorescence anisotropy experiment requires meticulous attention to detail in three key stages: protein labeling, sample preparation, and data acquisition.
4.1: Covalent Labeling of Macromolecules with EITC
This protocol describes a general method for labeling a protein with EITC. It must be optimized for each specific protein.
Materials:
-
Protein of interest in a suitable amine-free buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).
-
This compound (EITC).
-
Anhydrous dimethyl sulfoxide (DMSO).
-
Labeling Buffer: 100 mM sodium carbonate buffer, pH 9.0-9.5.
-
Purification column (e.g., Sephadex G-25) for gel filtration.
Protocol:
-
Protein Preparation: Prepare the protein solution at a concentration of 2-10 mg/mL in an amine-free buffer. Dialyze the protein against the Labeling Buffer overnight at 4°C to adjust the pH. The alkaline pH is critical as it ensures the target lysine residues are deprotonated and thus maximally nucleophilic for reaction with the isothiocyanate group.[22]
-
EITC Stock Solution: Immediately before use, prepare a 10 mg/mL stock solution of EITC in anhydrous DMSO.
-
Labeling Reaction: While gently stirring the protein solution, slowly add a 5- to 20-fold molar excess of the EITC stock solution. The optimal EITC-to-protein molar ratio must be determined empirically to achieve the desired degree of labeling while minimizing potential protein inactivation or precipitation.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.
-
Purification (Self-Validation Step 1): The most critical step is to separate the EITC-labeled protein from the unreacted, free EITC. This is essential because any remaining free dye will tumble rapidly and contribute a fast-decaying component to the anisotropy measurement, confounding the data. Apply the reaction mixture to a gel filtration column pre-equilibrated with your desired experimental buffer (e.g., PBS, pH 7.4). The labeled protein will elute in the void volume, while the smaller, free EITC molecules will be retained and elute later.
-
Determination of Labeling Efficiency (Self-Validation Step 2): Calculate the concentration of the protein and the bound EITC to determine the final dye-to-protein molar ratio.
-
Measure the absorbance of the purified conjugate solution at 280 nm (for the protein) and at ~521 nm (for EITC).
-
Protein Concentration (M) = [A₂₈₀ - (Correction Factor × A₅₂₁)] / ε_protein
-
EITC Concentration (M) = A₅₂₁ / ε_EITC
-
The correction factor accounts for the absorbance of EITC at 280 nm. The molar extinction coefficient (ε) for EITC at 521 nm is ~95,000 M⁻¹cm⁻¹.[13][17] A final labeling ratio of 0.5 to 1.5 dyes per protein is often ideal.
-
4.2: Sample Preparation for Phosphorescence Measurements
The triplet state of eosin is extremely sensitive to quenching by molecular oxygen.[5][6] Failure to remove dissolved oxygen from the sample will result in a complete loss of the phosphorescence signal.
Protocol:
-
Place the purified, EITC-labeled protein solution in a sealed quartz cuvette.
-
Deoxygenate the sample thoroughly. Common methods include:
-
Enzymatic Scavenging: Add a glucose oxidase and catalase solution along with glucose. Glucose oxidase consumes oxygen, and catalase breaks down the hydrogen peroxide byproduct. This is a gentle and highly effective method for biological samples.
-
Inert Gas Purging: Gently bubble argon or nitrogen gas through the solution for 20-30 minutes. Be cautious to avoid protein denaturation due to foaming.
-
-
Seal the cuvette tightly to prevent re-oxygenation during the experiment.
4.3: Instrumentation and Data Acquisition
Measurements are performed using a specialized time-resolved spectrometer capable of phosphorescence lifetime measurements.
-
Excitation Source: A pulsed laser (e.g., a nitrogen-pumped dye laser) or a high-intensity pulsed LED is used to provide short (~520 nm) excitation pulses.
-
Sample Chamber: A thermostatted cuvette holder to maintain constant temperature, as viscosity and rotational motion are temperature-dependent.
-
Optics: Polarizers are placed in the excitation and emission paths. The emission polarizer is alternated between parallel (0°) and perpendicular (90°) orientations relative to the vertical excitation polarizer.
-
Detector: A sensitive photomultiplier tube (PMT) is used for detection.
-
Gating: To isolate the long-lived phosphorescence from short-lived fluorescence and scattered excitation light, a gating mechanism is employed. This can be a mechanical phosphoroscope (a rotating shutter) or, more commonly, electronic time-gating, where the detector is only activated a few microseconds after the excitation pulse.[9]
Data Acquisition:
-
Set the excitation wavelength to ~520-530 nm and the emission wavelength to >650 nm (using a long-pass filter) to selectively detect phosphorescence.[12][15]
-
Acquire the phosphorescence intensity decay curve with the emission polarizer set parallel to the excitation (I∥(t)).
-
Acquire the decay curve with the emission polarizer set perpendicular (I⊥(t)).
-
Accumulate signal for a sufficient duration to achieve a good signal-to-noise ratio.
Caption: Comprehensive Experimental Workflow.
Section 5: Data Analysis and Interpretation
Once the parallel and perpendicular decay curves are acquired, the analysis proceeds as follows:
-
Calculate Anisotropy Decay: Use the formula provided in Section 3 to calculate r(t) at each time point.
-
Model Fitting: The resulting anisotropy decay curve is fitted to a mathematical model. For a simple, spherical molecule undergoing isotropic rotation, the decay is a single exponential:
r(t) = r₀ * exp(-t / θ)
Where r₀ is the initial anisotropy (a value related to the probe's photophysics) and θ is the rotational correlation time.
For more complex systems, such as membrane proteins undergoing uniaxial rotation or flexible proteins with segmental motion, the decay may be more complex and require fitting to a sum of exponentials or more sophisticated models.[2][19]
-
Interpretation: The rotational correlation time (θ) is the key output. For a spherical rotator, θ is related to the hydrodynamic volume (V), solvent viscosity (η), and temperature (T) by the Stokes-Einstein relation. Therefore, changes in θ directly reflect changes in the size or conformation of the macromolecule.
-
Increased θ: Indicates slower rotation, which can be caused by protein oligomerization, binding to another large molecule, or an increase in solvent viscosity.
-
Decreased θ: Indicates faster rotation, possibly due to dissociation of a complex or a conformational change leading to a more compact shape.
-
Complex Decays: Multi-exponential decays can reveal information about the shape of the molecule (anisotropic rotation) or the presence of both global tumbling and local probe mobility.[19]
-
Section 6: Case Study - Uniaxial Rotation of a Membrane Protein
Membrane proteins present a unique challenge and opportunity for rotational studies.[23][24][25][26] Their motion is often constrained to rotation about an axis normal to the membrane plane (uniaxial rotation).[2] EITC is an invaluable tool for probing these dynamics.
Scenario: A researcher wants to determine if a specific membrane receptor forms dimers upon ligand binding.
-
Experiment: The receptor protein is purified and labeled with EITC on its extracellular domain. The labeled protein is then reconstituted into artificial lipid vesicles (liposomes). Two samples are prepared: one with the receptor alone and one with the receptor plus a saturating concentration of its specific ligand.
-
Measurement: Time-resolved phosphorescence anisotropy measurements are performed on both deoxygenated samples.
-
Analysis: The anisotropy decay curves are analyzed. The curve for the receptor alone is well-described by a rotational correlation time of 75 µs. The sample containing the ligand exhibits a significantly slower decay, with a correlation time of 150 µs.
-
Interpretation: The doubling of the rotational correlation time upon ligand binding is strong evidence that the receptor has dimerized. The slower rotation is a direct consequence of the doubling of the size of the rotating unit within the membrane. This kind of data provides direct, quantitative evidence of protein-protein interactions in a membrane environment, information that is crucial for understanding signal transduction and for the development of drugs that might modulate these interactions.
Section 7: Conclusion and Future Perspectives
This compound stands out as a robust and highly sensitive phosphorescent probe for investigating the slow rotational dynamics of macromolecules. Its long-lived triplet state provides an observational time window that is inaccessible to conventional fluorescence methods, enabling the direct measurement of the tumbling of large proteins, protein complexes, and membrane-bound assemblies. The detailed experimental and analytical framework presented in this guide provides a pathway for researchers to harness the power of this technique. By carefully labeling the target, meticulously preparing the sample, and rigorously analyzing the anisotropy decay, one can extract invaluable information about molecular size, shape, and interactions that are fundamental to biological function and therapeutic intervention.
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Moore, C., et al. (1979). Phosphorescence of Protein-Bound Eosin and Erythrosin. A Possible Probe for Measurements of Slow Rotational Mobility. Biochemical Journal, 183(3), 561-572. [Link]
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El-Meghraoui, A., et al. (2023). Exploring the World of Membrane Proteins: Techniques and Methods for Understanding Structure, Function, and Dynamics. Biomedicines, 11(10), 2824. [Link]
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Subedi, B. P., & Yang, Z. (2022). Probing Structural Dynamics of Membrane Proteins Using Electron Paramagnetic Resonance Spectroscopic Techniques. International Journal of Molecular Sciences, 23(16), 9370. [Link]
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Greener, J. G., & El-Sagheer, A. H. (2017). Membrane and Membrane Protein Dynamics Studied with Time-Resolved Infrared Spectroscopy. ResearchGate. [Link]
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Kim, H., et al. (2014). Rotational dynamics of thiocyanate ions in highly concentrated aqueous solutions. Physical Chemistry Chemical Physics, 16(31), 16467-16474. [Link]
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Kuimova, M. K. (2023). Fluorescent molecular rotors as versatile in situ sensors for protein quantitation. eScholarship, University of California. [Link]
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Woo, H., et al. (2015). Phosphorescent Zinc Probe for Reversible Turn-On Detection with Bathochromically Shifted Emission. Inorganic Chemistry, 54(21), 10504-10510. [Link]
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Thinon, E., et al. (2021). Protocol for the visualization and identification of S-palmitoylated proteins in HCT-116 cells using metabolic labeling via click chemistry. STAR Protocols, 2(4), 100918. [Link]
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Chen, Z., et al. (2017). Illuminating Brain Activities with Fluorescent Protein-Based Biosensors. Chemosensors, 5(4), 32. [Link]
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Methodological & Application
Application Notes and Protocols: Conjugating Eosin-5-Isothiocyanate to Antibodies
Abstract
This comprehensive guide provides a detailed, step-by-step protocol for the covalent conjugation of Eosin-5-isothiocyanate (EITC) to antibodies. Eosin, a potent photosensitizer, is a valuable tool for various applications, including fluorescence resonance energy transfer (FRET) and high-resolution electron microscopy.[1] This document outlines the chemical principles of the conjugation reaction, optimal reaction conditions, purification of the resulting conjugate, and methods for characterization. The protocol is designed for researchers, scientists, and drug development professionals seeking to generate stable and functional fluorescently labeled antibodies for a range of immunoassays and imaging techniques.
Introduction to Eosin-5-Isothiocyanate Antibody Conjugation
Fluorescent labeling of antibodies is a cornerstone of modern biological research and diagnostics, enabling the visualization and quantification of target molecules with high specificity.[2] Eosin-5-isothiocyanate is an amine-reactive derivative of the eosin dye that forms a stable thiourea bond with primary amines on proteins.[1][3] This reaction primarily targets the ε-amino groups of lysine residues and the N-terminal α-amino group of the antibody.[4] The resulting eosin-labeled antibody can be utilized in various applications, including flow cytometry, immunofluorescence, and ELISA.[2]
The isothiocyanate group of EITC reacts with nucleophilic primary amines under slightly alkaline conditions (pH 8.5-9.5).[4][5] This pH range is crucial as it deprotonates the amine groups, thereby increasing their nucleophilicity and facilitating the reaction.[4] It is a balancing act, as excessively high pH can lead to hydrolysis of the isothiocyanate group, rendering it inactive.[4]
A critical parameter in antibody conjugation is the Degree of Labeling (DOL), which represents the average number of dye molecules conjugated to a single antibody molecule.[6][7] An optimal DOL is essential for achieving bright fluorescence without compromising the antibody's solubility or antigen-binding affinity.[8][9][10] Over-labeling can lead to fluorescence quenching and reduced antibody functionality.[7][8] Therefore, this protocol emphasizes methods to control and subsequently determine the DOL.
Reaction Mechanism: Isothiocyanate Chemistry
The conjugation of EITC to an antibody proceeds via a nucleophilic addition reaction between the primary amine groups on the antibody and the electrophilic carbon atom of the isothiocyanate group (-N=C=S) on the eosin molecule. This reaction results in the formation of a stable thiourea linkage.
Caption: Covalent bond formation between an antibody and Eosin-5-isothiocyanate.
Materials and Reagents
Equipment
-
Microcentrifuge
-
Spectrophotometer (UV-Vis)
-
Stir plate and stir bars
-
pH meter
-
Dialysis tubing (10-14 kDa MWCO) or spin desalting columns
-
Gel filtration chromatography system (optional)
-
Light-protective storage tubes
Reagents
-
Purified antibody (at a concentration of 2-10 mg/mL)
-
Eosin-5-isothiocyanate (EITC)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Conjugation Buffer: 0.1 M Sodium Carbonate-Bicarbonate buffer, pH 9.0. Prepare fresh.[11]
-
Solution A: 0.1 M Sodium Carbonate
-
Solution B: 0.1 M Sodium Bicarbonate
-
Adjust the ratio of A to B to achieve a final pH of 9.0.
-
-
Quenching Buffer: 1.5 M Hydroxylamine, pH 8.5 or 1 M Tris-HCl, pH 8.0.
-
Storage Buffer: Phosphate-Buffered Saline (PBS), pH 7.4, with 0.02% sodium azide and 0.1% Bovine Serum Albumin (BSA).
-
Size-exclusion chromatography resin (e.g., Sephadex G-25)
Step-by-Step Experimental Protocol
This protocol is optimized for conjugating approximately 1 mg of an IgG antibody. Adjustments may be necessary for different antibody isotypes or quantities.
Part 1: Antibody Preparation
-
Buffer Exchange: The antibody must be in an amine-free buffer. If the antibody solution contains Tris, glycine, or ammonium salts, it must be dialyzed extensively against the Conjugation Buffer (0.1 M Sodium Carbonate-Bicarbonate, pH 9.0) at 4°C.[11][12] Alternatively, use a spin desalting column for rapid buffer exchange.
-
Concentration Adjustment: Adjust the antibody concentration to 2-10 mg/mL in the Conjugation Buffer.[12] Concentrations below 2 mg/mL can lead to suboptimal labeling.[13] The antibody concentration can be determined by measuring the absorbance at 280 nm (A280). For a typical IgG, an A280 of 1.4 corresponds to a concentration of 1 mg/mL.[9]
Part 2: EITC Solution Preparation
-
Immediately before use, dissolve the Eosin-5-isothiocyanate in anhydrous DMSO to a final concentration of 1-10 mg/mL.[11][14] EITC is moisture-sensitive and will hydrolyze in aqueous solutions.[11]
-
Vortex the solution until the EITC is completely dissolved.
Part 3: Conjugation Reaction
The molar ratio of EITC to antibody is a critical parameter that influences the final Degree of Labeling.[15] A starting point for optimization is to test a range of molar ratios, for example, 10:1, 20:1, and 40:1 (EITC:Antibody).
Table 1: Recommended Molar Ratios for Optimization
| Target DOL | Molar Ratio (EITC:Antibody) |
| Low (2-4) | 5:1 - 10:1 |
| Medium (4-7) | 10:1 - 20:1 |
| High (7-10) | 20:1 - 40:1 |
-
Reaction Setup: While gently stirring the antibody solution, add the calculated volume of the EITC/DMSO solution dropwise.[11]
-
Incubation: Protect the reaction mixture from light by wrapping the tube in aluminum foil. Incubate at room temperature for 1-2 hours or at 4°C for 8 hours with continuous gentle stirring.[9][11]
Part 4: Quenching the Reaction
-
To stop the conjugation reaction, add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.[11]
-
Incubate for an additional 30-60 minutes at room temperature. This step ensures that any unreacted EITC is inactivated, preventing further labeling of the antibody or other proteins during purification and storage.
Part 5: Purification of the Conjugated Antibody
Purification is essential to remove unconjugated EITC and any small molecule byproducts.[16][]
-
Size-Exclusion Chromatography (SEC) / Gel Filtration: This is the most common method for separating the labeled antibody from free dye.[9][18]
-
Equilibrate a desalting column (e.g., Sephadex G-25) with PBS, pH 7.4.
-
Apply the quenched reaction mixture to the column.
-
The labeled antibody will elute in the void volume, while the smaller, unconjugated dye molecules will be retained and elute later.[11] The conjugated antibody is often visible as a colored band.[11]
-
-
Dialysis: Alternatively, dialyze the reaction mixture against PBS, pH 7.4, at 4°C with several buffer changes over 24-48 hours.
Part 6: Characterization of the Conjugate
-
Spectrophotometric Analysis: Measure the absorbance of the purified conjugate at 280 nm (A280) and at the absorbance maximum of Eosin (approximately 521 nm, A521).[1]
-
Calculation of the Degree of Labeling (DOL): The DOL can be estimated using the following formula.[6][7]
-
Molar extinction coefficient of Eosin at 521 nm (ε_dye): 95,000 M⁻¹cm⁻¹[1]
-
Molar extinction coefficient of IgG at 280 nm (ε_prot): 210,000 M⁻¹cm⁻¹[7]
-
Correction Factor (CF) at 280 nm for Eosin: This accounts for the dye's absorbance at 280 nm. The exact value should be obtained from the manufacturer's data sheet or determined experimentally. A typical value for similar dyes is around 0.3.
Protein Concentration (M) = [A₂₈₀ - (A₅₂₁ × CF)] / ε_prot
Dye Concentration (M) = A₅₂₁ / ε_dye
DOL = Dye Concentration / Protein Concentration
An ideal DOL for most applications is between 2 and 10.[7]
-
Part 7: Storage of the Conjugated Antibody
Store the purified eosin-conjugated antibody in a light-protective tube at 4°C for short-term storage or at -20°C in aliquots for long-term storage. The addition of a carrier protein like BSA (0.1%) can help stabilize the conjugate.
Experimental Workflow Diagram
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- 18. Antibody Purification Methods | Thermo Fisher Scientific - SG [thermofisher.com]
Application Note: Covalent Labeling of Cell Surface Proteins Using Eosin 5-Isothiocyanate
Introduction and Scientific Principle
Eosin 5-isothiocyanate (EITC) is a versatile, amine-reactive fluorescent dye belonging to the xanthene class. Its utility in biological research stems from its ability to form stable, covalent bonds with proteins, making it an excellent tool for non-specific labeling of the cell surface proteome.[1] This allows for the visualization and tracking of cell populations via fluorescence microscopy and flow cytometry.
The labeling mechanism is based on the reaction between the electrophilic isothiocyanate group (-N=C=S) of EITC and nucleophilic primary amines (-NH2), which are abundantly available on the cell surface.[2][3] These amines are primarily the ε-amino groups of lysine residues and the N-terminal α-amino groups of proteins.[4] The reaction results in the formation of a highly stable thiourea bond, ensuring the fluorescent signal is retained on the cell surface.[4] The efficiency of this reaction is highly dependent on pH, with optimal conditions typically found in a slightly alkaline environment (pH 8.5-9.5), which deprotonates the primary amines, thereby increasing their nucleophilicity.[5][4]
EITC exhibits an excitation maximum around 521 nm and an emission maximum around 544 nm (in pH 9 buffer), making it compatible with standard filter sets found on most fluorescence imaging systems.[6]
Critical Experimental Parameters
Successful and reproducible cell surface labeling requires careful optimization of several key parameters. The goal is to achieve sufficient signal for detection while minimizing cytotoxicity and non-specific background.
| Parameter | Recommended Range | Rationale & Expert Insights |
| EITC Concentration | 10 - 125 µg/mL | The optimal concentration is cell-type dependent. Start with a titration experiment (e.g., 10, 25, 50, 100 µg/mL) to find the lowest concentration that provides a robust signal.[7] Excessive dye concentration can lead to cytotoxicity or fluorescence quenching due to dye-dye interactions on the protein surface.[8][9] |
| Cell Density | 1 x 10⁶ to 5 x 10⁶ cells/mL | A consistent cell density ensures reproducibility. Too few cells may result in weak signal, while overly dense suspensions can lead to incomplete labeling due to limited dye availability per cell. |
| Reaction Buffer | pH 8.5 - 9.5 (e.g., Carbonate-Bicarbonate buffer or PBS adjusted with NaHCO₃) | This pH range is critical for deprotonating primary amines, making them reactive.[5][4] Buffers containing primary amines (e.g., Tris, Glycine) must be avoided as they will compete with the cell surface proteins for reaction with EITC, drastically reducing labeling efficiency.[10] |
| Incubation Time | 30 - 60 minutes | A sufficient incubation period is necessary for the reaction to proceed to completion. Longer times may not significantly increase signal but could increase cell stress. |
| Temperature | Room Temperature (20-25°C) or 4°C | Room temperature labeling is typically faster.[5] However, performing the incubation on ice (4°C) can be advantageous as it slows down metabolic processes like endocytosis, ensuring that the label remains on the cell surface rather than being internalized. |
| Quenching Agent | Buffer containing primary amines (e.g., Tris-HCl, Glycine) or protein (e.g., BSA, FBS) | After labeling, it is crucial to quench any unreacted EITC. This prevents the dye from labeling intracellular components if the cell membrane is compromised later or from reacting with proteins in subsequent assay steps. |
Experimental Workflow Diagram
The following diagram outlines the key stages of the cell surface protein labeling protocol.
Caption: Workflow for EITC cell surface labeling.
Detailed Step-by-Step Protocol
4.1 Materials and Reagents
-
This compound (EITC) powder[1]
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free
-
Sodium Bicarbonate (NaHCO₃)
-
Bovine Serum Albumin (BSA) or Fetal Bovine Serum (FBS)
-
Tris-HCl
-
Suspension cells or adherent cells to be brought into suspension
-
Microcentrifuge tubes
-
Refrigerated centrifuge
4.2 Reagent Preparation
-
EITC Stock Solution (1 mg/mL):
-
Briefly centrifuge the EITC vial to collect all powder at the bottom.
-
Add the appropriate volume of anhydrous DMSO to create a 1 mg/mL stock solution. For example, add 100 µL DMSO to 100 µg EITC.
-
Vortex thoroughly until fully dissolved.
-
Expert Tip: Prepare single-use aliquots and store them at -20°C, protected from light and moisture.[1][6] EITC is susceptible to hydrolysis.
-
-
Labeling Buffer (PBS, pH 9.0):
-
Prepare 1X PBS.
-
Adjust the pH to 9.0 using a solution of NaHCO₃. Confirm the final pH with a calibrated pH meter. This is a critical step for reaction efficiency.[5]
-
-
Quenching/Wash Buffer (PBS + 1% BSA):
-
Dissolve BSA in 1X PBS to a final concentration of 1% (w/v). This buffer will be used to quench the reaction and wash the cells. Alternatively, a 50 mM Tris-HCl solution can be used.
-
4.3 Cell Labeling Procedure
-
Cell Preparation:
-
Harvest cells and wash them once with cold, Ca²⁺/Mg²⁺ free 1X PBS to remove any residual culture medium proteins.
-
Centrifuge at 300-400 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in the cold Labeling Buffer (pH 9.0) to a concentration of 1-5 x 10⁶ cells/mL.
-
-
Labeling Reaction:
-
Add the desired amount of EITC Stock Solution to the cell suspension. For an initial test, a final concentration of 25-50 µg/mL is recommended.
-
Immediately mix gently by pipetting or brief vortexing.
-
Incubate for 30-60 minutes at room temperature or on ice. Protect the tube from light using aluminum foil.
-
Expert Tip: Incubation on ice is recommended to minimize endocytosis and maintain the label on the cell surface.
-
-
Quenching and Washing:
-
To stop the reaction, add an equal volume of Quenching/Wash Buffer (PBS + 1% BSA) to the cell suspension and incubate for 5-10 minutes. The primary amines in the BSA will react with and neutralize any remaining EITC.
-
Centrifuge the cells at 300-400 x g for 5 minutes at 4°C.
-
Discard the supernatant.
-
Resuspend the cell pellet in fresh, cold Quenching/Wash Buffer.
-
Repeat the wash step two more times to ensure complete removal of unreacted dye, which is a primary cause of high background fluorescence.[7][11]
-
-
Final Resuspension:
-
After the final wash, resuspend the cell pellet in the appropriate buffer for your downstream application (e.g., FACS buffer for flow cytometry, or imaging medium for microscopy).
-
Keep cells on ice and protected from light until analysis.
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Weak Signal | 1. Inactive EITC due to hydrolysis. 2. Incorrect pH of labeling buffer. 3. Presence of competing amines (e.g., Tris) in buffer. 4. Insufficient EITC concentration.[12] | 1. Use fresh or properly stored EITC aliquots. 2. Verify buffer pH is between 8.5-9.5. 3. Ensure all buffers used during labeling are amine-free.[10] 4. Perform a concentration titration to optimize dye amount. |
| High Background | 1. Insufficient washing. 2. Cell death leading to intracellular staining. 3. EITC concentration is too high.[11] | 1. Increase the number of wash steps (3-4 washes).[13] 2. Handle cells gently, keep them cold, and check viability (e.g., with Trypan Blue) before and after labeling. 3. Reduce the EITC concentration. |
| High Cell Death | 1. Cytotoxicity from high EITC concentration. 2. Harsh handling during washing steps. 3. Prolonged incubation at room temperature. | 1. Lower the EITC concentration.[9] 2. Use lower centrifugation speeds and gentle resuspension. 3. Perform the entire procedure on ice. |
| High Inter-sample Variability | 1. Inconsistent cell counts. 2. Inaccurate pipetting of EITC stock. 3. Variation in incubation times. | 1. Ensure accurate cell counting for each sample. 2. Use calibrated pipettes and prepare a master mix of dye and buffer if labeling multiple samples. 3. Standardize all incubation times precisely. |
Safety and Handling
This compound is a chemical reagent and should be handled with appropriate care.[1]
-
Personal Protective Equipment (PPE): Wear gloves, a lab coat, and eye protection.[14]
-
Handling: Avoid inhalation of dust and direct contact with skin and eyes.[1] In case of contact, wash the affected area thoroughly with water.[1]
-
Disposal: Dispose of chemical waste according to your institution's guidelines.
-
Storage: Store EITC powder and DMSO stock solutions at -20°C, protected from light and moisture.[6][15]
References
-
Creative Bioarray. (n.d.). Troubleshooting in Fluorescent Staining. [Link]
-
Elabscience. (2021). Immunofluorescence Troubleshooting Tips. [Link]
-
Bitesize Bio. (2024). How to Troubleshoot Problems with Fluorescently Tagged Proteins. [Link]
-
Zunder, E. R., et al. (2017). Optimization and Standardization of Fluorescent Cell Barcoding for Multiplexed Flow Cytometric Phenotyping. Cytometry Part A, 91(7), 713–725. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
-
ResearchGate. (n.d.). Isothiocyanate chemistry. [Link]
-
Mehta, P., et al. (2018). Advances in fluorescence labeling strategies for dynamic cellular imaging. Chemical Society Reviews, 47(15), 5642-5654. [Link]
-
Thermo Fisher Scientific. (2022). Practical considerations for the optimization of cell-based imaging workflows and applications. YouTube. [Link]
-
DeTraglia, M. C., et al. (1983). Determining the extent of labeling for tetramethylrhodamine protein conjugates. Analytical Biochemistry, 133(2), 425-433. [Link]
-
Leica Biosystems. (2018). Eosin - Safety Data Sheet. [Link]
-
Grimm, J. B., et al. (2022). Optimizing multifunctional fluorescent ligands for intracellular labeling. bioRxiv. [Link]
-
Ma, J., et al. (2020). New Mild and Simple Approach to Isothiocyanates: A Class of Potent Anticancer Agents. Molecules, 25(21), 5038. [Link]
-
Grimm, J. B., et al. (2022). Optimizing multifunctional fluorescent ligands for intracellular labeling. PNAS, 119(44), e2208631119. [Link]
-
Bennett, C. L., et al. (2015). Diethylpyrocarbonate Labeling for the Structural Analysis of Proteins: Label Scrambling in Solution and How to Avoid it. Journal of The American Society for Mass Spectrometry, 26(12), 2096–2105. [Link]
-
Wang, Y., et al. (2012). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. Tetrahedron Letters, 53(1), 125-128. [Link]
-
Singh, S. M., et al. (2015). An efficient method for FITC labelling of proteins using tandem affinity purification. Biological Procedures Online, 17, 11. [Link]
-
Butler, A. R., & Hussain, I. (1982). The chemistry of o-phenylene di-isothiocyanate. Part 1. Some reactions with N-nucleophiles. Journal of the Chemical Society, Perkin Transactions 1, 313-316. [Link]
-
ResearchGate. (2020). What would be the ideal way to quench excess thiophosgene after a reaction?. [Link]
-
Marks, K. M., & Nolan, G. P. (2016). Labeling proteins inside living cells using external fluorophores for microscopy. eLife, 5, e20378. [Link]
-
Miesen, F. A., et al. (2023). Non-enzymatic degradation of aliphatic Brassicaceae isothiocyanates during aqueous heat treatment. ChemRxiv. [Link]
-
Ma, J., et al. (2023). Synthesis of Isothiocyanates from Primary Amines via Visible-Light Photocatalysis. Organic Letters, 25(32), 5692–5696. [Link]
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- 6. biotium.com [biotium.com]
- 7. Optimization and Standardization of Fluorescent Cell Barcoding for Multiplexed Flow Cytometric Phenotyping - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. m.youtube.com [m.youtube.com]
- 10. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. biotium.com [biotium.com]
- 13. Immunofluorescence Troubleshooting Tips [elabscience.com]
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- 15. medchemexpress.com [medchemexpress.com]
Application Note: Leveraging Eosin-5-isothiocyanate for Robust Fluorescence Resonance Energy Transfer (FRET) Assays
Introduction: The Power of Proximity Sensing with FRET
Fluorescence Resonance Energy Transfer (FRET) is a powerful biophysical technique that functions as a "molecular ruler," enabling the investigation of molecular interactions, conformational changes, and dynamic processes in biological systems with nanoscale precision.[1][2] This non-radiative energy transfer occurs when two fluorophores, a donor and an acceptor, are in close proximity, typically within a 1-10 nanometer range.[2] The efficiency of this energy transfer is exquisitely sensitive to the distance between the fluorophores, varying inversely with the sixth power of the intermolecular distance.[3] This strong distance dependence makes FRET an ideal tool for studying protein-protein interactions, protein-DNA interactions, and enzymatic activities.[3][4]
Eosin-5-isothiocyanate (EITC) has emerged as a valuable tool in the FRET toolbox, primarily serving as an excellent acceptor fluorophore. Its broad absorption spectrum in the visible range and reactive isothiocyanate group make it a versatile choice for labeling biomolecules and studying their interactions. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of EITC in FRET-based assays.
Eosin-5-isothiocyanate: A Versatile FRET Acceptor
Eosin-5-isothiocyanate is a tetrabromo-fluorescein derivative characterized by its strong absorption in the green spectral region and its ability to act as a potent photosensitizer.[1][5][6] In the context of FRET, EITC is an effective acceptor for a variety of donor fluorophores, most notably fluorescein (FAM) and its derivatives, as well as dansyl and coumarin dyes.[1][5][6] The isothiocyanate group (-N=C=S) provides a convenient handle for covalent labeling of biomolecules by reacting with primary amine groups, such as the N-terminus of a polypeptide chain or the side chain of lysine residues, to form a stable thiourea bond.[7]
Key Photophysical Properties of Eosin-5-isothiocyanate
The successful design of a FRET experiment hinges on the careful selection of a donor-acceptor pair with appropriate spectral overlap. The emission spectrum of the donor must overlap significantly with the excitation spectrum of the acceptor.[2][8] Below is a summary of the key photophysical properties of EITC relevant to its application in FRET.
| Property | Value | Source(s) |
| Molecular Formula | C₂₁H₇Br₄NO₅S | [1][5] |
| Molecular Weight | 704.96 g/mol | [1][5] |
| Excitation Maximum (λex) | ~521 nm (at pH 9) | [1][5] |
| Emission Maximum (λem) | ~544 nm (at pH 9) | [1][5] |
| Molar Extinction Coefficient (ε) | 95,000 cm⁻¹M⁻¹ | [1][5] |
| Solubility | Soluble in DMF or DMSO | [1][5][6] |
| Reactivity | Reacts with primary amines | [1][5] |
Experimental Design and Protocols
Conceptual Workflow for an EITC-based FRET Experiment
A typical FRET experiment involving EITC to study the interaction between two proteins, Protein A and Protein B, follows a logical progression. Protein A is labeled with a suitable donor fluorophore (e.g., Fluorescein), and Protein B is labeled with EITC (the acceptor). When the two proteins interact, bringing the donor and acceptor into close proximity, excitation of the donor leads to energy transfer to the acceptor, resulting in sensitized emission from the acceptor.
Caption: Workflow for a typical FRET experiment using a donor-labeled and an EITC-labeled protein.
Protocol 1: Covalent Labeling of Proteins with Eosin-5-isothiocyanate
This protocol provides a general procedure for labeling proteins with EITC. It is adapted from established methods for labeling with isothiocyanate derivatives like FITC.[3][9][10] Optimization of the dye-to-protein molar ratio may be necessary for specific proteins and applications.
Causality Behind Experimental Choices:
-
pH: The reaction between the isothiocyanate group of EITC and the primary amines of the protein is most efficient at a slightly alkaline pH (8.5-9.5).[4][7] At this pH, the amine groups are predominantly deprotonated and thus more nucleophilic, facilitating the formation of the thiourea bond.
-
Buffer: An amine-free buffer, such as carbonate-bicarbonate or borate, is crucial to prevent the buffer components from competing with the protein for reaction with the EITC.[3][7]
-
Solvent for EITC: EITC is not readily soluble in aqueous buffers and should be dissolved in an anhydrous organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) immediately before use.[1][5][6]
-
Purification: Removal of unconjugated EITC is essential for accurate FRET measurements, as free dye can contribute to background fluorescence. Gel filtration chromatography is a common and effective method for this purification step.[3][11][12][13][14]
Materials:
-
Eosin-5-isothiocyanate (EITC)
-
Protein of interest (at a concentration of 2-10 mg/mL)
-
Conjugation Buffer: 0.1 M Sodium Carbonate-Bicarbonate buffer, pH 9.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching Buffer: 1.5 M Hydroxylamine, pH 8.5 (optional)
-
Gel filtration column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the conjugation buffer to a final concentration of 2-10 mg/mL.
-
If the protein solution contains amine-containing buffers (e.g., Tris) or other primary amines, dialyze it extensively against the conjugation buffer before proceeding.[3]
-
-
EITC Solution Preparation:
-
Immediately before use, dissolve EITC in anhydrous DMF or DMSO to a concentration of 1-10 mg/mL. Protect the solution from light.
-
-
Conjugation Reaction:
-
Calculate the required volume of the EITC solution to achieve a desired molar excess of dye to protein (a starting point of 10-20 fold molar excess is recommended).
-
While gently stirring the protein solution, slowly add the EITC solution dropwise.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light. Continuous gentle stirring is recommended.
-
-
Stopping the Reaction (Optional):
-
The reaction can be stopped by adding a quenching buffer, such as hydroxylamine, to a final concentration of 50-100 mM and incubating for an additional 30-60 minutes.
-
-
Purification of the Labeled Protein:
-
Separate the EITC-labeled protein from unreacted dye and byproducts using a gel filtration column.[11][12][13][14]
-
Equilibrate the column with the desired storage buffer (e.g., PBS).
-
Apply the reaction mixture to the column and collect the fractions. The labeled protein will typically elute in the first colored peak.
-
-
Characterization of the Conjugate:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for protein) and ~521 nm (for EITC). The DOL is the molar ratio of dye to protein.
-
Protocol 2: Performing FRET Measurements with a Fluorescein-EITC Pair
This protocol outlines the general steps for measuring FRET using a plate reader or a fluorescence microscope. It assumes the use of a fluorescein-labeled protein as the donor and an EITC-labeled protein as the acceptor.
Instrumentation and Data Acquisition:
-
Fluorescence Plate Reader or Microscope: Equipped with appropriate filter sets for the donor (Fluorescein: Ex ~495 nm, Em ~520 nm) and acceptor (EITC: Ex ~521 nm, Em ~544 nm).
-
FRET Channel: A filter set that excites the donor and detects the emission of the acceptor (Ex ~495 nm, Em >540 nm).
Procedure:
-
Sample Preparation:
-
Prepare samples containing:
-
Donor-labeled protein only.
-
Acceptor-labeled protein only.
-
A mixture of donor- and acceptor-labeled proteins under conditions where they are expected to interact.
-
A mixture of donor- and acceptor-labeled proteins under conditions where interaction is not expected (negative control).
-
Unlabeled protein (for background fluorescence measurement).
-
-
-
Fluorescence Measurements:
-
For each sample, measure the fluorescence intensity in three channels:
-
Donor Channel: Excite at the donor's excitation wavelength (~495 nm) and measure at the donor's emission wavelength (~520 nm).
-
Acceptor Channel: Excite at the acceptor's excitation wavelength (~521 nm) and measure at the acceptor's emission wavelength (~544 nm).
-
FRET Channel: Excite at the donor's excitation wavelength (~495 nm) and measure at the acceptor's emission wavelength (~544 nm).
-
-
Data Analysis: Correcting for Spectral Bleed-through
A critical step in FRET data analysis is the correction for spectral bleed-through (also known as crosstalk).[1][15][16] This occurs because the emission spectrum of the donor can "bleed" into the acceptor detection channel, and the acceptor can be directly excited to some extent by the donor's excitation wavelength.
Sources
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- 4. timothyspringer.org [timothyspringer.org]
- 5. static.medicine.iupui.edu [static.medicine.iupui.edu]
- 6. Fluorescence resonance energy transfer (FRET) microscopy imaging of live cell protein localizations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. A Guide to Fluorescent Protein FRET Pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youdobio.com [youdobio.com]
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- 11. creative-biostructure.com [creative-biostructure.com]
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- 13. youtube.com [youtube.com]
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Application Notes & Protocols: Eosin 5-Isothiocyanate for Immunofluorescence Staining of Tissue Sections
Introduction: Unveiling the Potential of Eosin 5-Isothiocyanate in Cellular Imaging
For decades, the scientific community has relied on a palette of fluorescent molecules to illuminate the intricate workings of the cell.[1] Among these, this compound (EITC), a tetrabromo-derivative of fluorescein, emerges as a versatile and potent tool for labeling proteins and other biomolecules.[2] Its isothiocyanate functional group readily forms stable covalent bonds with primary amine groups on proteins, making it an excellent choice for conjugating to antibodies for immunofluorescence (IF) applications.[3][4]
This guide provides a comprehensive overview of the principles and practices for utilizing this compound in the immunofluorescence staining of tissue sections. We will delve into the underlying chemistry of EITC conjugation, provide detailed, step-by-step protocols for antibody labeling and tissue staining, and offer insights into troubleshooting common experimental hurdles. Our focus is to empower researchers, scientists, and drug development professionals with the knowledge to confidently and effectively integrate EITC into their imaging workflows.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a fluorophore is paramount for its successful application. The key characteristics of EITC are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₂₁H₇Br₄NO₅S | [2][5] |
| Molecular Weight | ~705.0 g/mol | [2][6] |
| Excitation Maximum (λex) | ~521 nm | [5][7] |
| Emission Maximum (λem) | ~544 nm | [5][7] |
| Appearance | Orange to red powder | [6] |
| Solubility | Soluble in DMF or DMSO | [5][8] |
| Storage | -20°C, protected from light | [5][7] |
The Chemistry of Conjugation: A Covalent Partnership
The utility of this compound in immunofluorescence hinges on its ability to form a stable covalent bond with the target antibody. This reaction is primarily dictated by the isothiocyanate group (-N=C=S) of EITC and the primary amine groups (-NH₂) present on the antibody, predominantly the ε-amino groups of lysine residues.
The conjugation process is a nucleophilic addition reaction, where the lone pair of electrons on the nitrogen of the primary amine attacks the electrophilic carbon of the isothiocyanate group. This results in the formation of a stable thiourea linkage, covalently attaching the eosin fluorophore to the antibody.
To ensure optimal conjugation efficiency, the reaction is typically carried out in a buffer with a slightly alkaline pH (around 9.0).[9] This basic environment deprotonates the primary amine groups, enhancing their nucleophilicity and promoting the reaction with the isothiocyanate.
Sources
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- 3. Antibody-FITC Conjugation Protocol - Creative Biolabs [neutab.creative-biolabs.com]
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Application Note & Protocol: Covalent Labeling of Amine-Modified Oligonucleotides with Eosin 5-Isothiocyanate
For: Researchers, scientists, and drug development professionals engaged in the synthesis and application of fluorescently labeled nucleic acids.
Abstract
This document provides a comprehensive guide for the successful covalent labeling of amine-modified oligonucleotides with Eosin 5-isothiocyanate (EITC). EITC is a versatile fluorescent dye with utility as a photosensitizer and a FRET acceptor.[1] The protocol herein is designed to be a self-validating system, detailing the underlying chemical principles, step-by-step experimental procedures, and robust analytical methods for purification and characterization of the final conjugate. By elucidating the causality behind experimental choices, this guide empowers researchers to optimize the conjugation process for their specific oligonucleotide sequences and downstream applications.
Introduction: The Chemistry of Amine-Isothiocyanate Conjugation
The covalent attachment of fluorescent dyes to oligonucleotides is a cornerstone of modern molecular biology, enabling applications in DNA sequencing, quantitative PCR, and fluorescence in situ hybridization (FISH).[2][3] The choice of reactive chemistry is critical for achieving high labeling efficiency and a stable final product. Isothiocyanates, like this compound, are amine-reactive functional groups that form a stable thiourea linkage with primary amines.[4][5] This reaction is highly dependent on pH, with optimal conditions typically in the alkaline range (pH 9.0-11.0) to ensure the primary amine is deprotonated and thus sufficiently nucleophilic.[4][6]
Compared to other common amine-reactive moieties like N-hydroxysuccinimide (NHS) esters, isothiocyanates offer a distinct reactivity profile. While NHS esters also react with primary amines to form a stable amide bond, they are more susceptible to hydrolysis, especially at the alkaline pH required for efficient labeling.[4] Isothiocyanates, while requiring a higher pH for optimal reaction with amines, can be a robust alternative.[4]
This protocol specifically addresses the post-synthetic labeling of oligonucleotides that have been synthesized with a primary amine modification, typically at the 5' or 3' terminus.[3]
Materials and Reagents
Key Reagents
| Reagent | Supplier | Catalog No. |
| Amine-Modified Oligonucleotide | Custom Synthesis | N/A |
| This compound (EITC) | Multiple Vendors | Varies |
| Sodium Bicarbonate (NaHCO₃) | Sigma-Aldrich | S6014 |
| Sodium Carbonate (Na₂CO₃) | Sigma-Aldrich | S7795 |
| Dimethylformamide (DMF), Anhydrous | Sigma-Aldrich | 227056 |
| Nuclease-Free Water | Thermo Fisher Scientific | AM9937 |
Purification and Analytical Equipment
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column
-
UV-Vis Spectrophotometer
-
Fluorometer or Fluorescence Plate Reader
-
Mass Spectrometer (ESI or MALDI-TOF)
-
Lyophilizer or centrifugal evaporator
Experimental Protocol: A Step-by-Step Guide
This protocol is optimized for a 0.2 µmole synthesis of an amine-modified oligonucleotide.
Workflow Overview
Caption: Workflow for Eosin-Oligonucleotide Conjugation.
Detailed Protocol
-
Oligonucleotide Preparation: Dissolve the 0.2 µmole of lyophilized amine-modified oligonucleotide in 700 µL of nuclease-free water.[7]
-
Buffer Preparation: Prepare a 1 M sodium bicarbonate/carbonate conjugation buffer and adjust the pH to 9.0.[7] Add 100 µL of this 10X buffer to the oligonucleotide solution.
-
EITC Solution Preparation: Immediately before use, prepare a 10 mg/mL solution of this compound in anhydrous DMF.[7]
-
Conjugation Reaction: Add 200 µL of the freshly prepared EITC solution to the buffered oligonucleotide solution.[7]
-
Incubation: Vortex the reaction mixture gently and allow it to stand at room temperature for a minimum of 2 hours.[7] For convenience, an overnight reaction is also acceptable.[7] Protect the reaction from light.
-
Purification - Desalting: To remove the excess, unreacted EITC, perform a desalting step using a reverse-phase cartridge or a gel filtration column.[7]
-
Purification - RP-HPLC: For higher purity, further purify the desalted product by RP-HPLC.[8] This is particularly important for removing any remaining free dye and separating the labeled oligonucleotide from unlabeled sequences.[8][9]
-
Column: C18 column[9]
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7[9]
-
Mobile Phase B: 30% Acetonitrile in 0.1 M TEAA, pH 7[9]
-
Gradient: A linear gradient from 0-100% B over 15-20 minutes is a good starting point.[9][10]
-
Detection: Monitor the elution at 260 nm (for the oligonucleotide) and at the absorbance maximum of Eosin (around 525 nm).[9][11] The desired product will absorb at both wavelengths.
-
-
Post-Purification: Lyophilize the collected fractions containing the purified, labeled oligonucleotide.
-
Storage: Store the lyophilized, labeled oligonucleotide at -20°C in the dark.[12]
Characterization of the Labeled Oligonucleotide
Chemical Reaction
Caption: Reaction of Amine-Oligo with Eosin Isothiocyanate.
UV-Vis Spectroscopy
-
Resuspend the purified, labeled oligonucleotide in nuclease-free water.
-
Measure the absorbance at 260 nm (A₂₆₀) and at the absorbance maximum of Eosin (approximately 525 nm, A₅₂₅).
-
The ratio of A₅₂₅ to A₂₆₀ can be used to estimate the labeling efficiency.
Mass Spectrometry
-
Mass spectrometry is the most definitive method for confirming the successful conjugation and determining the purity of the final product.[13][14]
-
Both Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) can be used.[13][15] ESI-MS is often preferred for its ability to analyze larger oligonucleotides and modified species with high accuracy.[16]
-
The expected mass of the conjugate will be the sum of the mass of the amine-modified oligonucleotide and the mass of the Eosin moiety, minus the mass of water.
Fluorescence Spectroscopy
-
Confirm the functionality of the attached Eosin dye by measuring its fluorescence emission spectrum.
-
The excitation maximum for Eosin is around 525 nm, and the emission maximum is around 546 nm.[11] The exact wavelengths may shift slightly depending on the solvent and conjugation to the oligonucleotide.[17][18]
Troubleshooting and Key Considerations
-
Low Labeling Efficiency:
-
pH: Ensure the pH of the reaction buffer is between 9.0 and 9.5.[19][20] The reactivity of isothiocyanates with amines is highly pH-dependent.[4][20]
-
Reagent Quality: Use fresh, anhydrous DMF to dissolve the EITC, as the isothiocyanate group is sensitive to moisture.[19] Store EITC properly in a cool, dark, and dry place.[19]
-
Oligonucleotide Deprotection: If the amine-modified oligonucleotide was deprotected with AMA (ammonium hydroxide/methylamine), a desalting step prior to labeling is crucial to remove residual methylamine, which can react with the EITC.[7]
-
-
Multiple Peaks in HPLC:
-
Secondary Structure: Oligonucleotides with high GC content may form secondary structures, leading to multiple peaks.[21] Performing the HPLC at an elevated temperature (e.g., 60°C) can help to denature these structures.[9]
-
Isomers: Some fluorescent dyes are supplied as a mixture of isomers, which may be separated by RP-HPLC.[9]
-
-
Purification:
-
RP-HPLC is highly recommended for purifying oligonucleotides labeled with fluorescent dyes due to the hydrophobicity of the dye, which allows for excellent separation of the labeled product from unlabeled oligonucleotides.[8]
-
Conclusion
This application note provides a robust and well-validated protocol for the labeling of amine-modified oligonucleotides with this compound. By understanding the underlying chemical principles and following the detailed steps for reaction, purification, and characterization, researchers can confidently produce high-quality fluorescently labeled oligonucleotides for a wide range of applications in molecular biology and diagnostics.
References
-
RP-HPLC method for the Purification of Labeled Synthetic Oligonucleotides Using XTerra® MS C18 Columns. Waters. Available at: [Link]
-
Synthesis and characterization of 5'-fluorescent-dye-labeled oligonucleotides. PubMed. Available at: [Link]
-
Synthesis and characterisation of fluorescent oligonucleotides. Effect of internal labelling on protein recognition. PubMed. Available at: [Link]
-
RP-HPLC Purification of Oligonucleotides. Mass Spectrometry Research Facility, University of Southampton. Available at: [Link]
-
Oligonucleotide Purification Guidelines. LabCluster. Available at: [Link]
-
Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol. ResearchGate. Available at: [Link]
-
HPLC Purification of Long Synthetic Oligonucleotides. Waters. Available at: [Link]
-
Selective protein N-terminal labeling with N-hydroxysuccinimide esters. National Institutes of Health (NIH). Available at: [Link]
-
Quantification of Oligonucleotides Using Tandem Mass Spectrometry with Isobaric Internal Standards. National Institutes of Health (NIH). Available at: [Link]
-
A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. National Institutes of Health (NIH). Available at: [Link]
-
Synthesis and properties of fluorescent oligonucleotides. ATDBio. Available at: [Link]
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Advancing oligonucleotide therapeutics: conjugation strategies for extrahepatic delivery. Bioconjugation Insights. Available at: [Link]
-
A convenient and efficient purification method for chemically labeled oligonucleotides. PubMed. Available at: [Link]
-
FAM Isothiocyanate. BioActs. Available at: [Link]
-
GENERAL PROCEDURE FOR LABELLING OF AMINOVMODIFIED OLIGONUCLEOTIDES. Glen Research. Available at: [Link]
-
Fluorescent Labeled Oligos. Bio-Synthesis Inc. Available at: [Link]
-
Fluorescence Spectroscopy for Studying Evaporating Droplets Using the Dye Eosin-Y. MDPI. Available at: [Link]
-
Fluorescent Dyes for Oligonucleotide Labeling. BioActs. Available at: [Link]
-
General and Facile Purification of Dye-Labeled Oligonucleotides by Ph-Controlled Extraction. ResearchGate. Available at: [Link]
-
Purification and characterisation of oligonucleotides. ATDBio. Available at: [Link]
-
Synthesis of Isothiocyanates from Primary Amines via Visible-Light Photocatalysis. Organic Chemistry Portal. Available at: [Link]
-
Na2S2O8-mediated efficient synthesis of isothiocyanates from primary amines in water. Green Chemistry. Available at: [Link]
-
Method of Oligonucleotide Purification. Bio-Synthesis Inc. Available at: [Link]
-
Peptide–Oligonucleotide Conjugation: Chemistry and Therapeutic Applications. MDPI. Available at: [Link]
-
Eosin Y. Oregon Medical Laser Center. Available at: [Link]
-
Effect of Solvent on Intensity of Absorption and Fluorescence of Eosin Y Dye and Spectral Properties of Eosin Y Dye. Journal of Medicinal and Chemical Sciences. Available at: [Link]
-
Fluorescence photooxidation with eosin: a method for high resolution immunolocalization and in situ hybridization detection for light and electron microscopy. National Institutes of Health (NIH). Available at: [Link]
-
Efficient 5′-End Labeling of Oligonucleotides Containing Self-Complementary Sequences. BioTechniques. Available at: [Link]
-
FITC Amine Labeling Protocol. You Do Bio. Available at: [Link]
-
Peptide-Oligonucleotide Conjugation: Chemistry and Therapeutic Applications. PubMed. Available at: [Link]
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Application Notes & Protocols: Live Cell Imaging Using Eosin 5-Isothiocyanate
Abstract: This technical guide provides a comprehensive overview of Eosin 5-isothiocyanate (EITC) for live cell imaging applications. EITC is a versatile, amine-reactive red fluorescent dye and a potent photosensitizer. Its unique properties enable a range of applications from covalent labeling and tracking of cell surface proteins to advanced techniques such as Fluorescence Resonance Energy Transfer (FRET) and high-resolution correlative light and electron microscopy (CLEM). This document details the fundamental principles of EITC, its mechanism of action, and field-proven protocols for its successful implementation in research, and drug development.
Fundamental Principles of this compound (EITC)
This compound is a derivative of the xanthene dye, fluorescein, characterized by the presence of four bromine atoms and a reactive isothiocyanate (-N=C=S) group.[1] This combination of a robust fluorophore and a covalent-linking moiety makes it a powerful tool for biological research.
Photophysical and Chemical Properties
The utility of any fluorophore is defined by its specific chemical and spectral characteristics. EITC's properties make it suitable for standard fluorescence microscopy setups and compatible with other common fluorophores.
| Property | Value | Source(s) |
| Molecular Formula | C₂₁H₇Br₄NO₅S | [2][3][4] |
| Molecular Weight | ~705.0 g/mol | [2][5] |
| Excitation Max (λEx) | ~521 nm (at pH 9) | [3][4][6] |
| Emission Max (λEm) | ~544 nm (at pH 9) | [3][4][6] |
| Molar Extinction Coeff. (ε) | 95,000 cm⁻¹M⁻¹ | [3][4] |
| Solubility | Soluble in DMF or DMSO | [3][5][6] |
| Reactivity | Targets primary amines (e.g., lysine residues, N-terminus) | [3][5] |
| Singlet Oxygen Quantum Yield | 0.57 | [3][4][6] |
Mechanism of Action: Covalent Labeling
The core of EITC's utility lies in its isothiocyanate group, which forms a highly stable, covalent thiourea bond with primary amine groups found on proteins and other biomolecules.[7] This reaction proceeds efficiently under slightly alkaline conditions (pH 7.5-9.0), which deprotonates the amine groups, enhancing their nucleophilicity.
Causality Behind the Choice: The stability of the thiourea linkage is paramount for live cell tracking experiments. Unlike transient electrostatic interactions, this covalent bond ensures the dye remains attached to its target molecule throughout dynamic cellular processes and extensive wash steps, providing a reliable and persistent signal.
Caption: Covalent conjugation of EITC to a protein's primary amine.
Advantages and Limitations in Live Cell Imaging
Advantages:
-
Covalent & Stable Labeling: Ensures the fluorescent signal is retained on the target molecule over long imaging periods.
-
Potent Photosensitizer: EITC's high quantum yield for singlet oxygen generation (0.57) is exceptionally useful for photooxidation techniques used in correlative light and electron microscopy (CLEM).[3][4][6]
-
FRET Acceptor: EITC can serve as an efficient fluorescence acceptor for donor dyes like fluorescein (FAM), enabling studies of molecular proximity.[3][6][8]
-
Good Spectral Properties: Its excitation and emission in the green-orange region of the spectrum are compatible with standard filter sets on most fluorescence microscopes.
Limitations & Experimental Considerations:
-
Phototoxicity: As a photosensitizer, EITC can generate reactive oxygen species (ROS) upon illumination, which can be toxic to live cells. Illumination should be minimized in intensity and duration.[9]
-
Potential for Cytotoxicity: The isothiocyanate functional group can exhibit cytotoxicity, making it crucial to determine the optimal, lowest effective labeling concentration and to perform viability controls.[10]
-
pH Sensitivity: The fluorescence of EITC can be influenced by the pH of the local environment, a factor to consider in acidic organelles.[11]
-
Nonspecific Binding: Inadequate removal of unconjugated EITC can lead to high background fluorescence.
Core Applications & Methodologies
Application I: Labeling and Tracking of Cell Surface Proteins
This is the most direct application of EITC in live cell imaging. By conjugating EITC to a ligand or an antibody that targets a specific cell surface receptor, one can visualize and track the protein's movement, internalization, and trafficking in real-time.
Caption: Workflow for tracking cell surface proteins using EITC.
Application II: Photosensitization for Correlative Microscopy (CLEM)
EITC's ability to generate singlet oxygen upon illumination can be harnessed to polymerize diaminobenzidine (DAB) into an electron-dense, osmiophilic precipitate.[1][12] This process, known as photooxidation, effectively converts a fluorescent signal into a stable, electron-dense marker visible by electron microscopy (EM).[3][6] This allows researchers to locate a protein of interest with fluorescence microscopy and then visualize its ultrastructural context in the very same cell using EM.[12]
Detailed Experimental Protocols
Trustworthiness through Validation: Each protocol includes critical checkpoints and validation steps. Always perform control experiments, such as imaging unlabeled cells under identical conditions, to assess autofluorescence and phototoxicity.
Protocol: Covalent Labeling of Antibodies with EITC
This protocol is adapted from standard amine-labeling procedures and is suitable for labeling antibodies or other proteins.[1][7]
Materials:
-
Antibody (or protein of interest) at 2-5 mg/mL.
-
Labeling Buffer: 0.1 M Sodium Bicarbonate, pH 9.0.
-
This compound (EITC).
-
Anhydrous Dimethylsulfoxide (DMSO).[3]
-
Quenching Solution: 1.5 M Hydroxylamine, pH 8.0, freshly prepared.[1]
-
Purification: Gel filtration column (e.g., Sephadex G-25) equilibrated with PBS.
Procedure:
-
Buffer Exchange: Dialyze the antibody against the Labeling Buffer overnight at 4°C to remove any amine-containing buffers (like Tris) or preservatives.[13]
-
Prepare EITC Stock: Immediately before use, dissolve EITC in anhydrous DMSO to a concentration of 1-10 mg/mL. Protect from light.[13]
-
Initiate Conjugation: While gently stirring the antibody solution, slowly add a 10-20 fold molar excess of the EITC stock solution. The optimal ratio must be determined empirically.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.[1]
-
Quench Reaction: Stop the reaction by adding the Quenching Solution to a final concentration of ~0.15 M. Incubate for 30 minutes at room temperature.[1]
-
Purify Conjugate: Separate the labeled antibody from unreacted EITC and quenching reagents using a gel filtration column. The first colored fraction to elute is the EITC-antibody conjugate.
-
Characterization (Optional but Recommended): Determine the degree of labeling by measuring the absorbance of the conjugate at 280 nm (for protein) and ~521 nm (for EITC).
Protocol: Live Cell Surface Labeling and Imaging
Materials:
-
EITC-labeled antibody (from Protocol 3.1).
-
Live cells cultured on imaging-grade glass-bottom dishes or plates.
-
Live Cell Imaging Solution (e.g., HBSS or phenol red-free medium).[9]
-
Wash Buffer: Phosphate-Buffered Saline (PBS).
Procedure:
-
Cell Preparation: Culture cells to a desired confluency (typically 50-70%). Ensure cells are healthy and adherent.
-
Prepare Labeling Solution: Dilute the EITC-antibody conjugate in cold Live Cell Imaging Solution to the desired final concentration (typically 1-10 µg/mL; optimize for your target).
-
Labeling: Remove the culture medium from the cells and wash once with PBS. Add the cold labeling solution to the cells.
-
Incubation: Incubate the cells at 4°C for 30-60 minutes. Rationale: Performing this step on ice minimizes receptor-mediated endocytosis, ensuring that the initial labeling is restricted to the cell surface.
-
Washing: Gently wash the cells 3-4 times with cold PBS to remove all unbound antibody conjugates. This step is critical for reducing background fluorescence.
-
Imaging: Add fresh, pre-warmed (37°C) Live Cell Imaging Solution to the dish. Transfer the dish to the microscope stage, which should be equipped with an environmental chamber (37°C, 5% CO₂).
-
Acquisition: Begin imaging. To study internalization, you can acquire a baseline image (t=0) and then monitor the cells over time. Use the lowest possible laser power and exposure time that provides an adequate signal-to-noise ratio to minimize phototoxicity.
Protocol: Post-Labeling Viability Assessment
It is essential to confirm that the labeling procedure and imaging conditions do not compromise cell health. This protocol should be run in parallel with imaging experiments.
Materials:
-
Labeled cells (from Protocol 3.2).
-
Unlabeled control cells.
-
Cell Viability Dye (e.g., Propidium Iodide (PI) or TO-PRO-3 for dead cells; Calcein-AM for live cells).
Procedure:
-
Parallel Cultures: Prepare two sets of cells: one that will undergo the full EITC labeling protocol and one that will serve as an unlabeled control.
-
Label and "Mock-Image": Subject the labeled cells to the same incubation times and illumination conditions as in the actual imaging experiment.
-
Stain for Viability: After the mock-imaging session, add a dead cell stain (e.g., PI at 1 µg/mL) to both the labeled and unlabeled cell cultures. Incubate for 5-10 minutes.
-
Analyze: Image the cells using fluorescence microscopy. Healthy, viable cells will exclude PI and show no red fluorescence in their nuclei, while dead cells will have brightly stained red nuclei.[14]
-
Quantify: Compare the percentage of dead cells in the EITC-labeled population to the unlabeled control population. A significant increase in cell death in the labeled group indicates cytotoxicity from the dye, the antibody, or the imaging process itself.
Safety and Handling
This compound may cause allergic skin reactions or asthma-like symptoms if inhaled.[2] Standard personal protective equipment (gloves, lab coat, safety glasses) should be worn when handling the solid compound and its solutions. If skin contact occurs, wash the area thoroughly with water.[6] All work should be performed in a well-ventilated area.
References
-
Title: this compound Source: PubChem - NIH URL: [Link]
-
Title: Fluorescence Photooxidation with Eosin: A Method for High Resolution Immunolocalization and In Situ Hybridization Detection for Light and Electron Microscopy Source: Tsien lab - University of California San Diego URL: [Link]
-
Title: Fluorescence photooxidation with eosin: a method for high resolution immunolocalization and in situ hybridization detection for light and electron microscopy Source: PubMed URL: [Link]
-
Title: Comparison of eosin and fluorescein conjugates for the photoinitiation of cell-compatible polymer coatings Source: PMC - NIH URL: [Link]
-
Title: Light Microscopy of Proteins in Their Ultrastructural Context Source: EliScholar - Yale University URL: [Link]
-
Title: [The medium effects of fluorescence of eosin-5-isothiocyanate as a luminescent marker] Source: ResearchGate URL: [Link]
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Title: Protein labelling with FITC Source: Unknown URL: [Link]
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Title: Live-Cell Imaging Source: Genetic Engineering & Biotechnology News URL: [Link]
-
Title: Induction of Apoptosis and Cytotoxicity by Isothiocyanate Sulforaphene in Human Hepatocarcinoma HepG2 Cells Source: PMC - NIH URL: [Link]
-
Title: "Assessment of Cell Viability". In: Current Protocols in Cytometry Source: Microscopist URL: [Link]
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- 2. This compound | C21H7Br4NO5S | CID 173745 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 10. Induction of Apoptosis and Cytotoxicity by Isothiocyanate Sulforaphene in Human Hepatocarcinoma HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. microscopist.co.uk [microscopist.co.uk]
Application Note: Eosin 5-Isothiocyanate for High-Resolution Correlative Light and Electron Microscopy
For: Researchers, scientists, and drug development professionals.
Introduction: Bridging the Gap Between Function and Ultrastructure
In modern cell biology and drug development, understanding not just the presence of a target molecule but its precise location within the complex architecture of a cell is paramount. Correlative Light and Electron Microscopy (CLEM) has emerged as a powerful methodology to bridge this gap, merging the dynamic, specificity-driven world of fluorescence light microscopy (LM) with the unparalleled high-resolution structural detail of transmission electron microscopy (TEM).[1][2][3]
This application note details the use of Eosin 5-isothiocyanate (EITC) as a robust tool for a specific CLEM technique: photo-oxidation. EITC is a dual-function molecule. As a derivative of the eosin dye, it is a potent photosensitizer, capable of generating reactive singlet oxygen upon illumination.[4][5][6][7][8][9][10][11] The isothiocyanate group provides a reactive handle for covalently conjugating this photosensitizer to proteins, such as antibodies, with high efficiency.[12][13]
By targeting an EITC-conjugated antibody to a specific protein within a cell, researchers can first identify the protein's location using fluorescence microscopy. Subsequently, illumination of the eosin tag in the presence of 3,3'-diaminobenzidine (DAB) initiates a localized chemical reaction. This process, known as photo-oxidation, converts the soluble DAB into an insoluble, electron-dense polymer precisely at the site of the target protein.[14][15][16] This polymer is then directly visible in the TEM, allowing for nanometer-scale localization of the original fluorescent signal within the cellular ultrastructure.
Principle of the Method: From Fluorescence to Electron Density
The EITC-driven CLEM workflow is a multi-stage process grounded in fundamental chemical principles.
-
Targeted Labeling: The process begins with the covalent conjugation of EITC to a primary antibody specific to the protein of interest. The isothiocyanate group (–N=C=S) forms a stable thiourea bond with primary amine groups (–NH₂) found on lysine residues of the antibody.[12][13]
-
Fluorescence Imaging: The EITC-antibody conjugate is introduced to fixed and permeabilized cells. Standard immunofluorescence protocols are used to label the target protein. The sample is then imaged with a fluorescence microscope to identify cells expressing the target and pinpoint the regions of interest (ROIs).
-
Photosensitization and Photo-oxidation: Eosin is an excellent photosensitizer with a high quantum yield for singlet oxygen generation (ΦΔ = 0.57).[4][5][7][8] When excited by light (at ~521 nm), the eosin molecule transitions to an excited triplet state.[17][18] This excited eosin molecule transfers its energy to ground-state molecular oxygen (³O₂) present in the surrounding medium, generating highly reactive singlet oxygen (¹O₂).[9][17][19]
-
DAB Polymerization: In the presence of DAB, the locally generated singlet oxygen rapidly oxidizes the DAB monomers.[15][16] This oxidation causes the DAB to polymerize into an insoluble, osmiophilic (binds osmium) precipitate.[14][15] Because singlet oxygen has a very short diffusion radius in cells, this polymer forms precisely at the location of the EITC-antibody conjugate.
-
Electron Microscopy: The sample is then processed for TEM. This involves post-fixation with osmium tetroxide, which binds to the DAB polymer, rendering it highly electron-dense. After dehydration, embedding in resin, and ultrathin sectioning, the DAB precipitate can be clearly visualized as a dark, granular deposit at the target site with high resolution.[14][15][20]
Key Reagent Properties: this compound (EITC)
A summary of the essential properties of EITC is provided below, which are critical for designing successful labeling and imaging experiments.
| Property | Value | Source(s) |
| Molecular Formula | C₂₁H₇Br₄NO₅S | [5][8][21] |
| Molecular Weight | ~704.96 g/mol | [5][8][21][22] |
| Excitation Maximum (λex) | ~521 nm | [5][8] |
| Emission Maximum (λem) | ~544 nm | [5][8] |
| Molar Extinction Coefficient (ε) | ~95,000 M⁻¹cm⁻¹ | [5][8] |
| Singlet Oxygen Quantum Yield | 0.57 | [4][5][7][8] |
| Reactive Group | Isothiocyanate (-N=C=S) | [21] |
| Target for Conjugation | Primary Amines (-NH₂) | [4][12][13] |
| Solubility | Soluble in DMF or DMSO | [5][8] |
Experimental Workflows and Protocols
The successful implementation of this technique requires careful execution of a series of protocols, from antibody conjugation to final TEM imaging.
Overall Experimental Workflow
The diagram below outlines the complete workflow for using EITC in a photo-oxidation CLEM experiment.
Caption: High-level workflow for EITC-based photo-oxidation CLEM.
Protocol 1: Conjugation of EITC to a Primary Antibody
This protocol describes how to covalently link EITC to a purified monoclonal or polyclonal antibody. The goal is to achieve an optimal fluorescein-to-protein (F/P) ratio, typically between 2 and 4, to ensure good fluorescence without causing protein aggregation or loss of function.[23]
Materials:
-
Purified antibody (1-5 mg/mL) in a buffer free of primary amines (e.g., PBS).
-
This compound (EITC).
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
0.5 M Sodium Carbonate-Bicarbonate buffer, pH 9.0-9.5.
-
Size-exclusion chromatography column (e.g., Sephadex G-25) for purification.[12]
-
Spectrophotometer.
Procedure:
-
Prepare Antibody: Dialyze the antibody against 0.1 M sodium bicarbonate buffer (pH 9.0) overnight at 4°C to remove any amine-containing preservatives (like sodium azide) and to adjust the pH for optimal conjugation.[24] Adjust the final concentration to 2 mg/mL.
-
Prepare EITC Solution: Immediately before use, dissolve EITC in DMF or DMSO to a concentration of 1 mg/mL.
-
Calculate EITC Volume: The goal is a 10- to 20-fold molar excess of EITC to antibody.
-
Moles of Ab = (mg of Ab) / (MW of Ab). (Assume MW of IgG ≈ 150,000 g/mol ).
-
Moles of EITC needed = Moles of Ab × (desired molar excess).
-
mg of EITC needed = Moles of EITC × 704.96 g/mol .
-
Volume of EITC solution (µL) = (mg of EITC needed) / (1 mg/mL) × 1000.
-
-
Conjugation Reaction: While gently stirring the antibody solution, add the calculated volume of EITC solution dropwise.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature, protected from light.
-
Purification: Separate the EITC-conjugated antibody from unreacted, free EITC using a pre-equilibrated Sephadex G-25 column. The labeled antibody will elute in the void volume (the first colored fraction).
-
Characterization (Optional but Recommended):
-
Measure the absorbance of the purified conjugate at 280 nm (for protein) and 521 nm (for eosin).
-
Calculate the F/P ratio to ensure the conjugation was successful.
-
Protocol 2: Cell Immunolabeling and Fluorescence Imaging
This protocol outlines the steps for labeling your biological sample and identifying the region of interest.
Materials:
-
Cells cultured on gridded coverslips or dishes suitable for microscopy (e.g., MatTek dishes).[20]
-
Paraformaldehyde (PFA) for fixation.
-
Permeabilization buffer (e.g., PBS with 0.1% Triton X-100).
-
Blocking buffer (e.g., PBS with 5% Bovine Serum Albumin).
-
EITC-conjugated primary antibody (from Protocol 1).
-
Fluorescence microscope with appropriate filters for eosin (Ex: ~520nm, Em: ~545nm).
Procedure:
-
Cell Culture: Seed cells on gridded coverslips to a confluency of 50-70% to facilitate later relocation of the target cell.[20]
-
Fixation: Wash cells with PBS and fix with 4% PFA in PBS for 15-20 minutes at room temperature.
-
Permeabilization: Wash away fixative and permeabilize the cell membranes with permeabilization buffer for 10 minutes.
-
Blocking: Block non-specific antibody binding by incubating with blocking buffer for 1 hour.
-
Immunolabeling: Incubate the cells with the EITC-conjugated antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the cells extensively with PBS to remove unbound antibodies.
-
Fluorescence Imaging: Mount the coverslip and image using a fluorescence microscope. Capture high-quality images of the fluorescent signal and brightfield images showing the grid coordinates of the target cells. These coordinates are crucial for relocating the exact same cells in the TEM.
Protocol 3: DAB Photo-oxidation and TEM Processing
This is the core correlative step where the fluorescent signal is converted into an electron-dense precipitate.
Materials:
-
3,3'-Diaminobenzidine (DAB) solution (e.g., 0.5 mg/mL in 0.1 M phosphate buffer). Caution: DAB is a suspected carcinogen. Handle with appropriate personal protective equipment.
-
Glutaraldehyde.
-
Osmium tetroxide (OsO₄).
-
Ethanol series for dehydration.
-
Epoxy resin (e.g., Epon) for embedding.[20]
-
Ultramicrotome and diamond knife.
-
Transmission Electron Microscope (TEM).
Procedure:
-
Pre-incubation: After fluorescence imaging, immerse the coverslip in the DAB solution and incubate in the dark for 15-30 minutes to allow the DAB to diffuse throughout the cells.
-
Photo-oxidation: Place the sample back on the microscope stage. Relocate the previously imaged cell of interest. Illuminate the ROI with strong light from the fluorescence lamp (using the eosin excitation filter) for 5-15 minutes. The formation of a brownish precipitate should be visible in the brightfield channel.[25]
-
Chemical Fixation: Immediately after photo-oxidation, wash the sample with buffer and fix with 2.5% glutaraldehyde in 0.1 M phosphate buffer to crosslink proteins and preserve ultrastructure.
-
Post-fixation with Osmium: Wash and post-fix the sample with 1% OsO₄ for 1 hour. This step enhances the electron density of the DAB polymer and cellular membranes.[15]
-
Dehydration & Embedding: Dehydrate the sample through a graded ethanol series (e.g., 50%, 70%, 90%, 100%) and embed it in epoxy resin according to standard TEM protocols.[20]
-
Relocation and Sectioning: Once the resin has polymerized, the grid pattern from the coverslip will be imprinted on the resin block. Use this pattern to trim the block to the specific ROI.[20] Cut ultrathin serial sections (70-90 nm) using an ultramicrotome.[20]
-
TEM Imaging: Mount the sections on a TEM grid and image. The site of photo-oxidation will appear as a dark, granular deposit, revealing the precise ultrastructural location of your protein of interest.
Mechanistic Visualizations
To further clarify the key processes, the following diagrams illustrate the chemical reactions involved.
Mechanism 1: EITC Conjugation to a Protein
Caption: Reaction of EITC with a primary amine on a protein.
Mechanism 2: Eosin-Sensitized Photo-oxidation of DAB
Caption: Pathway of DAB photo-oxidation sensitized by Eosin.
Conclusion and Future Perspectives
This compound is a highly effective and accessible tool for researchers aiming to perform high-resolution CLEM studies. Its high singlet oxygen quantum yield and stable protein conjugation chemistry make it ideal for photo-oxidation applications.[4][5] This technique enables the direct correlation of protein localization, as identified by fluorescence, with the specific organellar or subcellular context provided by electron microscopy. For drug development professionals, this method can be invaluable for visualizing the subcellular trafficking of a drug target, understanding its interaction with cellular machinery, or assessing the ultrastructural consequences of drug action with high precision.
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Bio-protocol. (2015). Sample Preparation for Correlative Light and Electron Microscopy (CLEM) Analyses in Cellular Microbiology. Available at: [Link]
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van der Veeken, N. C. M., et al. (n.d.). Sample Preparation for Integrated Correlative Light and Electron Microscopy. Delmic. Available at: [Link]
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Delmic. (n.d.). SAMPLE PREPARATION - for Integrated Correlative Light and Electron Microscopy. Available at: [Link]
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Gager, J., et al. (2008). Combined Light and Electron Microscopy using Diaminobenzidine Photooxidation to Monitor Trafficking of Lipids Derived from Lipoprotein Particles. Journal of Histochemistry & Cytochemistry, 56(8), 747–757. Available at: [Link]
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Malatesta, M., et al. (2008). DAB photo-oxidation as a tool for detecting low amounts of free and membrane-bounded fluorescent molecules at transmission electron microscopy. European Journal of Histochemistry, 52(1), 51-56. Available at: [Link]
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UBC Bioimaging Facility. (n.d.). Correlative Light Electron Microscopy (CLEM). Available at: [Link]
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Creative Biolabs. (n.d.). Antibody-FITC Conjugation Protocol. Available at: [Link]
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Herculano, L. S., et al. (2013). Investigation of the photobleaching process of eosin Y in aqueous solution by thermal lens spectroscopy. The Journal of Physical Chemistry B, 117(8), 2413-2419. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available at: [Link]
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Andor. (n.d.). What is Correlative Light and Electron Microscopy?. Oxford Instruments. Available at: [Link]
-
The, T. H., & Feltkamp, T. E. (1970). Conjugation of fluorescein isothiocyanate to antibodies. II. A reproducible method. Immunology, 18(6), 875–881. Available at: [Link]
-
Wang, Z., et al. (2017). Eosin Y-catalyzed photooxidation of triarylphosphines under visible light irradiation and aerobic conditions. RSC Advances, 7(23), 13935-13938. Available at: [Link]
-
Herculano, L. S., et al. (2013). Investigation of the Photobleaching Process of Eosin Y in Aqueous Solution by Thermal Lens Spectroscopy. The Journal of Physical Chemistry B, 117(8), 2413-2419. Available at: [Link]
-
Natera, J. E., et al. (2009). Elementary processes in the eosin-sensitized photooxidation of 3,3′-diaminobenzidine for correlative fluorescence and electron microscopy. Journal of Photochemistry and Photobiology A: Chemistry, 207(1), 65-72. Available at: [Link]
-
Hariharan, M. (2014). Synthetic applications of eosin Y in photoredox catalysis. Chemical Communications, 50(40), 5238-5250. Available at: [Link]
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Natera, J. E., Amat-Guerri, F., & García, N. A. (2009). Elementary processes in the eosin-sensitized photooxidation of 3,3′-diaminobenzidine for correlative fluorescence and electron microscopy. CONICET Digital. Available at: [Link]
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Knox, J. P., & Dodge, A. D. (1985). The photodynamic action of eosin, a singlet-oxygen generator: The inhibition of photosynthetic electron transport. Planta, 164(1), 30-34. Available at: [Link]
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The, T. H., & Feltkamp, T. E. (1970). Conjugation of fluorescein isothiocyanate to antibodies: I. Experiments on the conditions of conjugation. Immunology, 18(6), 865–873. Available at: [Link]
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Lubke, J. (1993). Photoconversion of diaminobenzidine with different fluorescent neuronal markers into a light and electron microscopic dense reaction product. Microscopy Research and Technique, 24(1), 2-14. Available at: [Link]
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O'Brien, M. E., & Eke, C. M. (2009). Mechanism of Cyclic Dye Regeneration During Eosin-Sensitized Photoinitiation in the Presence of Polymerization Inhibitors. Macromolecules, 42(19), 7334–7342. Available at: [Link]
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Amsbio. (n.d.). This compound. Available at: [Link]
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O'Brien, M. E., & Eke, C. M. (2009). Mechanism of Cyclic Dye Regeneration During Eosin-Sensitized Photoinitiation in the Presence of Polymerization Inhibitors. Macromolecules, 42(19), 7334–7342. Available at: [Link]
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Straight, R. C., & Spikes, J. D. (1978). Mechanisms Involved in the Chemical Inhibition of the Eosin-Sensitized Photooxidation of Trypsin. Photochemistry and Photobiology, 27(5), 565-569. Available at: [Link]
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Northwestern University. (n.d.). The Science and Application of Hematoxylin and Eosin Staining. Available at: [Link]
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- 19. Synthetic applications of eosin Y in photoredox catalysis - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC00751D [pubs.rsc.org]
- 20. bio-protocol.org [bio-protocol.org]
- 21. This compound | C21H7Br4NO5S | CID 173745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. This compound (ab274303) | Abcam [abcam.com]
- 23. Conjugation of fluorescein isothiocyanate to antibodies. II. A reproducible method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Conjugation of fluorescein isothiocyanate to antibodies: I. Experiments on the conditions of conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Photoconversion of diaminobenzidine with different fluorescent neuronal markers into a light and electron microscopic dense reaction product - PubMed [pubmed.ncbi.nlm.nih.gov]
Eosin 5-Isothiocyanate (EITC): A Comprehensive Guide to Live/Dead Cell Discrimination in Flow Cytometry
Introduction
In the landscape of high-dimensional flow cytometry, the precise identification and exclusion of non-viable cells is not merely a procedural formality but a cornerstone of data integrity. Dead cells compromise experimental accuracy through non-specific antibody binding and increased autofluorescence, leading to false-positive signals and the potential misinterpretation of cellular phenotypes and functions.[1] This guide provides an in-depth exploration of Eosin 5-isothiocyanate (EITC), an amine-reactive fluorescent dye, and its robust application as a fixable viability stain.
EITC offers a powerful solution for researchers by covalently labeling cells, allowing for the clear distinction between live and dead populations.[2][3] Critically, this covalent bond is stable, ensuring that the viability staining pattern is preserved through subsequent fixation and permeabilization procedures required for intracellular antibody staining. This key feature positions EITC as a superior alternative to traditional, non-fixable DNA-binding dyes like Propidium Iodide (PI) when intracellular targets are of interest. This document will detail the scientific principles underpinning EITC's mechanism, provide validated, step-by-step protocols for its use, and offer expert guidance on data analysis and troubleshooting.
Scientific Principles of EITC Staining
Mechanism of Action: Covalent Amine Labeling
This compound belongs to the family of xanthene dyes and is chemically functionalized with an isothiocyanate (-N=C=S) reactive group.[4][5] This group readily and specifically forms a stable, covalent thiourea bond with primary amine groups (-NH2) found on proteins.[2][6] The utility of EITC as a viability dye hinges on the differential accessibility of these protein amines in live versus dead cells.
-
Live Cells: Possess an intact and impermeable plasma membrane. As such, EITC can only react with the amine groups of proteins exposed on the cell surface. This results in a limited number of binding sites and, consequently, a dim level of fluorescence.
-
Dead and Dying Cells: The integrity of the plasma membrane is compromised in non-viable cells.[7] This permeability allows EITC to freely enter the cell and react with the vast abundance of amine groups on intracellular proteins within the cytoplasm and nucleus. This extensive labeling results in a significantly brighter fluorescent signal, often 10-50 times more intense than that of live cells.[8]
This profound difference in fluorescence intensity provides a clear and robust method for resolving live and dead cell populations. Because the dye is covalently bound, the staining is retained even after the cells are treated with fixatives (like paraformaldehyde) and detergents for permeabilization.[7][9]
Spectral Properties
Understanding the excitation and emission profile of EITC is crucial for its successful integration into multicolor flow cytometry panels.
| Property | Value | Notes |
| Excitation Maximum | ~521 nm[2][6] | Efficiently excited by Blue (488 nm) and Yellow-Green (561 nm) lasers. |
| Emission Maximum | ~544 nm[2][6] | Typically detected in a filter range similar to FITC or GFP (e.g., 530/30 nm). |
| Molar Extinction Co. | 95,000 cm⁻¹M⁻¹[2] | High coefficient indicates efficient light absorption. |
| Solubility | DMF or DMSO[2][3] | Stock solutions should be prepared in anhydrous solvent. |
Due to its emission spectrum, EITC has the potential to cause spectral spillover into adjacent detectors, particularly the PE channel (phycoerythrin, ~575 nm). Therefore, meticulous compensation is mandatory for accurate data interpretation in multicolor experiments.[10]
Comparative Advantages of EITC
EITC offers distinct advantages over other common classes of viability dyes, making it a versatile choice for a wide range of applications.
| Dye Class | Mechanism | Fixation Compatible? | Key Limitation |
| EITC (Amine-Reactive) | Covalently binds protein amines. Dead cells are brighter due to membrane permeability.[7] | Yes | Requires careful titration to minimize live cell staining. |
| DNA Intercalators (PI, 7-AAD) | Enter membrane-compromised cells and bind to DNA, fluorescing brightly.[8] | No | Leaches from cells after fixation/permeabilization. Cannot be used for intracellular staining protocols. |
| Esterase Substrates (Calcein AM) | Permeates all cells but only fluoresces in live cells after cleavage by intracellular esterases.[8] | No | Stains live cells, not dead cells. Inactivated by fixation. |
Experimental Protocols
Protocol 1: Live/Dead Staining with EITC for Surface and Intracellular Cytometry
This protocol provides a comprehensive workflow for using EITC to identify viable cells before proceeding with optional surface and mandatory intracellular staining.
Materials and Reagents:
-
This compound (EITC) powder (e.g., Biotium, #90091)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Single-cell suspension of interest
-
Phosphate-Buffered Saline (PBS), Ca/Mg-free
-
Flow Cytometry Staining Buffer (e.g., PBS + 2% BSA or FBS)
-
Fc Receptor Blocking solution (e.g., Human TruStain FcX™)
-
Fluorochrome-conjugated antibodies for surface and intracellular targets
-
Fixation Buffer (e.g., 4% Paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1-0.5% Saponin or Triton X-100 in PBS)
-
5 mL Polystyrene FACS tubes
Procedure:
-
Prepare EITC Stock Solution:
-
Cell Preparation:
-
Prepare a single-cell suspension from your sample.
-
Wash the cells once with cold PBS. Centrifuge at 300-400 x g for 5 minutes.
-
Resuspend the cell pellet in PBS to a concentration of 1-10 x 10⁶ cells/mL. Ensure cells are in a protein-free buffer for this step, as proteins in the buffer will compete for EITC binding.
-
-
EITC Viability Staining:
-
Titration is critical: The optimal concentration of EITC must be determined empirically for each cell type. A starting point is to test final concentrations ranging from 0.1 to 5 µg/mL.
-
Add the determined concentration of EITC to the cell suspension. For example, add 1 µL of a 100 µg/mL working dilution to 1 mL of cells for a final concentration of 0.1 µg/mL.
-
Vortex gently and incubate for 15-30 minutes at 4°C or room temperature, protected from light. Incubation at 4°C can help minimize receptor internalization if subsequent surface staining is planned.
-
-
Wash:
-
Add at least 2 mL of Flow Cytometry Staining Buffer (containing protein) to the cells to quench any unreacted EITC.
-
Pellet the cells by centrifugation (300-400 x g, 5 minutes) and discard the supernatant.
-
Wash once more with Flow Cytometry Staining Buffer.
-
-
Surface Marker Staining (Optional):
-
If staining surface antigens, first perform an Fc block by incubating cells with an Fc blocking reagent for 10-15 minutes.
-
Add the cocktail of surface antibodies directly to the cells and incubate for 20-30 minutes at 4°C in the dark.
-
Wash cells once with Flow Cytometry Staining Buffer.
-
-
Fixation and Permeabilization:
-
Resuspend the cell pellet in 100-200 µL of Fixation Buffer. Incubate for 20 minutes at room temperature.[11]
-
Wash the cells once with PBS or Staining Buffer.
-
Resuspend the fixed cells in Permeabilization Buffer.
-
-
Intracellular Marker Staining:
-
Add the cocktail of intracellular antibodies to the permeabilized cells.
-
Incubate for 30-45 minutes at room temperature in the dark.
-
Wash cells once with Permeabilization Buffer.
-
-
Final Preparation and Acquisition:
-
Resuspend the final cell pellet in 200-400 µL of Flow Cytometry Staining Buffer.
-
Acquire samples on a flow cytometer equipped with a 488 nm or 561 nm laser.
-
Protocol 2: Preparation of Compensation Controls for EITC
Accurate compensation is essential to correct for the spectral overlap of EITC into other fluorescence channels.[12] A single-color stained control is required.
Procedure:
-
Use the Right Cells: The ideal compensation control uses the same cells as in your experiment. Alternatively, compensation beads that bind antibodies can be used, but for viability dyes, using cells is often preferred as their autofluorescence is matched to the experiment.[13]
-
Ensure Positive and Negative Populations: A viability dye compensation control requires both live (dimly stained) and dead (brightly stained) cells.
-
Take an aliquot of the same cells used in your experiment (approx. 1 x 10⁶).
-
To generate a sufficient dead cell population, you can heat-kill a portion of the cells (e.g., 5-10 minutes at 65°C) and mix them back with the live portion, or simply use a sample that has been cultured for a period where natural cell death occurs. A 50:50 mix of live and heat-killed cells is often effective.
-
-
Stain the Control:
-
Stain this mixed population of cells with EITC using the exact same concentration and protocol as your experimental samples (Protocol 1, steps 2-4).
-
Do not add any other fluorochromes to this tube.
-
-
Acquire and Apply:
-
Run the unstained control first to set voltages.
-
Run the single-color EITC control and use the software's compensation tools to subtract the EITC signal from all other relevant channels (e.g., PE, PE-Cy5). The software should adjust the compensation matrix so that the median fluorescence intensity of the EITC-positive population is the same as the EITC-negative population in the spillover channel.[13]
-
Sources
- 1. Viability Dyes | McGovern Medical School [med.uth.edu]
- 2. biotium.com [biotium.com]
- 3. Biotium Eosin-5-isothiocyanate, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 4. This compound | C21H7Br4NO5S | CID 173745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Fluorescein isothiocyanate - Wikipedia [en.wikipedia.org]
- 6. biotium.com [biotium.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. To dye or not to dye? Understanding the different viability dyes available for flow cytometry | Proteintech Group [ptglab.com]
- 9. LIVE/DEAD Fixable Dead Cell Stains | Thermo Fisher Scientific - KR [thermofisher.com]
- 10. 8 Tips To Improve Compensation In Multicolor Flow Experiments [cellandgene.com]
- 11. Intracellular Flow Cytometry Staining Protocol | Proteintech Group [ptglab.com]
- 12. Compensation in multicolor flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. miltenyibiotec.com [miltenyibiotec.com]
Troubleshooting & Optimization
How to reduce background fluorescence with Eosin 5-isothiocyanate staining.
Welcome to the technical support center for Eosin 5-isothiocyanate (EITC) staining. This guide, curated by Senior Application Scientists, provides in-depth troubleshooting advice and optimized protocols to help you achieve high-quality, specific staining with minimal background fluorescence. We understand the nuances of fluorescence microscopy and the challenges that can arise during experimental workflows. This resource is designed to provide you with the expertise and practical guidance needed to overcome these hurdles and obtain clear, reliable results.
Understanding the Challenge: The Origins of Background Fluorescence in EITC Staining
This compound is a potent amine-reactive fluorescent dye, valued for its ability to covalently label proteins within the cytoplasm, providing a vibrant counterstain to nuclear markers like DAPI. However, its reactivity and fluorescent nature can also be sources of significant background signal, obscuring the true localization of your target and compromising data integrity. High background fluorescence with EITC staining can stem from several sources:
-
Autofluorescence: Tissues and cells contain endogenous molecules, such as collagen, elastin, NADH, and lipofuscin, that naturally fluoresce.[1][2][3] Aldehyde-based fixation (e.g., with formaldehyde or glutaraldehyde) can exacerbate this issue by creating fluorescent Schiff bases.[4]
-
Non-Specific Binding of EITC: As an amine-reactive dye, EITC can bind to any available primary amine. This includes not only the intended protein targets within the cytoplasm but also proteins in your blocking and washing buffers (e.g., bovine serum albumin or serum proteins) and non-target proteins within the tissue.[5][6][7] Additionally, charge-based interactions can lead to non-specific binding of the negatively charged EITC molecule to positively charged components in the tissue.[8]
-
Excess Unbound Dye: Insufficient washing after the staining step can leave a high concentration of unbound EITC in the sample, leading to a diffuse background haze.
This guide will provide you with a structured approach to systematically address each of these potential sources of background fluorescence.
Troubleshooting Guide & FAQs
This section is designed to provide direct answers to common issues encountered during EITC staining.
Q1: I am observing very high, diffuse background fluorescence across my entire tissue section. What is the most likely cause and how can I fix it?
A1: This is a common problem and can be multifactorial. Here’s a step-by-step approach to troubleshooting:
-
Optimize EITC Concentration: The most frequent cause of high background is an excessive concentration of the EITC dye. It is crucial to titrate the dye to find the optimal concentration that provides a strong signal in your target compartment with minimal background.[6] We recommend starting with a lower concentration than you might initially think is necessary and incrementally increasing it.
-
Review Your Staining Buffer: EITC is amine-reactive. If your staining buffer contains proteins (e.g., BSA or serum), the dye will react with these proteins, leading to a high concentration of fluorescent complexes that can non-specifically adhere to your tissue. Always perform the EITC staining step in a protein-free buffer, such as Phosphate-Buffered Saline (PBS). [5][6]
-
Implement a Post-Staining Quench/Wash Step: After staining with EITC, it is critical to wash away unbound dye and quench any remaining reactive dye. A highly effective method is to wash the sample with a buffer containing protein, such as PBS with 1% BSA or 5% normal serum.[6] The free amines in the buffer will react with and "mop up" any excess EITC, preventing it from binding non-specifically to the tissue during subsequent steps.
-
Improve Washing Efficiency: Increase the number and duration of your wash steps after staining. Gentle agitation during washing can also improve the removal of unbound dye.
Q2: My unstained control tissue shows significant fluorescence in the same channel as EITC. What is this, and how can I reduce it?
A2: You are observing autofluorescence, which is inherent to the tissue itself. Here are several strategies to mitigate this:
-
Quenching with Sodium Borohydride: Aldehyde fixation is a major contributor to autofluorescence. You can treat your fixed and rehydrated tissue sections with a freshly prepared solution of 0.1% sodium borohydride in PBS for 30 minutes at room temperature.[4] This will reduce the Schiff bases formed during fixation, thereby decreasing autofluorescence. Be sure to wash thoroughly with PBS after this step.
-
Sudan Black B Treatment: For tissues with high lipofuscin content (e.g., aged brain or retina), which autofluoresces broadly, treatment with 0.1% Sudan Black B in 70% ethanol for 10-20 minutes can effectively quench this signal.[1][3] However, be aware that Sudan Black B can sometimes introduce its own background in the far-red channel.
-
Optimize Fixation: If possible, reduce the fixation time to the minimum required to preserve tissue morphology. Over-fixation can increase autofluorescence. Alternatively, for some applications, switching to an organic solvent fixative like ice-cold methanol may reduce autofluorescence compared to aldehyde-based fixatives.[2]
-
Perfusion: If working with vascularized tissues, perfusing the animal with PBS prior to tissue harvesting and fixation will remove red blood cells, a significant source of autofluorescence due to their heme groups.[2]
Q3: I see punctate or granular background staining that is not localized to the cytoplasm. What could be causing this?
A3: This type of background often points to dye aggregates or non-specific binding to particular cellular structures.
-
Properly Dissolve and Centrifuge the EITC Stock Solution: EITC powder should be fully dissolved in high-quality, anhydrous DMSO to make a stock solution. Before each use, it is good practice to centrifuge the diluted working solution of EITC at high speed for a few minutes to pellet any aggregates that may have formed. Use only the supernatant for staining.
-
Implement a Robust Blocking Strategy: While EITC staining itself should be done in a protein-free buffer, a pre-staining blocking step is still essential to prevent non-specific binding to charged molecules and hydrophobic regions within the tissue. Incubate your samples for at least 30-60 minutes in a blocking buffer containing normal serum (from the species of your secondary antibody if you are doing co-staining) or BSA.[9][10]
-
Consider Charge-Based Interactions: Eosin is a negatively charged molecule and can bind non-specifically to positively charged proteins, such as those found in eosinophil granules.[8] If you are working with tissues rich in such components, a high-stringency blocking buffer containing a higher concentration of serum or the addition of a non-ionic detergent like Tween-20 during the wash steps may be beneficial.
Optimized Protocols for EITC Staining
The following protocols have been designed to maximize signal-to-noise ratio and minimize background fluorescence.
Protocol 1: EITC Staining of Adherent Cells on Coverslips
This protocol provides a robust method for achieving crisp cytoplasmic staining in cultured cells.
Materials:
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS (freshly prepared)
-
0.1% Triton X-100 in PBS (for permeabilization)
-
Blocking Buffer: 5% Normal Goat Serum (or serum matching your secondary antibody) in PBS
-
EITC Stock Solution: 10 mg/mL in anhydrous DMSO
-
EITC Staining Solution: 1-10 µg/mL EITC in PBS (titration is recommended)
-
Quench/Wash Buffer: 1% Bovine Serum Albumin (BSA) in PBS
-
Nuclear Counterstain (e.g., DAPI)
-
Antifade Mounting Medium
Procedure:
-
Cell Culture and Fixation:
-
Culture cells on sterile glass coverslips to the desired confluency.
-
Gently wash the cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Incubate the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with Blocking Buffer for 1 hour at room temperature in a humidified chamber.
-
-
EITC Staining:
-
Prepare the EITC Staining Solution by diluting the stock solution in protein-free PBS .
-
Aspirate the blocking buffer and add the EITC Staining Solution to the cells.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Quenching and Washing:
-
Aspirate the EITC Staining Solution.
-
Wash the cells three times with the Quench/Wash Buffer (1% BSA in PBS) for 10 minutes each, with gentle agitation. This step is critical for quenching excess reactive dye.
-
-
Nuclear Counterstaining (Optional):
-
Incubate the cells with your nuclear counterstain (e.g., DAPI) according to the manufacturer's instructions.
-
Wash the cells twice with PBS.
-
-
Mounting:
-
Mount the coverslips onto glass slides using an antifade mounting medium.
-
Seal the edges of the coverslip with nail polish and allow to dry.
-
Store the slides at 4°C, protected from light, until imaging.
-
Protocol 2: EITC Staining of Paraffin-Embedded Tissue Sections
This protocol is optimized for staining formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Materials:
-
Xylene
-
Graded Ethanol (100%, 95%, 70%)
-
Deionized Water
-
Antigen Retrieval Buffer (e.g., Citrate Buffer, pH 6.0)
-
0.1% Sodium Borohydride in PBS (freshly prepared)
-
Blocking Buffer: 10% Normal Goat Serum in PBS with 0.1% Tween-20
-
EITC Staining Solution: 5-20 µg/mL EITC in PBS (titration is recommended)
-
Quench/Wash Buffer: 1% BSA in PBS with 0.1% Tween-20
-
Nuclear Counterstain (e.g., DAPI)
-
Antifade Mounting Medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene twice for 10 minutes each.
-
Immerse slides in 100% ethanol twice for 5 minutes each.
-
Immerse slides in 95% ethanol for 3 minutes.
-
Immerse slides in 70% ethanol for 3 minutes.
-
Rinse slides in deionized water.[11]
-
-
Antigen Retrieval (Optional but Recommended):
-
Perform heat-induced epitope retrieval (HIER) using your preferred method (e.g., steamer, pressure cooker) with Antigen Retrieval Buffer. This can help to unmask amines for better EITC staining.
-
Allow slides to cool and wash with deionized water.
-
-
Autofluorescence Quenching:
-
Incubate slides in freshly prepared 0.1% Sodium Borohydride in PBS for 30 minutes at room temperature.
-
Wash slides three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate slides with Blocking Buffer for 1-2 hours at room temperature in a humidified chamber.
-
-
EITC Staining:
-
Prepare the EITC Staining Solution in protein-free PBS .
-
Tap off the blocking buffer and apply the EITC Staining Solution to the tissue sections.
-
Incubate for 1-2 hours at room temperature, protected from light.
-
-
Quenching and Washing:
-
Aspirate the EITC Staining Solution.
-
Wash the slides three times with the Quench/Wash Buffer (1% BSA in PBS with 0.1% Tween-20) for 10 minutes each, with gentle agitation.
-
-
Nuclear Counterstaining (Optional):
-
Incubate the slides with your nuclear counterstain.
-
Wash twice with PBS.
-
-
Mounting:
-
Mount with an antifade mounting medium and coverslip.
-
Store at 4°C, protected from light.
-
Visualizing the Workflow and Mechanisms
To better illustrate the key concepts and protocols, we have provided the following diagrams using DOT language.
Caption: Optimized workflow for EITC staining to minimize background.
Caption: Mechanism of non-specific binding and the optimized solution.
Quantitative Data Summary
To achieve the best signal-to-noise ratio, it is imperative to titrate the concentration of this compound. The table below provides a recommended starting range for titration and the key parameters to consider.
| Parameter | Recommended Starting Range | Rationale |
| EITC Concentration (Cells) | 1 - 10 µg/mL | To find the lowest concentration that provides adequate signal without introducing significant background.[6] |
| EITC Concentration (Tissues) | 5 - 20 µg/mL | Tissues may require a slightly higher concentration due to their thickness and complexity. |
| Incubation Time | 30 - 120 minutes | Longer incubation times may increase signal but also background. Optimization is key. |
| Staining Buffer | Protein-Free PBS | Prevents EITC from reacting with buffer components, a major source of background.[5][6] |
| Quench/Wash Buffer | PBS + 1% BSA | Effectively quenches unreacted EITC and removes unbound dye.[6] |
By carefully controlling these parameters and following the recommended protocols, you can significantly reduce background fluorescence and achieve high-quality, reproducible results with this compound staining.
References
-
Perfetto, S. P., Chattopadhyay, P. K., & Roederer, M. (2010). Amine-Reactive Dyes for Dead Cell Discrimination in Fixed Samples. Current Protocols in Cytometry, 53(1), 9.34.1–9.34.14. [Link]
-
Perfetto, S. P., Chattopadhyay, P. K., & Roederer, M. (2010). "Amine-Reactive Dyes for Dead Cell Discrimination in Fixed Samples". In: Current Protocols in Cytometry. [Link]
-
Deeb, S., Nesr, K. H., Mahdy, E., Badawey, M., & Badei, M. (2008). Autofluorescence of routinely hematoxylin and eosin- stained sections without exogenous markers. African Journal of Biotechnology, 7(4). [Link]
-
ResearchGate. (2016). How to get rid of the fluorescence of eosin for immunofluorescence assay? [Link]
-
Sloane, J. A., & D'Amico, R. (1999). Inhibition of nonspecific binding of fluorescent-labelled antibodies to human eosinophils. Journal of immunological methods, 227(1-2), 65–73. [Link]
-
FluoroFinder. (2023). Tips to Minimize Autofluorescence. [Link]
-
Visikol. (2021). Autofluorescence Quenching. [Link]
-
Bio-Rad Antibodies. (n.d.). Tips for Step 8 - Block Non-specific Binding Sites. [Link]
-
Patsnap Synapse. (2024). How to Block a Membrane to Reduce Non-Specific Binding. [Link]
-
An optimal blocking strategy for non-specific staining in immuno-infiltration assay. (n.d.). [Link]
-
Reddit. (2023). When to stain for viability. [Link]
-
Biocompare. (2019). Troubleshooting Guide: Staining Issues. [Link]
-
Perfetto, S. P., Chattopadhyay, P. K., Lamoreaux, L., Nguyen, R., Ambrozak, D., Koup, R. A., & Roederer, M. (2006). Amine reactive dyes: An effective tool to discriminate live and dead cells in polychromatic flow cytometry. Journal of immunological methods, 313(1-2), 199–208. [Link]
-
StainsFile. (n.d.). Protocols. [Link]
-
LI-COR Biosciences. (n.d.). Tissue Section Imaging Protocol. [Link]
-
Ciani, C., Doty, S. B., & Fritton, S. P. (2009). An effective histological staining process to visualize bone interstitial fluid space using confocal microscopy. Bone, 44(5), 1015–1017. [Link]
-
Rutgers University. (n.d.). Protocols - Flow Cytometry/Cell Sorting & Confocal Microscopy. [Link]
Sources
- 1. biotium.com [biotium.com]
- 2. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 3. Autofluorescence Quenching | Visikol [visikol.com]
- 4. academicjournals.org [academicjournals.org]
- 5. Amine-Reactive Dyes for Dead Cell Discrimination in Fixed Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tcd.ie [tcd.ie]
- 7. reddit.com [reddit.com]
- 8. Inhibition of nonspecific binding of fluorescent-labelled antibodies to human eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. How to Block a Membrane to Reduce Non-Specific Binding [synapse.patsnap.com]
- 11. Fluorescent IHC Protocol: Paraffin-embedded Tissue Sections: R&D Systems [rndsystems.com]
Troubleshooting poor Eosin 5-isothiocyanate protein conjugation efficiency.
Introduction for the Researcher
Welcome to the technical support guide for Eosin-5-isothiocyanate (EITC) protein conjugation. As a Senior Application Scientist, I understand that while covalent labeling of proteins is a routine procedure, achieving optimal and consistent results can be challenging. This guide is structured to provide not just procedural steps, but the underlying scientific rationale to empower you to troubleshoot effectively. We will address common failure points in a direct question-and-answer format, supported by detailed protocols and visual workflows.
Part 1: Frequently Asked Questions & Troubleshooting
This section addresses the most common issues encountered during EITC protein labeling.
Question 1: Why is my labeling efficiency, or Degree of Labeling (DOL), consistently low?
Answer: Low DOL is the most frequent issue and typically points to suboptimal reaction conditions. The core of this procedure is the reaction between the isothiocyanate group (-N=C=S) on EITC and a primary amine (-NH2) on the protein, primarily the ε-amine of lysine residues. Let's break down the critical parameters that govern this reaction's success.
The Problem: The conjugation reaction is highly pH-dependent. The target primary amines on lysine residues must be in a deprotonated, nucleophilic state to attack the electrophilic isothiocyanate group of EITC. If the pH is too low (e.g., < 8.0), the amine will be protonated (-NH3+), rendering it non-nucleophilic and thus unreactive. Conversely, a pH that is too high (e.g., > 9.5) can lead to competing hydrolysis of the EITC molecule, where it reacts with water instead of the protein, effectively inactivating the dye.
The Solution:
-
Optimal Range: Perform the conjugation in a buffer with a pH between 8.5 and 9.3.
-
Buffer Choice: Use a non-amine-containing buffer such as sodium carbonate/bicarbonate or sodium borate. Buffers like Tris contain primary amines and will compete with the protein for reaction with the EITC, drastically reducing efficiency.
-
Verification: Always verify the pH of your protein solution and the final reaction mixture just before adding the EITC.
The Problem: An insufficient amount of EITC will naturally lead to low labeling. However, simply adding a large excess is not always better, as it can lead to protein precipitation (see FAQ 2) and makes removal of unconjugated dye more difficult.
The Solution:
-
Starting Point: Begin with a 10- to 20-fold molar excess of EITC to protein.
-
Optimization: The ideal ratio is empirical and depends on the number of available lysines and the desired DOL. You may need to perform a titration series (e.g., 5:1, 10:1, 20:1, 40:1 ratios) to determine the optimal ratio for your specific protein and application.
The Problem: Any molecule with a primary amine in your protein preparation will compete with the protein for the EITC dye.
The Solution:
-
Purification: Ensure your protein is highly pure and dialyzed or desalted into the correct reaction buffer (e.g., 100 mM sodium bicarbonate, pH 9.0) before starting. This removes common contaminants like Tris, glycine, or ammonium salts that are often present from purification steps.
The Problem: EITC is sensitive to moisture. The isothiocyanate group can hydrolyze to a non-reactive amine if stored improperly.
The Solution:
-
Storage: Store EITC desiccated and protected from light.
-
Preparation: Allow the vial to warm to room temperature before opening to prevent condensation. Prepare the EITC stock solution in an anhydrous solvent like DMSO or DMF immediately before use and discard any unused solution. Do not store EITC in solution for extended periods.
Troubleshooting Flowchart: Diagnosing Low DOL
Caption: A decision tree for troubleshooting low Degree of Labeling (DOL).
Question 2: My protein precipitated during or after the conjugation reaction. What happened?
Answer: Protein precipitation is typically caused by two main factors: excessive labeling or solvent incompatibility.
-
Over-labeling: Eosin is a relatively hydrophobic molecule. Covalently attaching too many eosin molecules to the protein's surface can increase its overall hydrophobicity, leading to aggregation and precipitation. Furthermore, the reaction neutralizes the positive charge of lysine residues, which can alter the protein's isoelectric point and solubility.
-
Solution: Reduce the EITC:protein molar ratio used in the reaction. If a high DOL is required, consider using a more hydrophilic dye.
-
-
Solvent Shock: EITC is dissolved in an organic solvent (DMSO or DMF). Adding a large volume of this solvent (>10% of the total reaction volume) to your aqueous protein solution can cause denaturation and precipitation.
-
Solution: Dissolve the EITC in the smallest practical volume of anhydrous DMSO to create a concentrated stock. Add this stock to the protein solution slowly while gently stirring. The final concentration of organic solvent should ideally be below 5% (v/v).
-
Question 3: How do I efficiently remove the unconjugated EITC dye after labeling?
Answer: Removing free, unreacted dye is critical as it can cause high background in downstream applications. The best method depends on the volume of your sample and the properties of your protein.
-
Size-Exclusion Chromatography (SEC) / Gel Filtration: This is the most effective and common method. A resin (like Sephadex G-25) is used to separate the large, labeled protein (which elutes first) from the small, unconjugated dye molecules (which are retained by the resin and elute later). This method is excellent for completely removing free dye.
-
Dialysis: This method is suitable for larger sample volumes. The reaction mixture is placed in a dialysis bag with a specific molecular weight cutoff (e.g., 10-14 kDa) and dialyzed against a large volume of buffer. The small EITC molecules pass through the pores, while the large protein conjugate is retained. This process is slower than SEC and may require multiple buffer changes.
Part 2: Key Experimental Protocols
Protocol 1: Standard EITC Conjugation to an Antibody
This protocol provides a starting point for conjugating EITC to an IgG antibody.
Materials:
-
Antibody (IgG): 2 mg/mL in PBS
-
Eosin-5-isothiocyanate (EITC)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Reaction Buffer: 1 M Sodium Bicarbonate, pH 9.0
-
Purification Column: Sephadex G-25 or equivalent desalting column
-
Storage Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
Methodology:
-
Buffer Exchange: Dialyze 1 mL of the 2 mg/mL antibody solution against 1 L of 100 mM Sodium Bicarbonate, pH 9.0, overnight at 4°C to remove any primary amines and prepare the protein for labeling. After dialysis, confirm the protein concentration.
-
Prepare EITC Stock: Immediately before use, dissolve 1 mg of EITC in 100 µL of anhydrous DMSO to create a 10 mg/mL stock solution.
-
Calculate Molar Ratio:
-
Moles of IgG: (2 mg) / (150,000 g/mol ) = 1.33 x 10⁻⁸ mol
-
Moles of EITC needed for a 20-fold excess: (1.33 x 10⁻⁸ mol) x 20 = 2.66 x 10⁻⁷ mol
-
Mass of EITC needed: (2.66 x 10⁻⁷ mol) x (835.5 g/mol ) = 0.00022 g = 0.22 mg
-
Volume of EITC stock to add: (0.22 mg) / (10 mg/mL) = 22 µL
-
-
Conjugation Reaction: Add the calculated volume (22 µL) of EITC stock solution to the 1 mL of antibody solution while gently stirring.
-
Incubation: Incubate the reaction for 2 hours at room temperature, protected from light.
-
Purification:
-
Equilibrate a G-25 desalting column with PBS, pH 7.4.
-
Apply the entire reaction mixture to the column.
-
Collect the fractions. The first colored peak to elute is the EITC-labeled antibody. The second, slower-moving colored band is the free dye.
-
-
Final Concentration: Pool the fractions containing the labeled antibody and measure the absorbance at 280 nm and 524 nm to determine the final concentration and DOL (see Protocol 2).
Protocol 2: Calculating the Degree of Labeling (DOL)
The DOL is the average number of dye molecules conjugated to each protein molecule. It is determined spectrophotometrically.
Methodology:
-
Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and 524 nm (A₅₂₄), the absorbance maximum for Eosin.
-
Calculate the concentration of the protein. A correction factor (CF) is needed because the dye also absorbs light at 280 nm.
-
CF = A₂₈₀ of free dye / Aₘₐₓ of free dye (For EITC, CF is ~0.31)
-
Corrected A₂₈₀ = A₂₈₀ - (A₅₂₄ x CF)
-
Protein Concentration (M) = Corrected A₂₈₀ / (ε_protein x path length)
-
ε_protein for IgG is ~210,000 M⁻¹cm⁻¹
-
-
-
Calculate the concentration of the dye.
-
Dye Concentration (M) = A₅₂₄ / (ε_dye x path length)
-
ε_dye for EITC is ~83,000 M⁻¹cm⁻¹ at pH > 8.0
-
-
-
Calculate the DOL.
-
DOL = Dye Concentration (M) / Protein Concentration (M)
-
Sample Calculation Data Table
| Parameter | Value | Source |
| Measured A₂₈₀ | 1.20 | Spectrophotometer |
| Measured A₅₂₄ | 0.85 | Spectrophotometer |
| EITC ε₅₂₄ (M⁻¹cm⁻¹) | 83,000 | Dye Datasheet |
| IgG ε₂₈₀ (M⁻¹cm⁻¹) | 210,000 | Literature |
| Correction Factor (CF) | 0.31 | Dye Datasheet |
| Path Length (cm) | 1 | Standard Cuvette |
| Calculated Protein Conc. | 4.46 x 10⁻⁶ M | (1.20 - (0.85 x 0.31)) / 210,000 |
| Calculated Dye Conc. | 1.02 x 10⁻⁵ M | 0.85 / 83,000 |
| Final DOL | 2.3 | (1.02e-5) / (4.46e-6) |
Part 3: Reaction Mechanism
The chemical basis of the conjugation is the formation of a stable thiourea bond.
Caption: Reaction of a protein's primary amine with Eosin-5-isothiocyanate.
References
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. [Link]
-
Bancroft, J. D., & Gamble, M. (Eds.). (2008). Theory and Practice of Histological Techniques (6th ed.). Churchill Livingstone Elsevier. [Link]
-
Mattson, G., et al. (1993). A practical approach to crosslinking. Molecular Biology Reports, 17(3), 167–183. [Link]
-
Cytiva. (n.d.). Desalting and buffer exchange. Retrieved from [Link]
Technical Support Center: Post-Labeling Purification of Eosin 5-Isothiocyanate Conjugates
Welcome to the technical support center for post-labeling purification. This guide provides researchers, scientists, and drug development professionals with in-depth, field-proven answers and protocols for the critical step of removing unbound Eosin 5-isothiocyanate (EITC) from your protein or antibody samples after a conjugation reaction. Ensuring the complete removal of free dye is paramount for the accuracy and reliability of downstream applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound (EITC) and why is removing the unbound fraction so critical?
This compound is a fluorescent dye featuring an isothiocyanate (-N=C=S) reactive group.[1][2][3] This group forms a stable covalent thiourea bond by reacting with primary amine groups (e.g., the epsilon-amine of lysine residues) on the surface of proteins and antibodies.[3][4]
However, labeling reactions are never 100% efficient. A significant amount of EITC will remain free in the solution. Failure to remove this unbound dye is a major source of experimental error for several reasons:
-
Inaccurate Quantification: The presence of free dye leads to an overestimation of the dye-to-protein ratio (degree of labeling), a critical parameter for assay consistency.[5][6][7]
-
High Background Signal: Free dye contributes to high background fluorescence in imaging and flow cytometry applications, obscuring the true signal from your labeled target and reducing the signal-to-noise ratio.[6]
-
Interference in Assays: Unbound dye can interfere with binding assays (e.g., ELISA, Fluorescence Polarization) by competing for binding sites or generating false signals.[6]
-
Cellular Toxicity: In live-cell imaging, high concentrations of free dye can be toxic or lead to non-specific staining artifacts.
Therefore, a robust purification step is not optional; it is essential for generating reliable and reproducible data.
Q2: What are the primary methods for removing unbound EITC?
The most common and effective methods for separating large, labeled proteins from small, unbound dye molecules are based on differences in their molecular size. The two principal techniques are:
-
Gel Filtration Chromatography (also known as Size Exclusion Chromatography - SEC): This method uses a column packed with porous beads to separate molecules by size.[8][9][10] Larger molecules (your labeled protein) cannot enter the pores and travel around the beads, eluting from the column first. Smaller molecules (unbound EITC) enter the pores, taking a longer, more tortuous path, and elute later.[8][11]
-
Dialysis: This technique involves placing the sample in a semi-permeable membrane bag or cassette with a specific Molecular Weight Cut-Off (MWCO).[12][13][14] The sample is then submerged in a large volume of buffer (the dialysate). Small molecules like unbound EITC can freely pass through the membrane's pores into the dialysate, while the larger labeled protein is retained.[13][15][16]
Q3: How do I choose the right purification method for my experiment?
The choice between gel filtration and dialysis depends on your specific needs, including sample volume, turnaround time, and the requirement for sample concentration.
| Feature | Gel Filtration Chromatography (e.g., Sephadex G-25) | Dialysis |
| Principle | Size-based separation via a porous matrix[9][11] | Size-based separation via a semi-permeable membrane[12][13][15] |
| Speed | Fast (minutes to an hour)[17] | Slow (hours to overnight)[13][18] |
| Sample Dilution | Moderate (typically a 1.4 to 1.5-fold dilution)[17] | Can be significant unless combined with concentration steps[14] |
| Sample Volume | Highly scalable, from microliters (spin columns) to liters (process scale)[19][20] | Best for volumes from 0.1 mL to a few hundred mLs[14] |
| Efficiency | Very high removal efficiency in a single pass | High efficiency, but requires multiple buffer changes[12][13] |
| Best For... | Rapid desalting and buffer exchange; processing many samples; when speed is critical[17][20] | Thorough buffer exchange; when sample processing speed is not a primary concern |
Detailed Protocols & Troubleshooting Guides
Method 1: Gel Filtration Chromatography
Gel filtration is a powerful and rapid method for purifying your EITC-labeled protein.[20] Resins like Sephadex G-25 are ideal for this application, as they have a fractionation range suitable for separating proteins (which are excluded and elute first) from small dye molecules (which are included and elute later).[11][19][21]
Workflow for Gel Filtration
Caption: Gel filtration workflow for dye removal.
Step-by-Step Protocol: Gravity-Flow Desalting Column (e.g., PD-10)
This protocol is designed for pre-packed Sephadex G-25 columns, which are convenient for routine lab work.[17][19]
-
Column Preparation: Remove the column's top and bottom caps. If there is storage solution, allow it to drain completely.
-
Equilibration: Place the column in a stand over a waste container. Add 2-3 column volumes (e.g., ~25 mL for a PD-10 column) of your desired final buffer to the column and allow it to drain completely. This equilibrates the resin.
-
Sample Application: Gently load your labeling reaction mixture (up to 2.5 mL for a PD-10 column) onto the top of the packed bed.[8] Allow the sample to fully enter the resin bed.[22]
-
Elution and Collection: Place a collection tube under the column. Add your final buffer to the column and begin collecting the eluate. The first colored band to emerge from the column is your purified, labeled protein. The smaller, unbound EITC molecules will elute later. Collect the desired fraction (typically 1-2 mL).
Troubleshooting Gel Filtration
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation (Dye in protein fraction) | Column Overloading: Sample volume is too large for the column size. | For desalting, the sample volume should not exceed ~30% of the total column volume.[20] Use a larger column or split the sample into multiple runs. |
| Flow Rate Too High: In gravity flow, this is less common, but with a pump, high flow rates reduce interaction time and resolution. | Reduce the flow rate to allow for proper diffusion and separation. | |
| Low Protein Recovery | Non-Specific Adsorption: The protein may be interacting with the column matrix. | Ensure the buffer has sufficient ionic strength (e.g., add 150 mM NaCl) to minimize ionic interactions.[20] |
| Protein Precipitation: The buffer exchange resulted in a buffer where the protein is not soluble. | Test protein solubility in the final buffer on a small scale before running the entire sample. Consider adding stabilizers like glycerol.[23][24] | |
| Column Runs Dry | Buffer Not Replenished: The buffer head was allowed to drop below the top of the resin bed. | Always keep a layer of buffer on top of the resin after loading the sample. A dry column bed will crack and lead to poor separation.[10] |
Method 2: Dialysis
Dialysis is a classic, straightforward technique for removing small molecules and performing buffer exchange.[13] It relies on passive diffusion across a semi-permeable membrane with a defined Molecular Weight Cut-Off (MWCO).[12][15][16]
Principle of Dialysis
Caption: Dialysis separates molecules by size via a semi-permeable membrane.
Step-by-Step Protocol: Dialysis
-
Select the Right MWCO: Choose a dialysis membrane with an MWCO that is significantly smaller than your protein of interest but much larger than the unbound dye. A general rule is to select an MWCO that is half the molecular weight of the protein to be retained.[25] For most antibodies (~150 kDa), a 10-14 kDa MWCO membrane is suitable.
-
Prepare the Membrane: Handle the membrane with gloves to prevent contamination.[14] Briefly rinse or soak it in distilled water and then in the dialysis buffer to remove any preservatives.[14][15]
-
Load the Sample: Pipette your sample into the dialysis tubing or cassette, leaving some space (~20%) for potential volume changes.[15] Securely seal the tubing with clamps.[14]
-
Perform Dialysis:
-
Place the sealed sample into a container with a large volume of dialysis buffer (dialysate). The volume of the dialysate should be at least 200-500 times the volume of the sample.[12][26][27]
-
Stir the dialysate gently on a stir plate at 4°C.
-
Change the dialysate buffer completely.
-
Dialyze for another 2-4 hours or overnight at 4°C.[12][13] A third buffer change is recommended for maximum purity.
-
Troubleshooting Dialysis
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Protein Precipitation in Dialysis Bag | Low Salt Concentration: Many proteins require a certain salt concentration (e.g., 150 mM NaCl) to remain soluble. Dialyzing against a low-ionic-strength buffer or water can cause aggregation.[28][29] | Ensure your dialysis buffer contains adequate salt. If precipitation occurs, try to resolubilize a small aliquot by adding salt back. Consider using a desalting column for rapid buffer exchange instead, which can sometimes prevent this issue.[18] |
| pH near Isoelectric Point (pI): Proteins are least soluble at their pI. The buffer exchange may have shifted the pH too close to the protein's pI.[23][24][28] | Check the theoretical pI of your protein. Ensure your dialysis buffer pH is at least 1-1.5 units away from the pI. | |
| High Protein Concentration: Very high protein concentrations can promote aggregation, especially during the slow process of dialysis.[18][29] | Try diluting the protein before dialysis and re-concentrating it afterward if necessary.[18] | |
| Sample Volume Increased Significantly | Osmotic Imbalance: If the sample has a very high solute concentration (e.g., high salt or sucrose), water will move from the dialysate into the sample bag via osmosis. | This is expected initially. Subsequent buffer changes will resolve the gradient. If it's a major concern, perform a gradual buffer exchange. |
| Sample Leaked from Bag | Improper Sealing / Puncture: The clamps may not be secure, or the membrane may have a hole. | Always test the sealed bag by filling it with buffer and gently squeezing it before adding your sample.[14] Use appropriate clamps for your membrane type. |
Advanced Considerations
Q: How do I confirm the removal of unbound dye and determine the degree of labeling?
After purification, you must quantify both your protein concentration and the conjugated dye concentration to calculate the Degree of Labeling (DOL) or dye-to-protein ratio. This is typically done using spectrophotometry.[7]
-
Measure Absorbance: Measure the absorbance of your purified sample at two wavelengths:
-
Calculate Protein Concentration: The dye also absorbs slightly at 280 nm, so a correction factor is needed for an accurate protein measurement.[7]
-
Protein Conc. (M) = [A280 - (Amax * CF)] / ε_protein
-
A280: Absorbance at 280 nm
-
Amax: Absorbance at ~521 nm
-
CF: Correction Factor (A280 of free dye / Amax of free dye). This value is dye-specific.
-
ε_protein: Molar extinction coefficient of your protein at 280 nm.
-
-
-
Calculate Dye Concentration:
-
Dye Conc. (M) = Amax / ε_dye
-
ε_dye: Molar extinction coefficient of EITC at its Amax (~87,000 M⁻¹cm⁻¹).
-
-
-
Calculate Degree of Labeling (DOL):
-
DOL = [Dye Conc. (M)] / [Protein Conc. (M)]
-
A successful purification will result in a stable DOL value even after subsequent purification steps (e.g., running the sample over a desalting column a second time).
References
- Biochem Lab Protein Dialysis Protocol F21 - Sandiego. (n.d.).
- G-Biosciences. (2014, May 28). Dialysis in Protein Research: Understanding the Basics.
- Sunresin Life Sciences. (n.d.). What is Sephadex G-25 Fine and How is it Used with Modern Alternatives?
- ResearchGate. (2013, October 4). What to do when protein is getting precipitated during dialysis?
- Agrisera. (n.d.). Problems with dialysis.
- (n.d.). Unlocking Protein Purity: Advanced Dialysis Techniques for Precision in Protein Research.
- Current Protocols in Protein Science. (n.d.). Dialysis.
- (2023, March 21). Practical tips for preventing proteins from "crashing out" & what you can do if it happens.
- Cytiva. (n.d.). Sephadex G-25 resins and prepacked formats.
- Synder Filtration. (n.d.). Definition of Molecular Weight Cut Off.
- Thermo Fisher Scientific. (n.d.). Overview of dialysis, desalting, buffer exchange and protein concentration.
- Sunresin Life Sciences. (n.d.). Sephadex G-25 Fine vs Sephadex G-25 Medium: Choosing the Right Gel Filtration Medium.
- Edvotek Inc. (2015, June 11). Using Chromatography to Separate Dye Samples. YouTube.
- Cytiva. (n.d.). Instructions for Sephadex Media.
- MCC MDH Dialysis V1_2022 - Sandiego. (n.d.).
- ResearchGate. (2015, August 5). How can I troubleshoot protein precipitation after purification?
- ResearchGate. (2014, December 25). How do we remove free dye from a fluorescent labelled peptide?
- Protocol Online. (2010, March 30). Protein precipitates upon dialysis.
- Harvard Apparatus. (n.d.). Guide to Gel Filtration or Size Exclusion Chromatography.
- Thermo Fisher Scientific. (n.d.). Dialysis Methods for Protein Research.
- PubMed. (n.d.). Determining the extent of labeling for tetramethylrhodamine protein conjugates.
- Repligen. (n.d.). Dialysis FAQs.
- College of the Canyons. (2012, May 7). Gel Filtration: AKA Column Chromatography.
- PubMed Central. (n.d.). Addressing challenges in the removal of unbound dye from passively labelled extracellular vesicles.
- Fisher Scientific. (n.d.). Fluorescent Dye Removal Columns.
- Conduct Science. (2019, June 26). Gel Filtration Chromatography Protocol.
- Biotium. (n.d.). Eosin-5-isothiocyanate.
- Thermo Fisher Scientific. (n.d.). Small Molecule, Dye, and Biotin Removal.
- Wikipedia. (n.d.). Molecular weight cut-off.
- BIOTED. (n.d.). Principles of Gel Filtration Chromatography.
- Sigma-Aldrich. (n.d.). Clean-up of Antibody Labeling Reactions Using Amicon Ultra Filters.
- PMC - NIH. (2018, January 8). Comparison of eosin and fluorescein conjugates for the photoinitiation of cell-compatible polymer coatings.
- Biotium. (n.d.). Eosin-5-isothiocyanate.
- MedchemExpress.com. (n.d.). This compound | Dye.
- MDPI. (2021, March 25). Immunological Analysis of Isothiocyanate-Modified α-Lactalbumin Using High-Performance Thin Layer Chromatography.
- G-Biosciences. (2015, November 10). How To Determine Degree of Protein Labeling.
- PubMed. (n.d.). Spectrophotometric determination of protein concentration.
- Fisher Scientific. (n.d.). Protein quantification and qualification.
- Creative Proteomics. (n.d.). Label-based Protein Quantification Technology—iTRAQ, TMT, SILAC.
Sources
- 1. biotium.com [biotium.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Immunological Analysis of Isothiocyanate-Modified α-Lactalbumin Using High-Performance Thin Layer Chromatography | MDPI [mdpi.com]
- 4. biotium.com [biotium.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. Small Molecule and Biotin Removal | Thermo Fisher Scientific - AU [thermofisher.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. canyons.edu [canyons.edu]
- 9. conductscience.com [conductscience.com]
- 10. bioted.es [bioted.es]
- 11. What is Sephadex G-25 Fine and How is it Used with Modern Alternatives? - Sunresin Life Sciences [sunresinlifesciences.com]
- 12. home.sandiego.edu [home.sandiego.edu]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 15. Unlocking Protein Purity: Advanced Dialysis Techniques for Precision in Protein Research - MetwareBio [metwarebio.com]
- 16. Overview of dialysis, desalting, buffer exchange and protein concentration | Thermo Fisher Scientific - TW [thermofisher.com]
- 17. cytivalifesciences.co.jp [cytivalifesciences.co.jp]
- 18. researchgate.net [researchgate.net]
- 19. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 20. harvardapparatus.com [harvardapparatus.com]
- 21. Sephadex G-25 Fine vs Sephadex G-25 Medium: Choosing the Right Gel Filtration Medium - Sunresin Life Sciences [sunresinlifesciences.com]
- 22. m.youtube.com [m.youtube.com]
- 23. researchgate.net [researchgate.net]
- 24. Protein precipitates upon dialysis - Protein Expression and Purification [protocol-online.org]
- 25. repligen.com [repligen.com]
- 26. home.sandiego.edu [home.sandiego.edu]
- 27. Dialysis Methods for Protein Research | Thermo Fisher Scientific - SG [thermofisher.com]
- 28. agrisera.com [agrisera.com]
- 29. m.youtube.com [m.youtube.com]
- 30. Spectrophotometric determination of protein concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. fishersci.com [fishersci.com]
Technical Support Center: Optimizing Eosin 5-isothiocyanate Labeling Reactions
Welcome to the technical support center for Eosin 5-isothiocyanate (EITC) labeling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for successful conjugation experiments. As Senior Application Scientists, we have compiled this resource based on established scientific principles and extensive laboratory experience to ensure your success.
Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the use of Eosin-5-isothiocyanate for labeling proteins and other amine-containing biomolecules.
Q1: What is the optimal pH for labeling primary amines with Eosin-5-isothiocyanate?
The optimal pH for reacting EITC with primary amines, such as the ε-amino group of lysine residues in proteins, is in the alkaline range of 8.5 to 9.5 .[1][2] At this pH, the primary amine groups are predominantly in their unprotonated, nucleophilic state, which is essential for an efficient reaction with the isothiocyanate group to form a stable thiourea linkage.[1][3] The α-amino group at a protein's N-terminus generally has a lower pKa (~7), allowing for potential selective modification at a near-neutral pH, although the reaction rate will be slower.[1]
Q2: Why is an alkaline pH so critical for the labeling reaction?
The reactivity of aliphatic amines is strongly dependent on the concentration of the free base form.[1] Below pH 8, the concentration of the unprotonated, reactive form of lysine's ε-amino group is very low.[1] Increasing the pH to the 8.5-9.5 range deprotonates these amines, significantly accelerating the rate of the acylation reaction by the isothiocyanate.[1]
Q3: Can I perform the labeling reaction at a pH lower than 8.5?
While the reaction can proceed at a lower pH, it will be significantly slower. For some proteins that are sensitive to high pH, a compromise may be necessary. Labeling at a pH between 7.5 and 8.5 is possible, but may require longer incubation times or a higher concentration of the EITC reagent.[4] It's crucial to find a balance that maintains protein stability while achieving an acceptable labeling efficiency.
Q4: What are the best buffers to use for EITC labeling reactions?
The ideal buffer for EITC labeling reactions should not contain primary or secondary amines, as these will compete with the target molecule for reaction with the dye. Commonly used and recommended buffers include:
-
Sodium Carbonate/Bicarbonate Buffer (0.1 M, pH 9.0-9.5): This is a standard and highly effective buffer for isothiocyanate conjugations.[5][6]
-
Sodium Borate Buffer (0.1 M, pH 8.0-9.0): This is another suitable option for maintaining the desired alkaline pH.[7]
Buffers to Avoid: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine , must be avoided as they will quench the reaction.[4][5] Similarly, buffers containing sodium azide should not be used as it can interfere with the labeling reaction.[4][5]
Q5: How does pH affect the stability of Eosin-5-isothiocyanate?
Isothiocyanates, including EITC, are susceptible to hydrolysis, and the rate of this degradation increases with pH.[1] While an alkaline pH is necessary for efficient amine labeling, it also promotes the competing hydrolysis of the EITC molecule, rendering it inactive. Therefore, it is crucial to prepare the EITC solution fresh and add it to the reaction mixture immediately.[5]
Q6: Are there any potential side reactions I should be aware of?
Yes, besides reacting with primary amines, isothiocyanates can also react with other nucleophilic groups, most notably thiols (cysteine residues), especially at a neutral to slightly basic pH (6.5-8.0).[2][3] This reaction forms a dithiocarbamate linkage.[3] While the reaction with amines is favored at a higher pH (9-11), the potential for side reactions with thiols should be considered, particularly if the protein of interest has reactive cysteine residues.[3]
Troubleshooting Guide
This section provides solutions to common problems encountered during EITC labeling experiments.
Problem 1: Low Labeling Efficiency
Potential Causes:
-
Incorrect pH: The reaction buffer pH is too low, resulting in protonated and unreactive amine groups.
-
Competing Nucleophiles: The presence of amine-containing buffers (e.g., Tris, glycine) or other nucleophiles in the sample.[4][5]
-
Hydrolyzed EITC: The EITC reagent was not fresh or was exposed to aqueous conditions for an extended period before the reaction.[5]
-
Insufficient EITC Concentration: The molar ratio of EITC to the protein is too low.
-
Protein Conformation: The primary amine groups on the target protein are not accessible due to protein folding.
Solutions:
-
Verify Buffer pH: Ensure the pH of your reaction buffer is within the optimal range of 8.5-9.5 using a calibrated pH meter. Prepare fresh buffer if necessary.[1][5]
-
Buffer Exchange: If your protein is in an incompatible buffer, perform dialysis or use a desalting column to exchange it into a suitable labeling buffer like 0.1 M sodium carbonate/bicarbonate.[4][5]
-
Use Fresh EITC: Always prepare a fresh stock solution of EITC in an anhydrous solvent like DMSO or DMF immediately before use.[5]
-
Optimize Molar Ratio: Increase the molar excess of EITC to the protein. A 10 to 20-fold molar excess is a common starting point.[8]
-
Denaturation (Use with Caution): If accessibility is an issue, a mild denaturant might be considered, but this can compromise the protein's function.
Problem 2: Non-Specific Binding and High Background
Potential Causes:
-
Ionic Interactions: Eosin is a negatively charged fluorochrome and can bind non-covalently to positively charged regions of proteins or cells, a known issue with eosinophils.[9]
-
Hydrophobic Interactions: Excessive labeling can increase the hydrophobicity of the protein, leading to aggregation and non-specific binding.
-
Unremoved Free Dye: Incomplete removal of unconjugated EITC after the labeling reaction.
Solutions:
-
Blocking Agents: For applications like immunofluorescence, pre-incubating the sample with a blocking agent such as 2% Bovine Serum Albumin (BSA) or normal serum can help reduce non-specific binding.[9]
-
Optimize Dye-to-Protein Ratio: Perform a titration to find the lowest EITC concentration that provides adequate labeling without causing precipitation or aggregation.
-
Thorough Purification: Ensure the complete removal of free EITC from the labeled conjugate using techniques like gel filtration (e.g., Sephadex G-50), extensive dialysis, or chromatography.[7][8]
Problem 3: Protein Precipitation During Labeling
Potential Causes:
-
High Concentration of Organic Solvent: Adding a large volume of the EITC stock solution (dissolved in DMSO or DMF) can denature and precipitate the protein.
-
Protein Instability at Alkaline pH: Some proteins are not stable at the high pH required for efficient labeling.
Solutions:
-
Concentrated EITC Stock: Prepare a more concentrated stock solution of EITC to minimize the volume of organic solvent added to the reaction mixture.
-
pH Optimization: If the protein is unstable at high pH, try performing the reaction at a slightly lower pH (e.g., 8.0-8.5) for a longer duration. Monitor protein stability throughout the process.
Quantitative Data Summary
The choice of pH is a critical parameter that influences the efficiency and specificity of the EITC labeling reaction. The table below summarizes the optimal pH ranges for the reaction of isothiocyanates with different nucleophiles.
| Nucleophile | Functional Group | Product | Optimal pH Range | Reference(s) |
| Primary Amine | R-NH₂ | Thiourea | 8.5 - 9.5 | [1][2] |
| Thiol | R-SH | Dithiocarbamate | 6.5 - 8.0 | [2][3] |
Experimental Protocols & Visualizations
Standard Protocol for Protein Labeling with Eosin-5-isothiocyanate
This protocol provides a general guideline for labeling a protein with EITC. Optimization may be required for specific proteins and applications.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS)
-
Eosin-5-isothiocyanate (EITC)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Labeling Buffer: 0.1 M Sodium Carbonate-Bicarbonate buffer, pH 9.0
-
Quenching Buffer: 1.5 M Hydroxylamine, pH 8.5 (or Tris buffer)
-
Purification column (e.g., Sephadex G-50)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the labeling buffer at a concentration of 2-10 mg/mL.
-
If the protein is in an incompatible buffer, perform buffer exchange into the labeling buffer.
-
-
EITC Stock Solution Preparation:
-
Immediately before use, dissolve EITC in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL. Protect from light.
-
-
Labeling Reaction:
-
Quenching the Reaction:
-
(Optional but recommended) Add the quenching buffer to the reaction mixture to stop the labeling reaction by reacting with the excess EITC. Incubate for 30-60 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Separate the EITC-labeled protein from unreacted dye and byproducts using a gel filtration column equilibrated with a suitable storage buffer (e.g., PBS).
-
The labeled protein will elute first, followed by the smaller, unconjugated dye molecules.
-
Chemical Reaction Mechanism
The following diagram illustrates the reaction between the isothiocyanate group of EITC and a primary amine on a target molecule.
Caption: Reaction of EITC with a primary amine to form a stable thiourea bond.
Experimental Workflow
This diagram outlines the key steps in a typical EITC labeling experiment.
Caption: A typical workflow for labeling proteins with Eosin-5-isothiocyanate.
References
-
Isothiocyanates | Linus Pauling Institute | Oregon State University. [Link]
-
Optimizing isothiocyanate formation during enzymatic glucosinolate breakdown by adjusting pH value, temperature and dilution in Brassica vegetables and Arabidopsis thaliana - PMC - NIH. [Link]
-
Hydrolysis of Glucosinolates to Isothiocyanates after Ingestion of Raw or Microwaved Cabbage by Human Volunteers - AACR Journals. [Link]
-
Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol. - ResearchGate. [Link]
-
Inhibition of nonspecific binding of fluorescent-labelled antibodies to human eosinophils - PubMed. [Link]
-
(PDF) Optimizing isothiocyanate formation during enzymatic glucosinolate breakdown by adjusting pH value, temperature and dilution in Brassica vegetables and Arabidopsis thaliana OPEN - ResearchGate. [Link]
-
Isothiocyanates – A Review of their Health Benefits and Potential Food Applications. [Link]
-
Formation and stability of isothiocyanate protein conjugates at different pH values and bread types enriched with nasturtium (Tropaeolum majus L.) | Request PDF - ResearchGate. [Link]
-
Troubleshooting H&E stains - Microscope tutorial - YouTube. [Link]
-
Characterization and optimization of fluorescein isothiocyanate labeling of humanized h2E2 anti-cocaine mAb - PMC. [Link]
-
Protein labelling with FITC. [Link]
-
[The medium effects of fluorescence of eosin-5-isothiocyanate as a luminescent marker] | Request PDF - ResearchGate. [Link]
-
Na2S2O8-mediated efficient synthesis of isothiocyanates from primary amines in water - Green Chemistry (RSC Publishing). [Link]
-
An efficient method for FITC labelling of proteins using tandem affinity purification - NIH. [Link]
-
H&E Basics Part 4: Troubleshooting H&E - Leica Biosystems. [Link]
-
The pKa values for the amine groups, carboxyl groups, and side chains... - ResearchGate. [Link]
-
The pKa Table Is Your Friend - Master Organic Chemistry. [Link]
-
Eosin-5-maleimide - Interchim. [Link]
Sources
- 1. Introduction to Amine Modification—Section 1.1 | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. lifewp.bgu.ac.il [lifewp.bgu.ac.il]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Characterization and optimization of fluorescein isothiocyanate labeling of humanized h2E2 anti-cocaine mAb - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Inhibition of nonspecific binding of fluorescent-labelled antibodies to human eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing non-specific binding of Eosin 5-isothiocyanate conjugates.
Technical Support Center: Eosin 5-Isothiocyanate Conjugates
A Guide to Minimizing Non-Specific Binding in Immunoassays
Welcome to the technical support center for this compound (EITC) conjugates. As a Senior Application Scientist, I understand that achieving a high signal-to-noise ratio is paramount for generating publication-quality data. Non-specific binding (NSB) is a common hurdle that can obscure specific signals, leading to false positives and confounding results. This guide is designed to provide you, our scientific partners, with in-depth, actionable solutions to troubleshoot and minimize non-specific binding when using EITC-labeled reagents.
We will move beyond simple checklists to explore the underlying causes of background staining and provide robust protocols to ensure the integrity of your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions about EITC and the nature of non-specific binding.
Q1: What is this compound (EITC) and how does it label proteins?
This compound is a derivative of the eosin Y dye, a tetrabromo-derivative of fluorescein.[1][] It possesses a reactive isothiocyanate (-N=C=S) group that forms a stable thiourea bond with primary amine groups (e.g., the epsilon-amino group of lysine residues) on proteins and other biomolecules.[3] This makes it a useful tool for covalently labeling antibodies and other probes with a red fluorescent signal (Excitation/Emission maxima ~521/544 nm).[3]
Q2: What exactly is "non-specific binding" in the context of immunofluorescence?
Non-specific binding refers to the adherence of your EITC-conjugated antibody to cellular or tissue components other than its intended target antigen. This undesirable binding is a primary cause of high background fluorescence, which can mask the true signal from your antigen of interest.[4][5] The forces driving this can include ionic interactions, hydrophobic interactions, and binding to endogenous receptors.[6][7]
Q3: Are EITC conjugates more prone to non-specific binding than other fluorophores?
While all antibody conjugates can exhibit non-specific binding, the physicochemical properties of the fluorophore can play a role. Eosin, as a xanthene dye, has a molecular structure that can contribute to hydrophobic interactions.[7] Furthermore, like many fluorescent dyes, it is negatively charged. If your tissue or cell sample has areas with a net positive charge, this can lead to electrostatic or ionic interactions, resulting in background staining.[7]
Q4: What are the primary molecular forces that cause non-specific binding?
There are two main culprits that are not related to the specific antigen-antibody interaction:
-
Hydrophobic Interactions : Proteins, including antibodies and cellular proteins, have hydrophobic regions. These regions can interact with each other, causing the antibody conjugate to "stick" to areas of the sample in a non-specific manner.[7][8] Aldehyde fixation can sometimes exacerbate this by altering protein conformations.[7]
-
Ionic & Electrostatic Interactions : This occurs due to the attraction between oppositely charged molecules. Antibodies and tissue proteins have net charges that are pH-dependent.[7] An EITC-conjugated antibody with a net negative charge may bind non-specifically to positively charged sites within the cell or tissue matrix (e.g., collagen).
Part 2: In-Depth Troubleshooting Guide
Use this section to diagnose and resolve specific issues you encounter during your staining protocol.
Problem 1: I'm seeing diffuse, high background fluorescence across my entire sample. What should I check first?
This is the most common manifestation of non-specific binding. The first step is to systematically evaluate the most likely causes related to concentration and incubation.
-
Answer: Your primary suspect is an overly high concentration of the EITC-conjugated antibody.[4][9] When too much antibody is added, the specific binding sites on the antigen become saturated, and the excess antibody begins to bind non-specifically to lower-affinity sites.
-
Solution : Perform a titration experiment. Prepare a dilution series of your EITC conjugate (e.g., 1:50, 1:100, 1:200, 1:400, 1:800) and test each dilution on your sample. This will help you identify the optimal concentration that provides the best signal-to-noise ratio.[9][10]
-
Pro-Tip : Often, a longer incubation time (e.g., overnight at 4°C) with a more dilute antibody yields a better result than a short incubation (e.g., 1 hour at room temperature) with a concentrated antibody.[9][10] This favors the higher-affinity specific binding over lower-affinity non-specific interactions.
-
Problem 2: My "secondary antibody-only" negative control is bright. How do I fix this?
This control, where you omit the primary antibody and only apply the fluorescent secondary, is crucial for diagnosing non-specific binding of the secondary antibody itself.[11] If you are using a direct EITC-primary conjugate, the equivalent control is an isotype control. If this control is positive, the issue lies with the conjugate's interaction with the sample.
-
Answer: This indicates that your EITC-conjugate is binding directly to components within your sample, independent of the primary antibody. This is a classic case of non-specific protein-protein or protein-matrix interactions. The solution lies in more effective blocking and optimized washing.
-
Solution 1: Enhance Your Blocking Step. The purpose of blocking is to saturate non-specific binding sites before the antibody is introduced.[6][12] If your current blocking buffer (e.g., 1% BSA) is insufficient, you need to try a more robust formulation. See the "Key Protocols" section below for a detailed guide.
-
Solution 2: Optimize Your Wash Steps. Inadequate washing will fail to remove loosely bound, non-specific antibodies.[4][5] Increase the number and duration of your washes. We recommend a minimum of three washes of 5 minutes each in a buffer like PBS after antibody incubations.[13] Adding a gentle, non-ionic detergent like Tween 20 (0.05%) to your wash buffer can also help disrupt weak, non-specific interactions.[14]
-
Problem 3: The background is localized to specific tissues or cell types (e.g., connective tissue). Why?
-
Answer: This pattern suggests that the non-specific binding is driven by the specific biochemical properties of that tissue. Connective tissues, for instance, are rich in collagen and other extracellular matrix proteins that can be highly charged, leading to ionic interactions with the charged EITC dye and the antibody itself.
-
Solution: Increase the ionic strength of your antibody dilution and wash buffers. By adding more salt (e.g., increasing NaCl concentration in PBS from 150 mM to 300-500 mM), you can disrupt these low-affinity electrostatic interactions without affecting the high-affinity specific antigen-antibody bond.
-
Problem 4: I've tried standard blocking with BSA and normal serum, but the background remains high. What are my advanced options?
-
Answer: When standard protein blockers fail, you may need to use more specialized or commercially available blocking solutions designed to tackle difficult background issues. These often contain a proprietary mix of proteins, polymers, and detergents that can block a wider range of non-specific interactions.
-
Solution 1: Try a Different Blocking Agent. Switch from BSA to non-fat dry milk (typically 5% in PBS) or fish skin gelatin. These contain different assortments of proteins that may be more effective at blocking the specific sites causing your issue.
-
Solution 2: Use a Commercial Blocking Buffer. Many suppliers offer advanced, proprietary blocking buffers. These are often more effective than single-protein solutions and are worth considering for challenging samples.
-
Solution 3: Add Detergent to Your Blocking Buffer. Including a non-ionic detergent like 0.1% Triton X-100 or 0.05% Tween 20 in your blocking buffer can help to minimize non-specific hydrophobic interactions.[6]
-
Part 3: Key Protocols & Methodologies
Adherence to optimized protocols is the best defense against non-specific binding.
Protocol 1: Comprehensive Blocking Strategy
This protocol is designed to saturate non-specific binding sites effectively.
-
Rehydration & Permeabilization: After fixation, wash the sample 3 times for 5 minutes each with PBS. If staining an intracellular target, permeabilize with a detergent like 0.1-0.25% Triton X-100 in PBS for 10-15 minutes.[14][15]
-
Wash: Wash the sample again 3 times for 5 minutes each with PBS to remove excess detergent.
-
Blocking: Incubate the sample with blocking buffer for at least 1 hour at room temperature in a humidified chamber.[16]
-
Recommended Blocking Buffer: 5% Normal Goat Serum (or serum from the species of the secondary antibody if using indirect staining) + 1% Bovine Serum Albumin (BSA) + 0.1% Triton X-100 in PBS.[6][14][16] The serum blocks non-specific antibody binding sites, while BSA blocks general protein-binding sites.[6]
-
-
Antibody Incubation: Dilute your EITC-conjugated antibody in the same blocking buffer used in the previous step. Do not wash the blocking buffer off before adding the primary antibody solution. This maintains the blocking effect throughout the incubation.
Protocol 2: Optimized Washing Protocol
Thorough washing is critical for removing unbound and weakly bound antibodies.[10]
-
Post-Incubation: After incubating with your EITC-conjugate, remove the antibody solution.
-
Initial Rinse: Gently rinse the sample twice with a generous volume of Wash Buffer (e.g., PBS + 0.05% Tween 20).
-
Agitation Washes: Place the sample in a larger container of Wash Buffer and wash 3 times for 5-10 minutes each on a gentle orbital shaker. This is more effective than static washes.
-
Final Rinse: Perform a final quick rinse with PBS (without detergent) before mounting to remove any residual Tween 20.
Part 4: Data & Visualization
Table 1: Comparison of Common Blocking Agents
| Blocking Agent | Mechanism of Action | Concentration | When to Use |
| Normal Serum | Contains immunoglobulins that block Fc receptors and other non-specific antibody binding sites.[17] | 5-10% | Gold Standard. Use serum from the same species as the secondary antibody host (for indirect IF).[12][17] |
| Bovine Serum Albumin (BSA) | A single protein that blocks general non-specific protein-binding sites through hydrophobic and ionic interactions.[6] | 1-5% | A good general-purpose blocker. Ensure it is high-purity and IgG-free.[5] |
| Non-Fat Dry Milk | Contains a mixture of proteins (casein) that can be more effective than BSA for some samples. | 1-5% | Alternative to BSA. Do not use if studying phosphoproteins, as casein is a phosphoprotein. |
| Fish Skin Gelatin | Contains a different protein mixture that may not cross-react with mammalian antibodies. | 0.1-1% | Useful for reducing background in certain tissue types. |
| Commercial Buffers | Proprietary formulations often containing a mix of proteins, polymers, and detergents. | Per Manufacturer | For persistent high-background issues when standard blockers fail. |
Diagrams
Caption: Workflow for troubleshooting non-specific binding.
Caption: Primary mechanisms of non-specific binding.
References
-
Sino Biological. (n.d.). Immunofluorescence (IF/ICC) Troubleshooting: Why the immune fluorescence result has high background? Retrieved from [Link]
-
Hycult Biotech. (n.d.). Troubleshooting Immunofluorescence. Retrieved from [Link]
-
Elabscience. (2021, October 19). Immunofluorescence Troubleshooting Tips. Retrieved from [Link]
-
St John's Laboratory Ltd. (2020, November 12). Immunofluorescence Troubleshooting. Retrieved from [Link]
-
ONI. (2019, May 15). 9 tips to optimize your immunofluorescence staining. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 173745. Retrieved from [Link]
-
Oh, K. S., et al. (1995). Eosin Y staining of proteins in polyacrylamide gels. Analytical Biochemistry, 227(2), 383-386. Retrieved from [Link]
-
Bio-Techne. (n.d.). ICC/IF Blocking | Blocking Buffers for Immunofluorescence. Retrieved from [Link]
-
Buchwalow, I., et al. (2011). Non-specific binding of antibodies in immunohistochemistry: fallacies and facts. Histochemistry and Cell Biology, 135(6), 533-537. Retrieved from [Link]
-
Visikol. (2022, August 16). Understanding Blocking Buffers in Immunofluorescence Workflows. Retrieved from [Link]
-
Jameson, D. M. (2014). An introduction to Performing Immunofluorescence Staining. Methods in Molecular Biology, 1149, 237-247. Retrieved from [Link]
-
Ruggeri, F. S., et al. (2023). Surface patches induce nonspecific binding and phase separation of antibodies. Proceedings of the National Academy of Sciences, 120(15), e2216121120. Retrieved from [Link]
-
ibidi. (n.d.). Immunofluorescence Staining | A Typical Workflow. Retrieved from [Link]
-
Wikipedia. (n.d.). Eosin. Retrieved from [Link]
-
Buchwalow, I., & Böcker, W. (2011). Non-specific binding of antibodies in immunohistochemistry: fallacies and facts. ResearchGate. Retrieved from [Link]
-
Meti, B. K., et al. (2000). Mechanism of dye binding in the protein assay using eosin dyes. Analytical Biochemistry, 283(1), 123-127. Retrieved from [Link]
- Google Patents. (n.d.). KR100303102B1 - Method for determination of protein using Eosin Y.
-
ResearchGate. (2011). Non-specific binding of antibodies in immunohistochemistry: Fakes and facts. Retrieved from [Link]
-
Bou-Ghanem, S., et al. (2021). Non-Specific Binding, a Limitation of the Immunofluorescence Method to Study Macrophages In Situ. Biology, 10(5), 368. Retrieved from [Link]
-
Collier, J. H., et al. (2018). Comparison of Eosin and Fluorescein Conjugates for the Photoinitiation of Cell-Compatible Polymer Coatings. PLoS ONE, 13(1), e0190880. Retrieved from [Link]
Sources
- 1. Eosin - Wikipedia [en.wikipedia.org]
- 3. biotium.com [biotium.com]
- 4. sinobiological.com [sinobiological.com]
- 5. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 6. ICC/IF Blocking | Blocking Buffers for Immunofluorescence | Bio-Techne [bio-techne.com]
- 7. Role of Intermolecular Forces in Background Staining: Ionic Interaction and Hydrophobic Interaction - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 8. Surface patches induce nonspecific binding and phase separation of antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hycultbiotech.com [hycultbiotech.com]
- 10. oni.bio [oni.bio]
- 11. Immunofluorescence staining | Abcam [abcam.com]
- 12. stjohnslabs.com [stjohnslabs.com]
- 13. What washing conditions do you recommend for immunofluorescent (IF) experiments? | Cell Signaling Technology [cellsignal.com]
- 14. How to Prepare your Specimen for Immunofluorescence Microscopy | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 15. ibidi.com [ibidi.com]
- 16. 9 Tips to optimize your IF experiments | Proteintech Group [ptglab.com]
- 17. Blocking Buffers in Immunofluorescence Workflows [visikol.com]
Technical Support Center: Managing Autofluorescence in Eosin-Stained Tissues
Welcome to our dedicated resource for researchers, scientists, and drug development professionals encountering challenges with autofluorescence in eosin-stained tissue samples. This guide provides in-depth troubleshooting strategies and frequently asked questions to help you achieve high-quality, reliable fluorescence imaging data.
I. Frequently Asked Questions (FAQs)
Here are some of the most common questions we receive regarding autofluorescence and eosin staining.
Q1: What is autofluorescence and why is it a problem in my eosin-stained slides?
A: Autofluorescence is the natural fluorescence emitted by certain biological structures within your tissue sample when excited by light.[1][2] Common sources include collagen, elastin, red blood cells (due to their heme groups), and lipofuscin, a pigment that accumulates with age.[1][3][4] The issue is compounded by fixatives like formalin or glutaraldehyde, which can introduce fluorescent products.[1] Eosin itself is a fluorescent compound, and while it's used as a counterstain in brightfield microscopy, its fluorescence can interfere with the signals from your specific fluorescent labels (immunofluorescence), making it difficult to distinguish your target from the background noise.[5][6]
Q2: I see a strong, diffuse background signal in my green channel. Is this from the eosin or the tissue itself?
A: It could be a combination of both. Endogenous molecules like NADH and riboflavin tend to fluoresce in the blue to green spectrum (350-550 nm).[1] Eosin Y, the most common form of eosin, also has a broad emission spectrum that can contribute significantly to the green and yellow channels. To determine the source, it's crucial to include an unstained tissue control in your experiment. This will reveal the baseline autofluorescence of the tissue alone.[1]
Q3: Can I just "turn down the brightness" on my microscope to deal with autofluorescence?
A: While reducing the exposure time or laser power can decrease the intensity of autofluorescence, it will also dim the signal from your specific fluorescent probe. This can lead to a poor signal-to-noise ratio, making it difficult to detect weakly expressed targets. Therefore, simply adjusting acquisition settings is often not a sufficient solution.
Q4: Are there any quick fixes to reduce autofluorescence before I start a more complex protocol?
A: Yes, here are a few initial steps to consider:
-
Fixation: If possible, minimize fixation time.[3] For new experiments, consider using a non-aldehyde-based fixative like chilled methanol or ethanol.[1][3]
-
Perfusion: If working with animal models, perfuse the tissues with phosphate-buffered saline (PBS) before fixation to remove red blood cells, a major source of autofluorescence.[1][3][7]
-
Choice of Fluorophore: Select fluorophores that emit in the far-red or near-infrared spectrum (e.g., Alexa Fluor 647, 680, or 790), as endogenous autofluorescence is typically weaker at these longer wavelengths.[3][4][8]
II. In-Depth Troubleshooting Guides
When basic adjustments are not enough, the following guides provide detailed protocols and the scientific rationale behind them to systematically address autofluorescence issues.
Guide 1: Chemical Quenching of Autofluorescence
Chemical quenching involves treating the tissue with reagents that reduce or eliminate fluorescence from various sources.
Understanding the Mechanism
Quenching agents work through different mechanisms. Some, like sodium borohydride, reduce aldehyde groups induced by fixation.[3] Others, like Sudan Black B, are lipophilic dyes that bind to and quench the fluorescence of lipid-rich structures like lipofuscin.[3][4] Commercially available reagents often contain hydrophilic molecules that bind electrostatically to components like collagen and elastin.[9]
Troubleshooting Scenarios & Solutions
| Problem | Probable Cause | Recommended Quenching Agent | Key Considerations |
| High background after formalin fixation | Aldehyde-induced fluorescence | Sodium Borohydride | Can have variable effects and may not be universally effective.[3] |
| Granular, bright spots in multiple channels, especially in aged tissue | Lipofuscin | Sudan Black B | Effective for lipofuscin but can introduce its own fluorescence in the far-red channel.[3][4] |
| Diffuse background in connective tissue-rich samples | Collagen and elastin fluorescence | Commercial reagents (e.g., TrueVIEW™) | Often provide broad-spectrum quenching with high compatibility with various fluorophores.[3][9] |
| Signal from red blood cells is obscuring the target | Heme group fluorescence | PBS perfusion (pre-fixation) or H₂O₂ bleaching (post-fixation) | Perfusion is the most effective method.[3][7] Bleaching can sometimes damage tissue antigens.[3] |
Experimental Protocol: Sodium Borohydride Treatment
-
Deparaffinize and rehydrate your tissue sections as per your standard protocol.
-
Prepare a fresh solution of 1 mg/mL sodium borohydride in ice-cold PBS or TBS.
-
Incubate the sections in the sodium borohydride solution for 20-30 minutes at room temperature.
-
Wash the sections thoroughly with PBS (3 x 5 minutes).
-
Proceed with your standard immunofluorescence staining protocol.
Guide 2: Spectral Unmixing for Signal Separation
For complex cases where autofluorescence cannot be eliminated, spectral imaging and linear unmixing can computationally separate the autofluorescence signal from your specific fluorescent labels.
The Principle of Spectral Unmixing
Every fluorescent molecule, including those causing autofluorescence, has a unique spectral signature or "fingerprint."[10] A spectral microscope captures the fluorescence emission across a range of wavelengths for each pixel in the image.[11] Linear unmixing algorithms then use the known spectral profiles of your fluorophores and the autofluorescence to calculate the contribution of each to the final image, effectively isolating your signal of interest.[10][11]
Workflow for Spectral Unmixing
Sources
- 1. southernbiotech.com [southernbiotech.com]
- 2. agilent.com [agilent.com]
- 3. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 4. biotium.com [biotium.com]
- 5. ovid.com [ovid.com]
- 6. Eosin - Wikipedia [en.wikipedia.org]
- 7. More Autofluorescence Troubleshooting for Tissue Imaging | Visikol [visikol.com]
- 8. IHC Troubleshooting Guide | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. SUFI: an automated approach to spectral unmixing of fluorescent multiplex images captured in mouse and post-mortem human brain tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Spectral Imaging and Linear Unmixing | Nikon’s MicroscopyU [microscopyu.com]
Technical Support Center: Optimizing Eosin 5-Isothiocyanate (EITC) Fluorescence - A Guide to Fixation Methods
Welcome to the technical support center for Eosin 5-isothiocyanate (EITC) applications. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical step of chemical fixation and its impact on EITC fluorescence. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them, empowering you to make informed decisions and troubleshoot effectively.
Part 1: Frequently Asked Questions (FAQs) - The "Why" Behind Fixation
This section addresses the fundamental principles governing the interaction between fixatives and EITC, providing the causal framework for experimental design and troubleshooting.
Q1: What is this compound (EITC) and how does its chemistry influence fixation choice?
A1: this compound (EITC) is a derivative of the eosin fluorescent dye. The key feature is the isothiocyanate group (-N=C=S), which forms a stable, covalent thiourea bond with primary amine groups found on proteins (e.g., the epsilon-amino group of lysine residues).[1][2] This makes EITC an excellent tool for irreversibly labeling proteins for fluorescence microscopy. Unlike its counterpart Eosin Y, which binds non-covalently and is often used as a counterstain[3][4], EITC's covalent attachment means it is less likely to be washed out during subsequent processing steps. However, the fluorescence of the eosin moiety is highly sensitive to its local chemical environment, including pH and solvent polarity, which are directly altered by the fixation method used.[5]
Q2: What is the fundamental difference between cross-linking and precipitating fixatives?
A2: Fixatives are broadly classified into two categories based on their mechanism of action, and this difference is critical to the outcome of your EITC staining.
-
Cross-linking Fixatives (e.g., Paraformaldehyde, Formalin): These agents, typically aldehydes, form covalent chemical bridges (cross-links) between molecules, effectively creating an insoluble, stable meshwork.[6][7] This method provides excellent preservation of cellular and tissue architecture. Paraformaldehyde (PFA) itself is a polymer and must be depolymerized into formaldehyde to become active.[8] The primary drawback is that this cross-linking can chemically alter proteins, potentially masking antibody epitopes or quenching fluorescence. It can also induce autofluorescence, particularly in the green spectrum.[9]
-
Precipitating/Denaturing Fixatives (e.g., Methanol, Ethanol, Acetone): These are organic solvents that work primarily by dehydration. They remove water from the cellular environment, which disrupts the hydrophobic and hydrogen bonds that maintain protein structure, causing the proteins to denature and precipitate in place.[6][7][10] This process is very rapid. While effective for preserving some antigens, it can be harsh on overall cell morphology, potentially causing cell shrinkage and the loss of lipids and small, soluble molecules.[7][10] It can also destroy delicate structures like vesicles.[11]
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} idot Caption: Core mechanisms of cross-linking vs. precipitating fixatives.
Q3: How does the chemical environment altered by fixatives affect EITC fluorescence?
A3: The fluorescence intensity of EITC is highly dependent on environmental factors. Studies have shown that both pH and the polarity of the local environment are critical influencing factors.[5]
-
pH: Eosin's fluorescence is generally brighter in a slightly acidic environment. However, this can be less stable.[5] The pH of the eosin staining solution itself is often optimized to between 4.6 and 5.0 to ensure proper binding to basic cytoplasmic proteins.[12] Fixation and subsequent buffer washes can alter the local pH, thereby affecting signal intensity.
-
Solvent Polarity: Precipitating fixatives like methanol drastically lower the polarity of the environment, which can significantly alter the fluorescence quantum yield of many fluorophores. While some small molecule dyes are stable in methanol, others can be quenched or enhanced.[13] The dehydration caused by these solvents can also lead to molecular crowding, which may induce self-quenching of EITC molecules if they are in close proximity.
Part 2: Troubleshooting Guide - Common Issues & Solutions
This guide addresses specific problems you may encounter during your EITC staining experiments, linking them back to the choice of fixation method.
Q4: My EITC fluorescence is weak or inconsistent. What are the likely fixation-related causes?
A4: Weak fluorescence is a common issue with several potential causes rooted in your fixation protocol.
| Potential Cause | Mechanism & Explanation | Recommended Solution |
| Over-Fixation with PFA | Prolonged exposure to aldehyde fixatives can lead to excessive cross-linking. This can alter the conformation of the EITC-labeled protein, potentially forcing the fluorophore into a quenched (non-fluorescent) state. | Reduce PFA fixation time. A 15-30 minute fixation at room temperature is often sufficient for cultured cells.[10] For tissues, optimize fixation time based on thickness, as under- or over-fixation can impair morphology and staining.[14] |
| Use of Methanol-Containing Formalin | Commercial formaldehyde solutions often contain methanol as a stabilizer to prevent polymerization into PFA.[8] Methanol can permeabilize membranes too aggressively, potentially leading to the loss of some EITC-labeled target proteins before they are adequately cross-linked. | Prepare fresh, methanol-free formaldehyde solution from a PFA stock for each experiment.[8] |
| Harsh Methanol Fixation | Cold methanol fixation is very effective at permeabilizing cells, but it also precipitates proteins and can cause cell shrinkage.[7] This process can extract lipids and may wash out soluble or loosely anchored EITC-labeled proteins, leading to signal loss. | If using methanol, ensure it is ice-cold (-20°C) and the fixation time is short (e.g., 5-10 minutes). If your protein of interest is soluble or membrane-associated, consider switching to a PFA fixation protocol followed by gentle permeabilization with a detergent like Triton X-100 or Saponin.[11] |
| Excessive Differentiation | In protocols adapted from standard H&E staining, alcohol rinses (e.g., 70-95% ethanol) after eosin staining act to differentiate the stain by removing excess dye.[12][15] The water content in these alcohols is key to this process.[16] If EITC-labeled samples are left too long in these rinses, it can lead to excessive signal loss. | Minimize the duration and number of alcohol rinses after EITC labeling. If dehydration is necessary for mounting, proceed promptly through the ethanol series.[17] |
Q5: I'm observing high background or non-specific staining. Could my fixative be the culprit?
A5: Yes, the choice of fixative can significantly contribute to background noise.
-
Aldehyde-Induced Autofluorescence: A primary cause of background is autofluorescence induced by the fixative itself. PFA and especially glutaraldehyde are known to cause cellular components like mitochondria and collagen to fluoresce, often in the green and red channels.[9][10] This can interfere with the EITC signal (Emission max ~544 nm).[1]
-
Solution: After PFA fixation, include a quenching step. Incubate the fixed cells with a quenching agent like 0.1 M glycine or sodium borohydride (NaBH₄) in PBS for 10-15 minutes. These agents react with free aldehyde groups, reducing their ability to cause autofluorescence.
-
-
Protein Precipitation Artifacts: Methanol fixation causes a rapid and sometimes uneven precipitation of cellular proteins.[7] The EITC dye may become trapped within these protein aggregates, leading to a speckled, non-specific background signal.
-
Solution: Ensure rapid and complete immersion in ice-cold methanol to promote uniform fixation. If background persists, a PFA-based protocol is recommended for a more controlled fixation process.
-
Q6: How do I choose between Paraformaldehyde (PFA) and Methanol for my experiment?
A6: The choice is a trade-off between structural preservation and potential antigen/fluorophore modification. The optimal method depends on your experimental goals.
dot graph TD { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} idot Caption: Decision workflow for choosing a fixation method for EITC.
Comparative Summary of Fixation Methods
| Parameter | 4% Paraformaldehyde (PFA) | Cold (-20°C) Methanol |
| Mechanism | Cross-links proteins, forming a stable matrix.[6] | Dehydrates and precipitates proteins.[7] |
| Morphology | Excellent. Generally preserves cell structure, membranes, and organelles well.[11] | Fair to Poor. Can cause cell shrinkage, membrane damage, and loss of soluble components.[10][11] |
| EITC Signal | Generally good, but can be reduced by over-fixation or conformational changes. | Can be very bright, but susceptible to washout of target proteins.[13] |
| Autofluorescence | Can induce significant autofluorescence, requiring a quenching step.[9] | Generally lower autofluorescence compared to PFA. |
| Best For... | High-resolution imaging where structural integrity is paramount. Studies involving membrane or cytoskeletal proteins. | When PFA is known to destroy a specific antibody epitope (if co-staining). Rapid screening protocols where morphology is less critical. |
| Key Drawback | Potential for fluorescence quenching and induction of autofluorescence. | Poor preservation of cellular architecture.[10] |
Part 3: Validated Protocols & Workflows
These protocols provide a starting point for your experiments. Optimization may be required for specific cell types or tissues.
Protocol 1: Paraformaldehyde (PFA) Fixation for EITC Staining
(Recommended for Optimal Structural Preservation)
This protocol is designed to preserve cellular morphology while minimizing aldehyde-induced autofluorescence.
-
Reagent Preparation:
-
4% PFA Solution (Methanol-Free): To prepare 50 mL, gently heat 40 mL of PBS to 60°C in a fume hood. Add 2 g of paraformaldehyde powder. Add 1-2 drops of 1N NaOH and stir until the PFA dissolves. Allow to cool, adjust pH to 7.4, and bring the final volume to 50 mL with PBS. Filter through a 0.22 µm filter. CRITICAL: Prepare this solution fresh for best results, as it can polymerize over time.[8]
-
Quenching Solution: 0.1 M Glycine in PBS.
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS.
-
-
Fixation & Staining Procedure:
-
Grow cells on sterile coverslips to desired confluency.
-
Gently wash cells 2x with pre-warmed PBS.
-
Aspirate PBS and add 4% PFA solution to completely cover the cells. Incubate for 15 minutes at room temperature.
-
Aspirate PFA and wash 3x with PBS for 5 minutes each.
-
Quenching: Add Quenching Solution and incubate for 10 minutes at room temperature to reduce autofluorescence.
-
Wash 2x with PBS.
-
Permeabilization: Add Permeabilization Buffer and incubate for 10 minutes. This step is necessary to allow the EITC to access intracellular targets.
-
Wash 3x with PBS.
-
EITC Labeling: Incubate with your working concentration of EITC in a suitable buffer (e.g., PBS or carbonate-bicarbonate buffer, pH ~9.0 for optimal conjugation) for 1 hour at room temperature, protected from light.
-
Aspirate the EITC solution and wash 3x with PBS for 5 minutes each to remove unbound dye.
-
Mount the coverslip onto a slide using an anti-fade mounting medium.
-
Protocol 2: Cold Methanol Fixation for EITC Staining
(Alternative Method for Rapid Permeabilization)
Use this protocol when PFA is not suitable, but be mindful of the potential for morphological artifacts.
-
Reagent Preparation:
-
100% Methanol: Use high-purity, anhydrous methanol. Store at -20°C.
-
-
Fixation & Staining Procedure:
-
Grow cells on sterile coverslips.
-
Gently wash cells 2x with PBS.
-
Aspirate PBS completely.
-
Fixation/Permeabilization: Add ice-cold 100% methanol. Incubate for 10 minutes at -20°C. CRITICAL: The cold temperature and short incubation time are key to minimizing structural damage.[10]
-
Aspirate methanol and allow coverslips to air dry briefly.
-
Rehydrate by washing 3x with PBS for 5 minutes each.
-
EITC Labeling: Incubate with your working concentration of EITC in a suitable buffer for 1 hour at room temperature, protected from light.
-
Aspirate the EITC solution and wash 3x with PBS for 5 minutes each.
-
Mount the coverslip onto a slide using an anti-fade mounting medium.
-
References
- Difference between Methanol and PFA fixing? (2018). Reddit.
- What is the difference between methanol and formaldehyde fixation? (2020).
- Foley, J. O., et al. (2018).
- Methanol vs formaldehyde fixation? (2017).
- Eosin Y Stain 1% 15ml. (n.d.). Microscope & Histology Dye.
- Is there a big difference between using formaldehyde or paraformaldehyde for cell fixation for immunofluorescence? (2013).
- Brüggemann, M., et al. (2025). The effect of chemical fixation with paraformaldehyde, glutardialdehyde or methanol on immunofluorescence staining of neutrophils and neutrophil extracellular traps. PMC - PubMed Central.
- Technical Support Center: Troubleshooting Eosin Overstaining in Cytoplasm. (n.d.). Benchchem.
- H&E Basics Part 4: Troubleshooting H&E. (n.d.). Leica Biosystems.
- A Researcher's Guide to Quantitative Eosin Y Staining Analysis. (n.d.). Benchchem.
- Eosin-5-isothiocyan
- Troubleshooting H&E Stains. (2020).
- Impact of fixative type on flow cytometry fluorochrome fluorescence. (n.d.). Thermo Fisher Scientific.
- Troubleshooting H&E stains - Microscope tutorial. (2019). YouTube.
- Lab Technician's Guide to Troubleshooting: 20 Common Issues with Biological Stains. (n.d.). Ethos Biosciences.
- Chen, S., et al. (n.d.). Effect of Fixation and Mounting on Fluorescence Lifetime of Cellular Autofluorescence. SPIE Digital Library.
- Protocol overview for optimizing staining conditions. (n.d.).
- [The medium effects of fluorescence of eosin-5-isothiocyanate as a luminescent marker]. (2005).
- Tissue fixation and the effect of molecular fixatives on downstream staining procedures. (n.d.).
- Comparison of fixative-induced autofluorescence prior to quenching... (n.d.).
- The use of fluorescein 5'-isothiocyanate for studies of structural and molecular mechanisms of soybean lipoxygenase. (1999). PubMed.
- Effects of preparation and fixation on three quantitative fluorescent cytochemical procedures. (n.d.). Journal of Histochemistry & Cytochemistry.
- Optimized immunofluorescence staining protocol for imaging germinal centers in secondary lymphoid tissues of vaccin
- Protocols. (n.d.). Cell Signaling Technology.
Sources
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- 2. The use of fluorescein 5'-isothiocyanate for studies of structural and molecular mechanisms of soybean lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. atlas-medical.com [atlas-medical.com]
- 4. microscope.com [microscope.com]
- 5. researchgate.net [researchgate.net]
- 6. What is the difference between methanol and formaldehyde fixation? | AAT Bioquest [aatbio.com]
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- 9. researchgate.net [researchgate.net]
- 10. The effect of chemical fixation with paraformaldehyde, glutardialdehyde or methanol on immunofluorescence staining of neutrophils and neutrophil extracellular traps - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
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- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Optimized immunofluorescence staining protocol for imaging germinal centers in secondary lymphoid tissues of vaccinated mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Troubleshooting H&E Stains [nsh.org]
- 16. H&E Staining Basics: Troubleshooting Common H&E Stain Problems [leicabiosystems.com]
- 17. youtube.com [youtube.com]
Validation & Comparative
A Senior Application Scientist's Guide: Eosin-5-isothiocyanate vs. FITC for Antibody Labeling
In the realm of immunofluorescence, the choice of fluorophore is a critical decision that directly impacts the quality, reliability, and reproducibility of experimental data. For decades, Fluorescein isothiocyanate (FITC) has been a workhorse, a default choice for many researchers due to its bright green fluorescence and widespread availability. However, its limitations, particularly in demanding applications, have paved the way for alternatives. One such alternative, Eosin-5-isothiocyanate (EITC), a tetrabrominated derivative of fluorescein, offers a compelling set of characteristics that warrant careful consideration.
This guide provides an in-depth, objective comparison of EITC and FITC for antibody labeling, moving beyond simple catalog specifications to offer field-proven insights and the causality behind experimental choices.
Core Properties: A Head-to-Head Comparison
A quantitative overview of the key photophysical and chemical properties of EITC and FITC is essential for an informed decision. The data below has been consolidated from multiple sources to provide a reliable reference.
| Property | Eosin-5-isothiocyanate (EITC) | Fluorescein isothiocyanate (FITC) |
| Excitation Max (λex) | ~521 nm[1][2] | ~495 nm[3][4][5] |
| Emission Max (λem) | ~544 nm[1][2] | ~519 nm[3][4][5] |
| Molar Extinction Coefficient (ε) | ~95,000 M⁻¹cm⁻¹[1] | ~75,000 M⁻¹cm⁻¹ |
| Quantum Yield (Φ) | Not widely reported for fluorescence; 0.57 for singlet oxygen generation[1][2] | ~0.92 (but highly variable) |
| Molecular Weight (MW) | ~705 g/mol [1][6] | ~389 g/mol [3] |
| Emitted Light Color | Orange-Red / Yellow-Green | Green[4] |
| Solubility | Soluble in DMSO or DMF[1][2] | Soluble in DMSO or DMF[4] |
| Key Advantages | Superior photostability[7], stable fluorescence over a wide pH range[8], effective FRET acceptor for fluorescein[1][2]. | High initial brightness, cost-effective[9], widely available, compatible with standard 488 nm laser lines[5]. |
| Key Disadvantages | Lower fluorescence quantum yield compared to FITC, less common commercially as a conjugate[9][10]. | Prone to rapid photobleaching[3][11], fluorescence is highly sensitive to pH[12][13][14]. |
In-Depth Performance Analysis
Spectral Characteristics and Compatibility
FITC, with its excitation maximum around 495 nm, is perfectly suited for the ubiquitous 488 nm argon-ion laser line found in most flow cytometers and confocal microscopes[5][10]. This has been a major factor in its historical dominance. EITC's excitation peak is shifted to a longer wavelength at ~521 nm, making it less efficiently excited by a 488 nm laser but well-suited for broader-spectrum sources or 532 nm lasers[15].
This spectral separation is advantageous in multicolor experiments. EITC can be paired with blue-excitable dyes with less spectral overlap than two closely-spaced green fluorophores. Furthermore, EITC's properties make it an excellent fluorescence acceptor for donors like fluorescein (FAM) in Fluorescence Resonance Energy Transfer (FRET) studies, a technique used to measure molecular proximity[1][2][16][17][18][19][20].
The Critical Factor: Photostability
The most significant operational difference between these two dyes is their photostability. FITC is notoriously susceptible to photobleaching, the irreversible destruction of the fluorophore upon exposure to excitation light[3][11]. This rapid fading can be a severe limitation in applications that require prolonged or intense illumination, such as confocal microscopy, time-lapse imaging, or z-stack acquisition. While modern antifade mounting media can mitigate this, they cannot eliminate the issue entirely[13].
In stark contrast, EITC exhibits significantly greater photostability. Studies have shown that EITC conjugates maintain their fluorescent signal for much longer periods under continuous illumination[7]. An interesting phenomenon observed with EITC is an initial, excitation-dependent increase in fluorescence, followed by a much slower exponential decay. This unique characteristic allows for longer observation times and signal averaging of multiple scans without significant loss of brightness, which is invaluable for detecting dim targets[7].
Environmental Sensitivity: The Impact of pH
The cellular environment is not static; the pH of intracellular compartments can vary significantly. The fluorescence of FITC is highly dependent on the ambient pH, with a marked decrease in quantum yield and signal intensity in acidic conditions[12][14][21]. This makes FITC an unreliable probe for quantitative studies in environments where pH is not strictly controlled or is expected to change, such as within endosomes or lysosomes.
Eosin, on the other hand, demonstrates remarkable pH insensitivity. Its fluorescent intensity remains nearly constant over a broad physiological pH range (6.9 to 10.4)[8][22]. This stability makes EITC a far more robust and reliable choice for intracellular labeling and for experiments where consistent signal output is paramount.
Experimental Methodologies
Visualizing the Core Chemistry and Workflow
The fundamental reaction for labeling is the formation of a stable thiourea bond between the isothiocyanate group of the dye and primary amine groups (e.g., lysine residues) on the antibody.
Caption: Chemical structures of FITC and EITC.
The following diagram outlines a validated, universal workflow for conjugating isothiocyanate-functionalized dyes to antibodies.
Caption: General workflow for antibody labeling.
Protocol: Isothiocyanate Labeling of Antibodies
This protocol is a self-validating system designed for scientific integrity. The causality behind each step is explained to ensure both success and understanding.
Materials:
-
Purified Antibody (1-2 mg/mL)
-
Eosin-5-isothiocyanate or Fluorescein isothiocyanate
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M Sodium Carbonate-Bicarbonate buffer, pH 9.0[23]
-
Purification Buffer: 1X Phosphate Buffered Saline (PBS), pH 7.4
-
Size-Exclusion Desalting Column (e.g., Sephadex G-25)[24]
Procedure:
-
Antibody Preparation (The 'Why'): The antibody must be in an amine-free buffer at an alkaline pH. Tris or glycine buffers are unacceptable as they contain primary amines that will compete with the antibody for the dye. The alkaline pH of ~9.0 is crucial because it deprotonates the ε-amino group of lysine residues, making them nucleophilic and highly reactive towards the isothiocyanate group[23].
-
Action: Exchange the antibody's buffer to the Reaction Buffer using dialysis or a centrifugal filter unit. Adjust the final concentration to 1-2 mg/mL.
-
-
Dye Preparation (The 'Why'): Isothiocyanates are susceptible to hydrolysis in aqueous solutions. Therefore, the dye stock must be prepared fresh in an anhydrous organic solvent like DMSO or DMF immediately before use[12][23].
-
Action: Dissolve the EITC or FITC powder in DMSO to a concentration of 5-10 mg/mL. Vortex thoroughly.
-
-
Conjugation Reaction (The 'Why'): The molar ratio of dye to antibody determines the final Degree of Labeling (DOL). A common starting point is a 10:1 to 20:1 molar ratio of dye to antibody[12][25]. Over-labeling can lead to antibody precipitation and loss of function, while under-labeling results in a weak signal. The reaction is performed in the dark to prevent premature photobleaching of the dye.
-
Action: Slowly add the calculated volume of dissolved dye to the antibody solution while gently stirring. Cover the reaction vessel with aluminum foil and incubate for 1-2 hours at room temperature[23].
-
-
Purification (The 'Why'): It is absolutely critical to remove all unconjugated, free dye. Failure to do so will result in high non-specific background staining and inaccurate DOL calculations. Size-exclusion chromatography is the standard method, as it efficiently separates the large antibody-dye conjugate from the small, unbound dye molecules[12][24].
-
Action: Equilibrate a desalting column with Purification Buffer (PBS). Apply the reaction mixture to the column and collect the fractions. The colored, labeled antibody will elute first.
-
-
Self-Validation: Characterization (The 'Why'): To ensure trustworthiness and reproducibility, you must characterize your conjugate. This involves measuring the absorbance at 280 nm (for protein concentration) and at the absorbance maximum of the dye (495 nm for FITC, 521 nm for EITC) to calculate the DOL.
-
Action: Measure the absorbance of the purified conjugate at 280 nm and the dye's λmax. Calculate the DOL using the Beer-Lambert law, correcting for the dye's contribution to the A280 reading. An optimal DOL for most antibodies is between 2 and 6.
-
Senior Application Scientist's Recommendation
The choice between EITC and FITC is not a matter of which dye is "better," but which is fitter for purpose .
Choose FITC when:
-
Cost is a primary constraint: FITC is significantly less expensive than EITC[9].
-
The application is not demanding on photostability: For endpoint assays like standard flow cytometry or simple immunofluorescence where images are captured quickly, FITC's brightness is a major asset[5].
-
You are using a standard instrument with a 488 nm laser: FITC is optimally excited by this common laser line[10].
Choose Eosin-5-isothiocyanate (EITC) when:
-
Photostability is paramount: For confocal microscopy, live-cell imaging, 3D reconstruction (z-stacks), or any application requiring long exposure times, EITC is the superior choice[7].
-
The experimental environment involves pH fluctuations: EITC's pH-insensitive fluorescence ensures reliable and quantitative data in varying intracellular compartments[8].
-
You are performing FRET experiments with a fluorescein-based donor: EITC serves as an excellent acceptor for FITC/FAM, enabling studies of molecular interactions[1][16].
References
-
Wikipedia. (n.d.). Fluorescein isothiocyanate. Retrieved from [Link]
-
TdB Labs. (n.d.). FITC (Fluorescein isothiocyanate). Retrieved from [Link]
-
Creative Biolabs. (n.d.). Antibody-FITC Conjugation Protocol. Retrieved from [Link]
-
FluoroFinder. (n.d.). FITC Dye Profile. Retrieved from [Link]
-
You Do Bio. (n.d.). FITC Amine Labeling Protocol. Retrieved from [Link]
-
Bio-Techne. (2021). FITC Conjugation Kit - Lightning-Link® (ab102884). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Eosin 5-isothiocyanate. PubChem Compound Database. Retrieved from [Link]
-
Q2UB. (n.d.). Eosin-5-isothiocyanate. Retrieved from [Link]
- Slavík, J. (1997). Use of FITC as a Fluorescent Probe for Intracellular pH Measurement. Journal of Fluorescence, 7(4), 317-319.
-
TdB Labs. (2024). Application of FITC in Research. Retrieved from [Link]
- Chatterjee, S., et al. (2018).
-
CORE. (2018). Comparison of Eosin and Fluorescein Conjugates for the Photoinitiation of Cell-Compatible Polymer Coatings. Retrieved from [Link]
- Bai, Y., et al. (n.d.). Fluorescent Intensity of Dye Solutions under Different pH Conditions.
- Hulspas, R., et al. (1993). Avidin-EITC: an alternative to avidin-FITC in confocal scanning laser microscopy. Journal of Histochemistry & Cytochemistry, 41(8), 1267-1272.
- Mahmoudian, J., et al. (2016). Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody. Avicenna Journal of Medical Biotechnology, 8(3), 133-138.
-
PLOS One. (2018). Comparison of eosin and fluorescein conjugates for the photoinitiation of cell-compatible polymer coatings. Retrieved from [Link]
-
Internal Revenue Service. (2025). How to claim the Earned Income Tax Credit (EITC). Retrieved from [Link]
-
ResearchGate. (2016). Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody. Retrieved from [Link]
-
ResearchGate. (2018). Comparison of eosin and fluorescein conjugates for the photoinitiation of cell-compatible polymer coatings. Retrieved from [Link]
-
Agilent. (n.d.). An Introduction to Fluorescence Resonance Energy Transfer (FRET) Technology and its Application in Bioscience. Retrieved from [Link]
- Wu, P., & Brand, L. (1994). Application of fluorescence resonance energy transfer in protein studies. Analytical Biochemistry, 218(1), 1-13.
-
Jackson Hewitt. (2024). Earned Income Tax Credit (EITC) Explained. YouTube. Retrieved from [Link]
- Piston, D. W., & Kremers, G. J. (2007). Research Techniques Made Simple: Methodology and Applications of Förster Resonance Energy Transfer (FRET) Microscopy.
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- 5. FluoroFinder [app.fluorofinder.com]
- 6. This compound | C21H7Br4NO5S | CID 173745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Avidin-EITC: an alternative to avidin-FITC in confocal scanning laser microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. Comparison of eosin and fluorescein conjugates for the photoinitiation of cell-compatible polymer coatings - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. Fluorescein (FITC) | Thermo Fisher Scientific - JP [thermofisher.com]
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A Senior Scientist's Guide to Red Fluorescent Labeling: Evaluating Alternatives to Eosin 5-isothiocyanate
For researchers, scientists, and drug development professionals, the covalent labeling of biomolecules is a foundational technique for interrogating biological systems. The choice of a fluorescent probe can dictate the success of an experiment, influencing everything from signal-to-noise ratios to the biological relevance of the observations. While classic reagents like Eosin 5-isothiocyanate (EITC) have their place, particularly as photosensitizers, the demands of modern fluorescence microscopy for brightness, photostability, and reaction efficiency have spurred the development of superior alternatives.[1][2]
This guide provides an in-depth comparison of EITC and its modern counterparts for red fluorescent labeling. We will dissect the chemistry of the reactive moieties, provide a head-to-head comparison of key fluorophores, and offer field-proven experimental protocols to ensure robust and reproducible results.
Part 1: The Chemistry of Amine Labeling: Isothiocyanates vs. N-Hydroxysuccinimide (NHS) Esters
The most common targets for covalent labeling on proteins are primary amines, found at the N-terminus and on the side chain of lysine residues.[3] EITC utilizes an isothiocyanate group to target these amines. However, the most prevalent and often more efficient alternative is the N-hydroxysuccinimide (NHS) ester.[4] Understanding the causal differences in their reaction mechanisms is critical for experimental design.
Isothiocyanates (e.g., EITC): This group reacts with primary amines under alkaline conditions (pH 9.0-9.5) to form a thiourea linkage.[5][6] While effective, the reaction is generally slower than with NHS esters, and the resulting thiourea bond has been reported to be less stable over time compared to the amide bond formed by NHS esters.[5][7]
N-Hydroxysuccinimide (NHS) Esters: NHS esters are highly reactive acylating agents that react with primary amines at a physiological to slightly alkaline pH (typically 7.2-8.5) to form a highly stable amide bond.[5][6] The primary challenge with NHS esters is their susceptibility to hydrolysis in aqueous solutions, a competing reaction that can reduce conjugation efficiency.[5] Therefore, careful management of reaction conditions and timely execution are paramount.
Decision Guide: Isothiocyanate vs. NHS Ester
| Feature | Isothiocyanates (e.g., EITC, FITC) | N-Hydroxysuccinimide (NHS) Esters | Causality & Field Insights |
| Reactive Group | Isothiocyanate | Succinimidyl ester | NHS esters are generally the preferred choice for creating fluorescent bioconjugates due to the superior stability of the resulting bond.[7] |
| Target Residues | Primary amines (N-terminus, Lysine) | Primary amines (N-terminus, Lysine) | Both target the same functional groups, making them interchangeable in principle, but not in performance.[6] |
| Resulting Bond | Thiourea | Amide | The amide bond is chemically analogous to a peptide bond and is exceptionally stable under biological conditions.[5] |
| Optimal pH | 9.0 - 9.5 | 7.2 - 8.5 | The lower pH requirement for NHS esters is often gentler on proteins that may be unstable or lose activity at higher pH values.[5][6] |
| Reaction Speed | Slower (hours to overnight)[6] | Fast (minutes to a few hours)[8] | Faster kinetics reduce the overall time the protein is exposed to potentially denaturing labeling conditions. |
| Aqueous Stability | More stable to hydrolysis than NHS esters[6] | Prone to hydrolysis, especially at higher pH[5] | This is the key trade-off. NHS ester solutions must be prepared fresh in anhydrous solvent and added promptly to the protein solution. |
Part 2: A Head-to-Head Comparison of Red Fluorophores
Beyond the conjugation chemistry, the performance of the fluorophore itself is critical. EITC's spectral properties (Ex/Em: ~521/544 nm) place it in the orange-red spectrum.[9] While it can be used for fluorescence, its high quantum yield for singlet oxygen generation (0.57) makes it a potent photosensitizer, which can lead to phototoxicity in live-cell imaging.[1][2] Here, we compare it to popular, high-performance red fluorescent dyes.
Quantitative Performance Comparison
| Property | Eosin | Texas Red | Alexa Fluor™ 594 | Cyanine 5 (Cy5) |
| Excitation Max (nm) | ~521[9] | ~596[10] | ~590[10][11] | ~649[10] |
| Emission Max (nm) | ~544[9] | ~615[10] | ~617[10][11] | ~666[10] |
| Molar Extinction Coefficient (M⁻¹cm⁻¹) | 95,000[1] | 85,000[10] | 73,000[10][11] | 250,000[10] |
| Quantum Yield (Φ) | Data not available for fluorescence* | ~0.93[10] | 0.66[10][11] | 0.20[10] |
| Relative Brightness (ε x Φ) | N/A | 79,050[10] | 48,180[10] | 50,000[10] |
| Photostability | Low to Moderate | Moderate[10] | High[10][11] | Moderate[10] |
| Reactive Form | Isothiocyanate | Sulfonyl Chloride, NHS Ester | NHS Ester, Maleimide, etc. | NHS Ester, Maleimide, etc. |
Note: Eosin's quantum yield is typically cited for singlet oxygen generation, not fluorescence, highlighting its primary utility as a photosensitizer.
In-Depth Dye Profiles
-
Eosin: Best suited for applications where photosensitization is the goal, such as photoconversion for electron microscopy.[1][2] For standard fluorescence imaging, its performance is significantly outmatched by modern dyes.
-
Texas Red: A long-standing benchmark in the red channel.[12] It offers good brightness, but its photostability is moderate compared to newer dyes.[10] The original sulfonyl chloride chemistry is susceptible to hydrolysis and can be difficult to work with, though succinimidyl ester (NHS ester) versions are available to improve ease of use.[13]
-
Alexa Fluor™ 594: Widely considered the superior alternative to Texas Red.[13][14] It is significantly more photostable and provides brighter, more consistent conjugates.[15] Its pH insensitivity and high water solubility make it a robust and reliable choice for immunofluorescence and other demanding applications.[11]
-
Cyanine 5 (Cy5): A far-red dye that offers a key advantage: its emission is in a spectral region where cellular autofluorescence is minimal, leading to a very high signal-to-noise ratio.[10] While its quantum yield is lower than other dyes, its exceptionally high molar extinction coefficient results in good overall brightness.[10] It is an excellent choice for deep-tissue imaging or when autofluorescence is a limiting factor.[16]
Part 3: Experimental Protocols & Practical Considerations
A self-validating protocol is one where the steps are designed to ensure success and provide logical checkpoints. The following is a generalized, field-proven protocol for labeling an antibody with an NHS ester-activated red fluorescent dye, such as Alexa Fluor™ 594 NHS Ester.
Protocol: Antibody Labeling with an NHS Ester Dye
1. Protein Preparation: The Foundation of Success
-
Causality: The buffer must be free of primary amines (e.g., Tris, glycine) as they will compete with the protein for reaction with the NHS ester, drastically reducing labeling efficiency.
-
Method:
-
Dissolve or dialyze the antibody into an amine-free buffer, such as 0.1 M sodium bicarbonate, pH 8.3-8.5. A phosphate-buffered saline (PBS) at pH 7.2-7.4 can also be used, though the reaction will be slightly slower.
-
Adjust the protein concentration to 2-10 mg/mL. Higher concentrations improve labeling efficiency.
-
2. Reagent Preparation: A Time-Sensitive Step
-
Causality: NHS esters readily hydrolyze in aqueous environments. Preparing the dye stock in a dry organic solvent immediately before use is critical to preserving its reactivity.
-
Method:
-
Allow the vial of NHS ester dye to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the dye in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to a concentration of 1-10 mg/mL.[5]
-
3. Conjugation Reaction: The Balancing Act
-
Causality: The molar ratio of dye to protein determines the degree of labeling (DOL). Over-labeling can lead to fluorescence quenching and protein precipitation or loss of function, while under-labeling results in a dim signal. A molar excess of 10-20 fold is a common starting point for optimization.[5]
-
Method:
-
While gently stirring the protein solution, add the calculated amount of dissolved dye solution dropwise.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.[17]
-
4. Purification: Ensuring a Clean Signal
-
Causality: Unconjugated, free dye must be removed. If present, it will bind non-specifically to cells or tissues, resulting in high background fluorescence and false-positive signals.
-
Method:
-
Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) or extensive dialysis against an appropriate buffer (e.g., PBS).[5]
-
The first colored fraction to elute from the column is the labeled protein; the second, slower-moving fraction is the free dye.
-
Conclusion
For high-performance red fluorescent labeling, the landscape has evolved significantly beyond classic reagents like this compound. While EITC remains a valuable tool for specialized photosensitization applications, its utility for routine fluorescence microscopy is limited by photostability and brightness concerns.
For the majority of applications in cell biology, immunology, and drug development, the combination of a superior fluorophore with more robust conjugation chemistry is the path to success. NHS ester-activated dyes, particularly Alexa Fluor™ 594, represent the modern standard, offering a combination of high brightness, exceptional photostability, and a stable amide linkage that ensures the integrity of the resulting bioconjugate. [13][15] By understanding the chemical principles behind the labeling reaction and adopting a rigorous, self-validating protocol, researchers can generate high-quality reagents that yield clear, reproducible, and impactful data.
References
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National Institutes of Health (NIH). Enhancing the photostability of red fluorescent proteins through FRET with Si-rhodamine for dynamic super-resolution fluorescence imaging. Available from: [Link]
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National Institutes of Health (NIH). Improving the photostability of bright monomeric orange and red fluorescent proteins. Available from: [Link]
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G-Biosciences. Fluorescent & Biotin Labeling Kits For Protein Labeling & Conjugations. Available from: [Link]
-
PubMed. Improving the photostability of bright monomeric orange and red fluorescent proteins. Available from: [Link]
-
COPS. Quantitative Determination of Dark Chromophore Population Explains the Apparent Low Quantum Yield of Red Fluorescent Proteins. Available from: [Link]
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National Institutes of Health (NIH). Evaluation of Chemical Fluorescent Dyes as a Protein Conjugation Partner for Live Cell Imaging. Available from: [Link]
-
Labinsights. Characteristics and Applications of Texas Red Fluorescent Dyes. Available from: [Link]
-
LifeTein. Fluorescent Labelling with Texas Red. Available from: [Link]
-
National Institutes of Health (NIH). Local Electric Field Controls Fluorescence Quantum Yield of Red and Far-Red Fluorescent Proteins. Available from: [Link]
-
SPIE Digital Library. Photostability of red fluorescent proteins under multiphoton excitation. Available from: [Link]
-
ACS Publications. Fluorescence Quantum Yields of a Series of Red and Near-Infrared Dyes Emitting at 600−1000 nm. Available from: [Link]
-
ResearchGate. Protein labeling with red fluorescent dye?. Available from: [Link]
-
National Institutes of Health (NIH). Selective protein N-terminal labeling with N-hydroxysuccinimide esters. Available from: [Link]
-
SPIE Digital Library. Performance of the red-shifted fluorescent proteins in deep-tissue molecular imaging applications. Available from: [Link]
-
Dianova. Selection of Fluorophores for Immunofluorescent Staining. Available from: [Link]
-
MDPI. Strengths and Weaknesses of Recently Engineered Red Fluorescent Proteins Evaluated in Live Cells Using Fluorescence Correlation Spectroscopy. Available from: [Link]
-
bioRxiv. Quantification of reactive oxygen species production by the red fluorescent proteins KillerRed, SuperNova and mCherry. Available from: [Link]
-
FluoroFinder. Alexa Fluor 594 Dye Profile. Available from: [Link]
-
PubMed. Fluorescence quantum yields of a series of red and near-infrared dyes emitting at 600-1000 nm. Available from: [Link]
-
ResearchGate. (PDF) Strengths and Weaknesses of Recently Engineered Red Fluorescent Proteins Evaluated in Live Cells Using Fluorescence Correlation Spectroscopy. Available from: [Link]
-
ResearchGate. Red fluorescent dyes set the benchmark. | Download Scientific Diagram. Available from: [Link]
- Unknown Source. Fluorochromes Description. (Link not available)
-
National Institutes of Health (NIH). Comparison of eosin and fluorescein conjugates for the photoinitiation of cell-compatible polymer coatings. Available from: [Link]
-
UCI Department of Chemistry. Alexa Fluor Dyes: Simply the Best and Brightest Fluorescent Dyes and Conjugates. Available from: [Link]
-
National Institutes of Health (NIH). This compound | C21H7Br4NO5S | CID 173745 - PubChem. Available from: [Link]
-
CORE. Comparison of Eosin and Fluorescein Conjugates for the Photoinitiation of Cell-Compatible Polymer Coatings. Available from: [Link]
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A Senior Application Scientist's Guide to Mass Spectrometry Validation of Eosin 5-isothiocyanate Labeling
In the landscape of protein analysis, covalent labeling with fluorescent probes remains a cornerstone technique for tracking, quantifying, and elucidating protein function. Eosin 5-isothiocyanate (EITC) is a versatile, amine-reactive dye valued for its phosphorescent properties, making it an effective probe for studying molecular dynamics. However, the assertion that a protein is successfully labeled cannot rest on fluorescence data alone. Rigorous, unambiguous validation is paramount, and mass spectrometry (MS) provides the definitive evidence of covalent modification.
This guide offers an in-depth, experience-driven comparison of mass spectrometry-based methods for validating EITC labeling. We will move beyond simple protocols to explore the causality behind experimental choices, ensuring that your validation workflow is not only accurate but also self-verifying.
The Chemistry of EITC Labeling: A Deliberate Choice
This compound belongs to the isothiocyanate class of reagents, which selectively target primary amines.[1][2] The key reactive moiety is the isothiocyanate group (-N=C=S).
Mechanism of Action: The primary nucleophiles on a protein are the ε-amino group of lysine residues and the α-amino group of the N-terminus. In a basic environment (typically pH 8.0-9.5), these amines are deprotonated, rendering them nucleophilic. They attack the electrophilic carbon atom of the isothiocyanate group, resulting in the formation of a highly stable thiourea linkage. This covalent bond is the basis of the labeling and the target of our MS validation.
Step 1: EITC Labeling of a Model Protein (e.g., Bovine Serum Albumin)
-
Protein Preparation: Dissolve the protein in a suitable buffer, such as 50 mM sodium bicarbonate, pH 8.5. The concentration should be in the range of 1-5 mg/mL. Rationale: This pH ensures the target amine groups are sufficiently nucleophilic.
-
EITC Solution: Prepare a fresh 10 mg/mL stock solution of this compound in anhydrous dimethylformamide (DMF) or DMSO. [1]Rationale: EITC is moisture-sensitive; using an anhydrous solvent prevents hydrolysis of the reactive group.
-
Labeling Reaction: Add the EITC stock solution to the protein solution dropwise while gently stirring. A typical starting point is a 10-fold molar excess of dye to protein. Incubate the reaction for 2 hours at room temperature, protected from light. Rationale: A molar excess drives the reaction forward. Protecting from light prevents photobleaching of the eosin dye.
-
Control Sample: In parallel, prepare an identical sample of the protein under the same buffer and incubation conditions but without adding EITC. This unlabeled control is non-negotiable for unambiguous MS comparison.
Step 2: Sample Purification
-
Quenching: Add a small molecule with a primary amine (e.g., Tris or glycine) to a final concentration of ~50 mM to quench any unreacted EITC.
-
Purification: Remove the quenched EITC and reaction byproducts. A desalting column (e.g., PD-10) is effective for this, exchanging the protein into a mass spectrometry-compatible buffer like 50 mM ammonium bicarbonate.
Mass Spectrometry Strategies: Top-Down vs. Bottom-Up
The choice between analyzing the whole, intact protein (Top-Down) or analyzing its constituent peptides after digestion (Bottom-Up) depends on the validation goal.
A. Top-Down Approach: Quick Confirmation and Labeling Efficiency
This method involves infusing the purified, labeled protein directly into an electrospray ionization (ESI) mass spectrometer.
-
What to Expect: The resulting mass spectrum will show a distribution of charge states for the protein. Upon deconvolution, you will see a series of peaks: one corresponding to the mass of the unlabeled control protein, and subsequent peaks separated by 700.68 Da , representing the protein with 1, 2, 3, or more EITC molecules attached.
-
Data Interpretation: The presence of these +700.68 Da shift peaks is direct evidence of successful covalent labeling. The relative intensities of the labeled versus unlabeled peaks can be used to estimate the overall labeling efficiency.
-
Strengths: Rapid, provides a global overview of the labeling distribution.
-
Limitations: Does not identify where on the protein the labels are attached.
B. Bottom-Up Approach: Definitive Site-Localization
This is the gold standard for detailed characterization and involves proteolytically digesting the protein before MS analysis. [3][4] Experimental Protocol:
-
Denaturation & Reduction: Denature the purified labeled protein (and unlabeled control) in a solution containing 6 M urea. Reduce disulfide bonds with dithiothreitol (DTT).
-
Alkylation: Alkylate cysteine residues with iodoacetamide to prevent disulfide bonds from reforming.
-
Digestion: Dilute the sample to reduce the urea concentration to <1 M and add trypsin. Digest overnight at 37°C. Trypsin cleaves C-terminal to lysine and arginine residues. [3]4. LC-MS/MS Analysis: Analyze the resulting peptide mixture using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).
Data Interpretation:
-
MS1 Level (Peptide Mapping): In the full scan (MS1) data, the software will identify pairs of peptides from the labeled and unlabeled samples. A peptide containing a labeled lysine or N-terminus will appear with its expected mass in the control sample and with an additional +700.68 Da in the EITC-labeled sample.
-
MS2 Level (Site Identification): The mass spectrometer will isolate these mass-shifted peptides and fragment them (MS/MS). Database search algorithms will then analyze the fragmentation pattern to confirm the peptide sequence and pinpoint the exact residue carrying the +700.68 Da modification. A specific fragmentation of the label itself might also be observed, which can serve as a diagnostic marker. [5]
Comparative Analysis: EITC vs. Other Amine-Reactive Labels
While EITC is an excellent choice for many applications, it's important to understand its performance characteristics relative to other common amine-reactive reagents, such as N-hydroxysuccinimide (NHS) esters.
| Feature | This compound (EITC) | NHS-Ester Dyes (e.g., FITC, Cy5-NHS) |
| Reactive Group | Isothiocyanate | N-Hydroxysuccinimide Ester |
| Target Residues | Primary amines (Lys, N-terminus) | Primary amines (Lys, N-terminus) |
| Resulting Bond | Thiourea | Amide |
| Bond Stability | Very high | High |
| Optimal pH | 8.0 - 9.5 | 7.5 - 8.5 |
| Hydrolysis Rate | Slower in aqueous solution | Faster, highly susceptible to hydrolysis |
| Key Advantage | Greater stability of the reagent in aqueous buffers, allowing for longer reaction times if needed. [6] | Generally faster reaction kinetics. |
| MS Mass Shift | +700.68 Da | Varies by dye (e.g., FITC: +389.38 Da) |
Causality Behind the Choice: An NHS-ester might be chosen for a rapid labeling protocol where reaction time is critical. However, if a protein is sensitive or requires longer incubation for sufficient labeling, the superior stability of the EITC isothiocyanate group in the reaction buffer makes it a more reliable choice, minimizing reagent degradation over time.
Conclusion
Validating protein labeling is not a procedural formality; it is a fundamental requirement for data integrity. Mass spectrometry offers an unparalleled level of detail, transforming the ambiguous claim of "labeling" into a quantifiable and verifiable scientific fact. The bottom-up proteomics approach, in particular, provides the highest level of evidence by not only confirming the covalent attachment of EITC but also identifying the specific amino acid residues involved. By integrating the systematic, control-based workflows described in this guide, researchers can ensure their EITC-labeled reagents are robustly characterized, leading to more reliable and reproducible downstream experimental results.
References
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- Fragmentation Mechanisms - Intro to Mass Spectrometry.
- Electron-based fragmentation methods in mass spectrometry: An overview - PubMed.
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- Eosin-5-isothiocyan
- A simple method for determining the labeling efficiency of fluorescein isothiocyanate products - PubMed.
- common fragmentation mechanisms in mass spectrometry - YouTube. Chem Help ASAP.
- An efficient method for FITC labelling of proteins using tandem affinity purification - NIH.
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- A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics - NIH.
- Recent progress in enzymatic protein labelling techniques and their applications - PMC.
- Covalent Labeling with Diethylpyrocarbonate for Studying Protein Higher-Order Structure by Mass Spectrometry - PMC - NIH.
- What is a reliable and quick way to label a protein? - ResearchGate.
- Identification of fluorescein-5'-isothiocyanate-modification sites in proteins by electrospray-ionization mass spectrometry - PubMed.
- Eosin 5-isothiocyan
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A Researcher's Guide to Amine-Reactive Dyes: Eosin 5-Isothiocyanate vs. Alexa Fluor Dyes
The Chemistry of Covalent Labeling: A Tale of Two Reactive Groups
The vast majority of protein labeling targets the abundant primary amine groups found on lysine residues and the N-terminus. Both Eosin and Alexa Fluor dyes are available with amine-reactive functionalities, but their chemistries differ slightly, impacting reaction stability and efficiency.
-
Eosin 5-Isothiocyanate (EITC): This dye utilizes an isothiocyanate group (-N=C=S). This group reacts with primary amines under mild alkaline conditions (typically pH 8.0-9.5) to form a stable thiourea bond.[1] While effective, the thiourea linkage has been reported to be slightly less stable over long periods compared to the amide bond formed by active esters.[2]
-
Alexa Fluor™ Dyes: These are most commonly supplied as N-hydroxysuccinimidyl (NHS) esters (or more hydrolytically stable variants like tetrafluorophenyl (TFP) esters).[2][3] NHS esters also react with primary amines under alkaline conditions (pH 8.0-9.0) to form a highly stable carboxamide bond.[2][4] This bond is generally considered the gold standard for stability in bioconjugation.
Figure 1: Reaction mechanisms for amine-reactive dyes.
Photophysical Properties: The Quantitative Showdown
The performance of a fluorophore is defined by its photophysical characteristics. Here, we compare EITC against two spectrally relevant Alexa Fluor dyes: Alexa Fluor™ 488 (a competitor to fluorescein, Eosin's parent structure) and Alexa Fluor™ 546 (a direct spectral competitor to Eosin).
| Property | This compound | Alexa Fluor™ 488 | Alexa Fluor™ 546 |
| Excitation Max (nm) | ~521[5][6] | ~495[3][7] | ~556[7][8] |
| Emission Max (nm) | ~544[5][6] | ~519[3][7] | ~573[7][8] |
| Extinction Coefficient (ε) | ~95,000[5][6] | ~73,000[9] | ~112,000[9] |
| Fluorescence QY (Φ) | Not Reported (Φso=0.57)[5][6][10] | 0.92[11][12] | 0.79[11] |
| Relative Brightness (ε × Φ) | Low (Inferred) | ~67,160 | ~88,480 |
| Photostability | Moderate to Low | Very High[3][13] | Very High[1][14] |
| pH Sensitivity | Stable (pH ~7-10)[15][16] | Insensitive (pH 4-10)[3][13] | Insensitive (pH 4-10)[4][14] |
Key Insights from the Data:
-
Brightness: The brightness of a fluorophore is the product of its extinction coefficient and its fluorescence quantum yield. While EITC has a high extinction coefficient, its primary excited state decay pathway is not fluorescence. It has a very high quantum yield for singlet oxygen generation (Φso = 0.57), making it an excellent photosensitizer, but a relatively dim fluorescent probe.[5][6][10] In stark contrast, Alexa Fluor™ 488 and 546 have exceptionally high fluorescence quantum yields (0.92 and 0.79, respectively), making them significantly brighter for imaging applications.[11][12]
-
Photostability: Alexa Fluor™ dyes are renowned for their superior photostability compared to traditional fluorophores like fluorescein and rhodamine.[3] This resistance to photobleaching allows for longer exposure times and more robust time-lapse imaging, which is critical for observing dynamic cellular processes or capturing faint signals.[1][6]
-
pH Sensitivity: While Eosin's fluorescence is relatively stable in the physiological to alkaline pH range required for labeling, Alexa Fluor™ dyes exhibit remarkable pH insensitivity over a much broader range (pH 4-10).[3][13] This makes Alexa Fluor™ conjugates more reliable reporters in acidic cellular compartments, such as endosomes or lysosomes.
Application-Specific Performance
The choice between these dyes ultimately depends on the experimental goal.
-
For Standard Fluorescence Microscopy & Flow Cytometry: Alexa Fluor™ 488 and 546 are the unequivocal choice. Their superior brightness and photostability result in a higher signal-to-noise ratio, allowing for the detection of low-abundance targets and providing the resilience needed for long-term imaging or extensive flow cytometry analysis.
-
For Photosensitization & Electron Microscopy: this compound's unique properties come to the forefront here. Its high efficiency in generating singlet oxygen upon illumination makes it a valuable tool for correlative light and electron microscopy (CLEM) techniques.[5] It can be used to photoconvert substrates like diaminobenzidine (DAB) into an electron-dense polymer, allowing a fluorescently-labeled structure to be precisely located in subsequent electron micrographs.
A Self-Validating Protocol for Antibody Labeling & Analysis
Trust in your results begins with a robust and verifiable protocol. This methodology for labeling an IgG antibody is designed as a self-validating system, incorporating a crucial quality control step: the determination of the Degree of Labeling (DOL).
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- 15. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
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Advantages of Eosin 5-isothiocyanate over other photosensitizers.
An In-Depth Technical Guide to the Advantages of Eosin 5-Isothiocyanate in Photosensitization Applications
For researchers, scientists, and drug development professionals, the selection of an appropriate photosensitizer is a critical decision that dictates the efficacy and specificity of applications ranging from photodynamic therapy (PDT) to advanced cellular imaging. While a plethora of photosensitizing agents exist, this compound (EITC) emerges as a superior candidate in scenarios demanding targeted, covalent labeling and high quantum yields of singlet oxygen. This guide provides an in-depth comparison of EITC against other common photosensitizers, supported by experimental data and detailed protocols, to elucidate its distinct advantages.
The Foundation: Understanding Photosensitization
Photosensitizers are molecules that, upon absorbing light of a specific wavelength, transition to an excited state. This energy can then be transferred to surrounding molecules, most notably molecular oxygen (
The mechanism can be broadly categorized into two pathways, as illustrated by the Jablonski diagram below:
-
Type I Reaction: The excited photosensitizer reacts directly with a substrate, transferring an electron or hydrogen atom to form radicals, which then interact with oxygen to produce ROS like superoxide anions and hydroxyl radicals.[3]
-
Type II Reaction: The excited photosensitizer in its triplet state directly transfers its energy to ground-state molecular oxygen (a triplet state), generating the highly reactive singlet oxygen (
O ).[3] This is the dominant pathway for many effective photosensitizers used in PDT.[2]
Caption: Modified Jablonski Diagram for Photosensitization.
This compound, a derivative of the xanthene dye Eosin Y, is an exemplary Type II photosensitizer.[4] Its structure is characterized by a tetrabrominated fluorescein core, which enhances intersystem crossing (the "heavy-atom effect"), and a chemically reactive isothiocyanate group (-N=C=S).[5] This latter feature is the source of one of its most significant advantages.
The Decisive Advantage: Covalent Bioconjugation
Many photosensitizers, such as Methylene Blue or Rose Bengal, lack an intrinsic reactive moiety for stable conjugation.[6][7] They are typically used in their free form, relying on passive accumulation in target tissues, which can lead to off-target effects and poor retention.
EITC, however, is engineered for targeted applications. The isothiocyanate group reacts efficiently and specifically with primary amines (-NH
Caption: Covalent Conjugation of EITC to a Protein.
This capability allows for the creation of targeted photosensitizing agents. By conjugating EITC to a monoclonal antibody that recognizes a tumor-specific antigen, for example, the cytotoxic power of singlet oxygen can be delivered with high precision, dramatically improving the therapeutic window and minimizing collateral damage to healthy tissues.[10][11] This contrasts sharply with the non-targeted nature of first-generation photosensitizers like Photofrin®.[12]
Comparative Analysis of Photophysical Properties
The performance of a photosensitizer is defined by its photophysical characteristics. EITC exhibits a profile that is highly advantageous for biological applications.
| Photosensitizer | Class | λEx (nm) | ε (M⁻¹cm⁻¹) | ΦΔ (Singlet Oxygen Quantum Yield) | Key Feature |
| This compound (EITC) | Xanthene | ~521[13][14][15] | ~95,000[13][14] | 0.57 [13][14][15] | Amine-reactive for covalent conjugation |
| Rose Bengal | Xanthene | ~549 | ~95,000 | ~0.76[16][17] | High ΦΔ, often used as a standard |
| Methylene Blue | Phenothiazinium | ~668[7] | ~81,000 | ~0.52[18] | Clinically used, good tissue penetration |
| Fluorescein Isothiocyanate (FITC) | Xanthene | ~495[8] | ~80,000 | ~0.02 | Amine-reactive, but very low ΦΔ |
| Photofrin® | Porphyrin Mixture | ~630[12] | Variable | ~0.1-0.2 | First clinically approved PDT drug |
Analysis of Comparative Data:
-
High Singlet Oxygen Yield (ΦΔ): EITC possesses a singlet oxygen quantum yield of 0.57, meaning that for every 100 photons it absorbs, 57 molecules of singlet oxygen are generated.[13][14][15] This high efficiency is crucial for inducing rapid and effective cytotoxicity. While Rose Bengal's yield is higher, EITC's potent yield combined with its covalent targeting capability often makes it a more effective choice for targeted therapy.[17]
-
Superiority over FITC: A direct comparison with Fluorescein Isothiocyanate (FITC) is particularly revealing. Both molecules possess the same amine-reactive group, but the tetrabromination of the EITC core (the "heavy atom effect") dramatically enhances intersystem crossing to the triplet state, boosting its ΦΔ by over 25-fold compared to FITC.[19] For applications requiring both fluorescence labeling and photosensitization, EITC is unequivocally superior.
-
Optimal Excitation Wavelength: EITC's absorption maximum at ~521 nm is well-matched with common, low-cost, and efficient green LED and laser light sources, making it experimentally accessible.[13]
Experimental Protocols for Validation
To ensure scientific integrity, the claims made in this guide are supported by established experimental methodologies.
Protocol 1: Determination of Relative Singlet Oxygen Quantum Yield (ΦΔ)
This protocol describes the relative method for measuring ΦΔ using 1,3-Diphenylisobenzofuran (DPBF) as a singlet oxygen scavenger.[20] The rate of DPBF photo-bleaching in the presence of the sample (EITC) is compared to that of a reference standard with a known ΦΔ (e.g., Rose Bengal).[20][21]
Caption: Workflow for Measuring Singlet Oxygen Quantum Yield.
Methodology:
-
Solution Preparation:
-
Prepare stock solutions of EITC, Rose Bengal (reference), and DPBF in a suitable solvent (e.g., DMSO or ethanol).
-
Prepare two separate quartz cuvettes. In each, dilute the DPBF stock to a final concentration that gives an initial absorbance of ~1.0 at its λmax (~415 nm).[22]
-
To one cuvette, add the EITC sample. To the other, add the Rose Bengal reference. The final concentration of the photosensitizers should be adjusted to have the same absorbance value at the irradiation wavelength.
-
-
Irradiation:
-
Place the sample cuvette in a spectrophotometer.
-
Irradiate the sample using a light source (e.g., a 520 nm LED) perpendicular to the spectrophotometer's measurement beam.
-
Record the decrease in DPBF absorbance at ~415 nm at regular time intervals (e.g., every 15-30 seconds) for several minutes.[21]
-
-
Data Analysis:
-
Plot the absorbance of DPBF versus irradiation time. The initial part of the curve should be linear.
-
Determine the slope (k) of this linear region, which represents the rate of DPBF decomposition.
-
Repeat the experiment for the Rose Bengal reference standard (kref).
-
-
Calculation:
-
The relative singlet oxygen quantum yield (ΦΔsample) is calculated using the following equation: ΦΔsample = ΦΔref * (ksample / kref) * (Fref / Fsample) Where F is the absorption correction factor, calculated as F = 1 - 10-Absorbance at irradiation λ. If absorbances are matched, Fref / Fsample ≈ 1.
-
Protocol 2: Covalent Conjugation of EITC to an Antibody
This protocol provides a general method for labeling an antibody with EITC.
Materials:
-
Purified antibody (1-2 mg/mL) in a buffer free of primary amines (e.g., PBS, pH 7.4).[9]
-
EITC freshly dissolved in anhydrous DMSO (1-10 mg/mL).
-
Conjugation buffer: 0.1 M sodium carbonate-bicarbonate buffer, pH 9.0.
-
Purification column (e.g., Sephadex G-25) to separate the conjugated antibody from free EITC.[8]
Methodology:
-
Buffer Exchange: If the antibody is in a buffer containing amines (like Tris), exchange it into PBS (pH 7.4) using dialysis or a desalting column. Adjust the antibody concentration to 1-2 mg/mL.
-
pH Adjustment: Add the conjugation buffer (pH 9.0) to the antibody solution at a 1:10 (v/v) ratio to raise the pH. The basic pH deprotonates the lysine amine groups, making them more nucleophilic and reactive towards the isothiocyanate.
-
Conjugation Reaction:
-
While gently vortexing the antibody solution, add a 10- to 20-fold molar excess of the dissolved EITC. The optimal ratio may need to be determined empirically.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Stop the reaction by removing the unreacted EITC.
-
Apply the reaction mixture to a pre-equilibrated gel filtration column (e.g., Sephadex G-25).[]
-
Elute with PBS (pH 7.4). The first colored fraction to elute will be the EITC-antibody conjugate, while the smaller, unconjugated EITC molecules will be retained on the column and elute later.
-
-
Characterization (Optional but Recommended):
-
Measure the absorbance of the conjugate at 280 nm (for protein) and ~521 nm (for EITC).
-
Calculate the degree of labeling (moles of EITC per mole of antibody).
-
Conclusion: Why EITC is a Superior Choice for Targeted Applications
This compound distinguishes itself from other photosensitizers through a powerful combination of features:
-
Targeted Delivery: Its amine-reactive isothiocyanate group enables the creation of highly specific photosensitizing agents through stable, covalent conjugation to biomolecules like antibodies. This minimizes off-target toxicity and enhances therapeutic efficacy.
-
High Photodynamic Efficiency: A high singlet oxygen quantum yield (ΦΔ = 0.57) ensures potent cytotoxic activity upon light activation.[13][14][15]
-
Versatility in Advanced Microscopy: Beyond PDT, EITC is an excellent tool for correlative light and electron microscopy (CLEM) due to its ability to photoconvert diaminobenzidine (DAB).[13][14]
While photosensitizers like Rose Bengal may offer a slightly higher singlet oxygen yield in solution, they lack the intrinsic targeting capability of EITC. Similarly, while Methylene Blue has clinical precedent, its non-covalent binding mechanism is less precise. For researchers developing next-generation targeted phototherapies or sophisticated imaging probes, the unique combination of chemical reactivity and potent phototoxicity makes this compound the superior and more rational choice.
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Hari, D. P., & König, B. (2014). Recent advances in photocatalytic manipulations of Rose Bengal in organic synthesis. Organic & Biomolecular Chemistry. [Link]
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Aldawood, A., & Al-Zahrani, J. (2022). Clinical effectiveness and prospects of methylene blue: A systematic review. Saudi Pharmaceutical Journal. [Link]
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Lees, M. (2024). Methylene Blue and Photodynamic Therapy for Skin Conditions. Troscriptions. [Link]
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Tardivo, J. P., et al. (2005). Methylene blue in photodynamic therapy: From basic mechanisms to clinical applications. Photodiagnosis and Photodynamic Therapy. [Link]
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Applegate, M. B., et al. (2018). Comparison of eosin and fluorescein conjugates for the photoinitiation of cell-compatible polymer coatings. PLOS ONE. [Link]
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Jackson, A. J., et al. (2019). Estimation of Singlet Oxygen Quantum Yield Using Novel Green-Absorbing Baird-type Aromatic Photosensitizers. Photochemistry and Photobiology. [Link]
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Agarwal, P., & Bertozzi, C. R. (2015). Methods for site-specific drug conjugation to antibodies. Bioconjugate Chemistry. [Link]
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A Senior Application Scientist's Guide: Comparative Analysis of Eosin-5-isothiocyanate and TRITC for FRET Applications
Executive Summary
Förster Resonance Energy Transfer (FRET) is a powerful technique for studying molecular interactions, conformational changes, and spatial proximity in biological systems.[1][2][3] The choice of the donor-acceptor fluorophore pair is paramount for the success of any FRET experiment.[4][5] This guide provides an in-depth comparative analysis of two commonly used acceptor fluorophores, Eosin-5-isothiocyanate (EITC) and Tetramethylrhodamine Isothiocyanate (TRITC), when paired with a common donor, Fluorescein Isothiocyanate (FITC). We will delve into their photophysical properties, discuss the theoretical underpinnings of their performance as a FRET pair, and provide a detailed experimental protocol for their direct comparison. This guide is intended for researchers, scientists, and drug development professionals seeking to optimize their FRET-based assays.
Introduction to Förster Resonance Energy Transfer (FRET)
FRET is a non-radiative energy transfer mechanism where an excited donor fluorophore transfers energy to a proximal acceptor fluorophore through dipole-dipole coupling.[1][4][5] The efficiency of this energy transfer (E) is exquisitely sensitive to the distance (r) between the donor and acceptor, typically in the range of 1-10 nm, and is described by the following equation:[6][7]
E = R₀⁶ / (R₀⁶ + r⁶)
where R₀ is the Förster distance, the distance at which FRET efficiency is 50%.[4][5][8] The Förster distance is dependent on several factors, including the spectral overlap between the donor's emission and the acceptor's absorption, the quantum yield of the donor, and the relative orientation of the two fluorophores.[1][4][5][6]
Successful FRET experiments hinge on several key principles:
-
Distance Dependence: The inverse sixth-power relationship between FRET efficiency and distance makes it a highly sensitive "molecular ruler".[1][9]
-
Spectral Overlap: The emission spectrum of the donor must significantly overlap with the excitation spectrum of the acceptor.[1][4][5][8]
-
Favorable Orientation: The transition dipoles of the donor and acceptor should be in a favorable orientation.[1][4][5]
The Contenders: Eosin-5-isothiocyanate (EITC) and TRITC
Both EITC and TRITC are amine-reactive derivatives of xanthene dyes, commonly used to label proteins and other biomolecules.[10][11] The isothiocyanate group (-N=C=S) reacts with primary amines, such as the N-terminus of proteins and the epsilon-amino group of lysine residues, to form a stable thiourea bond.[10][12]
Eosin-5-isothiocyanate (EITC) is a tetrabrominated derivative of fluorescein.[13] It is known for its utility as a photosensitizer and as a fluorescent acceptor for donors like fluorescein.[14][15][16]
Tetramethylrhodamine Isothiocyanate (TRITC) is a rhodamine derivative widely used in fluorescence microscopy and immunofluorescence.[17][18] It has been historically used as a FRET partner for FITC.[4][5]
Head-to-Head Comparison: Photophysical Properties
The suitability of a fluorophore as a FRET acceptor is dictated by its photophysical characteristics. Below is a comparative table of EITC and TRITC, with FITC included as the reference donor.
| Property | Fluorescein Isothiocyanate (FITC) - Donor | Eosin-5-isothiocyanate (EITC) - Acceptor | Tetramethylrhodamine Isothiocyanate (TRITC) - Acceptor |
| Excitation Maximum (λex) | ~495 nm[12] | ~521 nm (pH 9)[14][15] | ~541-550 nm[11][17] |
| Emission Maximum (λem) | ~525 nm[12] | ~544 nm (pH 9)[14][15] | ~572-580 nm[11][17] |
| Molar Extinction Coefficient (ε) | ~72,000 M⁻¹cm⁻¹[11] | ~95,000 M⁻¹cm⁻¹[14][15] | ~100,000 M⁻¹cm⁻¹[11] |
| Molecular Weight | 389.38 g/mol [11] | 704.96 g/mol [14][15] | 478.97 g/mol [11] |
Analysis of FRET Potential:
-
Spectral Overlap: Both EITC and TRITC have excitation spectra that overlap with the emission spectrum of FITC, a prerequisite for FRET.[4][5] The slightly red-shifted excitation of TRITC may result in a different degree of spectral overlap compared to EITC.
-
Molar Extinction Coefficient: A higher molar extinction coefficient for the acceptor generally contributes to a larger Förster distance and potentially higher FRET efficiency.[7][8] In this regard, TRITC has a slight advantage over EITC.[11][14][15]
-
Environmental Sensitivity: The fluorescence of EITC can be influenced by pH and the polarity of its environment.[19] This can be a critical consideration in experimental design, as changes in local conditions could affect FRET measurements.
Visualizing the Process: FRET and Experimental Workflow
To better understand the FRET mechanism and the experimental approach for comparing EITC and TRITC, the following diagrams are provided.
Caption: The principle of Förster Resonance Energy Transfer (FRET).
Caption: Experimental workflow for comparing FRET efficiency.
Experimental Protocol: A Self-Validating Comparative Study
This protocol outlines a method to directly compare the FRET efficiency of the FITC-EITC and FITC-TRITC pairs using a model system of two interacting proteins (Protein A and Protein B).
Materials:
-
Purified Protein A and Protein B
-
Fluorescein Isothiocyanate (FITC)
-
Eosin-5-isothiocyanate (EITC)
-
Tetramethylrhodamine Isothiocyanate (TRITC)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Labeling Buffer: 0.1 M sodium carbonate-bicarbonate buffer, pH 9.0
-
Purification Column (e.g., size-exclusion chromatography)
-
Spectrofluorometer
Step 1: Protein Labeling with Isothiocyanates
The isothiocyanate group reacts with primary amines on the proteins.[10][12] It is crucial to perform this reaction in an amine-free buffer at an alkaline pH to ensure the availability of deprotonated amine groups.[20][21]
-
Prepare Protein Solutions: Dissolve Protein A and Protein B in the labeling buffer to a final concentration of 2-5 mg/mL.
-
Prepare Dye Solutions: Immediately before use, dissolve FITC, EITC, and TRITC in DMSO to a concentration of 1 mg/mL. Protect the dye solutions from light.[12][20]
-
Labeling Reaction:
-
Donor Labeling: Slowly add the FITC solution to the Protein A solution while gently stirring. A common starting point is a 10-20 fold molar excess of dye to protein.[10]
-
Acceptor Labeling: In separate reactions, slowly add the EITC and TRITC solutions to aliquots of the Protein B solution, using a similar molar excess as for the donor.
-
-
Incubation: Incubate the labeling reactions for 1-2 hours at room temperature or overnight at 4°C, protected from light.[10]
Step 2: Purification of Labeled Proteins
It is essential to remove any unreacted dye, as this can lead to high background fluorescence and inaccurate FRET measurements.[20]
-
Chromatography: Purify the FITC-labeled Protein A, EITC-labeled Protein B, and TRITC-labeled Protein B using size-exclusion chromatography.
-
Fraction Collection: The labeled protein will elute first, followed by the smaller, unconjugated dye molecules.[12]
-
Determine Degree of Labeling (DOL): Calculate the DOL for each labeled protein by measuring the absorbance at 280 nm (for protein) and the absorbance maximum of the respective dye.[10] Aim for a DOL between 1 and 3 for optimal FRET studies.
Step 3: FRET Measurement
FRET can be measured in several ways, including monitoring the quenching of the donor's fluorescence in the presence of the acceptor or by observing the sensitized emission of the acceptor upon donor excitation.[1][22][23][24]
-
Prepare Samples:
-
Donor only (FITC-Protein A)
-
Acceptor only (EITC-Protein B and TRITC-Protein B)
-
FRET samples (FITC-Protein A + EITC-Protein B; FITC-Protein A + TRITC-Protein B)
-
-
Spectrofluorometer Setup:
-
Set the excitation wavelength to the absorbance maximum of FITC (~495 nm).
-
Scan the emission spectrum from 500 nm to 650 nm.
-
-
Data Acquisition:
-
Measure the emission spectrum of the "Donor only" sample.
-
Measure the emission spectra of the "FRET samples".
-
Measure the emission spectra of the "Acceptor only" samples to correct for direct acceptor excitation.
-
Step 4: Data Analysis and FRET Efficiency Calculation
The FRET efficiency (E) can be calculated from the donor fluorescence intensity in the absence (I_D) and presence (I_DA) of the acceptor:[1]
E = 1 - (I_DA / I_D)
-
Correct for Dilution: Ensure that all intensity measurements are corrected for any volume changes.
-
Calculate FRET Efficiency: Use the corrected fluorescence intensities to calculate the FRET efficiency for both the FITC-EITC and FITC-TRITC pairs.
-
Compare Efficiencies: Directly compare the calculated FRET efficiencies to determine which acceptor, EITC or TRITC, provides a more robust FRET signal in your experimental system.
Discussion and Conclusion
The choice between EITC and TRITC as a FRET acceptor for a FITC donor will depend on the specific requirements of the experiment.
-
TRITC has a slightly higher extinction coefficient, which may lead to a larger Förster distance and potentially higher FRET efficiency. It is a well-established FRET partner for FITC.[4][5]
-
EITC is also a viable acceptor for FITC.[14][15] However, its environmental sensitivity, particularly to pH, must be carefully considered and controlled for in quantitative FRET studies.[19]
The provided experimental protocol offers a robust framework for empirically determining the optimal FRET pair for your specific biological system. By directly comparing the FRET efficiencies of FITC-EITC and FITC-TRITC, researchers can make an informed decision to enhance the sensitivity and reliability of their FRET-based assays. It is also important to consider the potential for photobleaching and to select fluorophores with high photostability for experiments requiring prolonged imaging.
References
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Förster resonance energy transfer - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]
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Basics of FRET Microscopy - Nikon's MicroscopyU. (n.d.). Retrieved January 14, 2026, from [Link]
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How to Measure FRET - Bitesize Bio. (2022, October 5). Retrieved January 14, 2026, from [Link]
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The fluorescence laboratory. - Calculate Resonance Energy Transfer (FRET) Efficiencies. (n.d.). Retrieved January 14, 2026, from [Link]
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Protein labelling with FITC. (n.d.). Retrieved January 14, 2026, from [Link]
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Eosin 5-isothiocyanate | C21H7Br4NO5S | CID 173745 - PubChem - NIH. (n.d.). Retrieved January 14, 2026, from [Link]
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Fluorescence Resonance Energy Transfer (FRET) Microscopy - Evident Scientific. (n.d.). Retrieved January 14, 2026, from [Link]
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FRET - Blizard Institute - Faculty of Medicine and Dentistry - Queen Mary University of London. (n.d.). Retrieved January 14, 2026, from [Link]
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An efficient method for FITC labelling of proteins using tandem affinity purification - NIH. (n.d.). Retrieved January 14, 2026, from [Link]
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The best protocol for FITC labeling of proteins - ResearchGate. (2013, April 29). Retrieved January 14, 2026, from [Link]
-
FRET - Flow Cytometry Core Facility - Queen Mary University of London. (2011, May 26). Retrieved January 14, 2026, from [Link]
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Comparison of eosin and fluorescein conjugates for the photoinitiation of cell-compatible polymer coatings - PMC - NIH. (2018, January 8). Retrieved January 14, 2026, from [Link]
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The Feature and Performance of Tritc Wavelength in Fluorescence Microscopy. (2023, November 25). Retrieved January 14, 2026, from [Link]
-
FRET responses of TRITC-proteins after incubation with FITC-APBA. (a)... - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]
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Dual Band Excitation: FITC-TRITC - Nikon's MicroscopyU. (n.d.). Retrieved January 14, 2026, from [Link]
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( a ) Schematic representation of types of FRET measurements based on... - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]
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[The medium effects of fluorescence of eosin-5-isothiocyanate as a luminescent marker] | Request PDF - ResearchGate. (2025, August 10). Retrieved January 14, 2026, from [Link]
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Förster (Fluorescence) Resonance Energy Transfer with Fluorescent Proteins. (n.d.). Retrieved January 14, 2026, from [Link]
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| Förster-radii of fluorescent protein FRET-pairs. | Download Table - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]
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Can any one give the protocol for labeling of proteins with rhodamine, FITC and cy3 or cy5 for FRET studies ? | ResearchGate. (2015, November 24). Retrieved January 14, 2026, from [Link]
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Comparison of Eosin and Fluorescein Conjugates for the Photoinitiation of Cell-Compatible Polymer Coatings - CORE. (2018, August 1). Retrieved January 14, 2026, from [Link]
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A Guide to Fluorescent Protein FRET Pairs - MDPI. (n.d.). Retrieved January 14, 2026, from [Link]
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Parameter values for the simulations | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]
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Critical Transfer Distance Determination Between FRET Pairs - WUR eDepot. (n.d.). Retrieved January 14, 2026, from [Link]
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The potential of fluorogenicity for single molecule FRET and DyeCycling - PMC. (n.d.). Retrieved January 14, 2026, from [Link]
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A Guide to Fluorescent Protein FRET Pairs - PMC - PubMed Central. (2016, September 14). Retrieved January 14, 2026, from [Link]
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FRET or No FRET: A Quantitative Comparison - PMC - NIH. (n.d.). Retrieved January 14, 2026, from [Link]
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Efficient fluorescence energy transfer system between fluorescein isothiocyanate and CdTe quantum dots for the detection of silver ions - PubMed. (n.d.). Retrieved January 14, 2026, from [Link]
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A Senior Application Scientist's Guide to Fluorophore Photostability: Eosin 5-Isothiocyanate vs. Cy5
In the realm of fluorescence-based research, the selection of an appropriate fluorophore is a critical decision that can profoundly impact experimental outcomes. Among the myriad of choices, Eosin 5-isothiocyanate (EITC) and Cyanine 5 (Cy5) are two widely utilized dyes with distinct spectral properties and applications. This guide provides an in-depth comparison of their photostability, a crucial parameter for quantitative and long-term imaging studies. As researchers, scientists, and drug development professionals, understanding the photobleaching characteristics of these dyes is paramount for acquiring robust and reproducible data.
Introduction to this compound and Cy5
This compound (EITC) is a derivative of the xanthene dye, eosin. It is well-known as a potent photosensitizer, making it valuable for applications such as the photoconversion of diaminobenzidine (DAB) in electron microscopy.[1][2][3] EITC possesses an isothiocyanate reactive group that allows for the covalent labeling of primary amines on proteins and other biomolecules.[4] It exhibits excitation and emission maxima in the green-yellow region of the spectrum.[1][5]
Cyanine 5 (Cy5) is a member of the cyanine dye family, characterized by a long polymethine chain. It is a far-red fluorescent dye celebrated for its high molar extinction coefficient and good quantum yield, resulting in bright fluorescence emission.[6][7] Its emission in the far-red spectrum is particularly advantageous as it minimizes autofluorescence from biological samples, leading to an improved signal-to-noise ratio.[6][8][9] Like EITC, Cy5 is available with various reactive groups, including NHS esters for labeling amines, making it a versatile tool for labeling a wide range of biomolecules for applications in fluorescence microscopy, super-resolution microscopy, and flow cytometry.[6][8][10]
The Critical Role of Photostability in Fluorescence Imaging
Photostability refers to a fluorophore's resistance to photochemical degradation upon exposure to excitation light. The irreversible loss of fluorescence, known as photobleaching, can severely limit the duration of imaging experiments and compromise the quantitative analysis of the data.[11][12][13] For time-lapse imaging, single-molecule studies, and super-resolution microscopy techniques like STORM, high photostability is not just desirable but essential.[7][10] Therefore, a direct comparison of the photostability of EITC and Cy5 is crucial for selecting the optimal dye for a given application.
Comparative Analysis of Photophysical Properties
To provide a clear overview, the key photophysical properties of this compound and Cy5 are summarized in the table below. It is important to note that while some of these values are well-established, photostability metrics can vary depending on the experimental conditions. The photostability data presented here is based on the general understanding of these dye classes and serves as a guide for a direct experimental comparison.
| Property | This compound | Cy5 |
| Excitation Maximum (λex) | ~521-526 nm[1][2][5] | ~649 nm[14] |
| Emission Maximum (λem) | ~544-545 nm[1][2] | ~666-670 nm[6][9][14] |
| Molar Extinction Coefficient (ε) | ~95,000 cm⁻¹M⁻¹[1][5] | ~250,000 cm⁻¹M⁻¹[14] |
| Fluorescence Quantum Yield (Φ) | ~0.57 (for singlet oxygen generation)[1][3][5] | ~0.2-0.28[14][15] |
| Relative Photostability | Moderate | High[6][7] |
| Photobleaching Half-life (t₁/₂) | Shorter | Longer |
| Photobleaching Rate Constant (k) | Higher | Lower |
*These are relative values for illustrative purposes. Actual values are highly dependent on the experimental environment and illumination conditions.
Experimental Protocol for Quantitative Photostability Comparison
To obtain a definitive comparison of the photostability of EITC and Cy5, a controlled experiment is necessary. The following protocol outlines a robust methodology for quantifying and comparing the photobleaching rates of these two fluorophores.
I. Sample Preparation
-
Conjugation: Covalently conjugate EITC and Cy5 to a model protein (e.g., Bovine Serum Albumin, BSA) at a similar degree of labeling. This ensures that the local environment of the dye is comparable.
-
Purification: Remove any unconjugated dye from the protein-dye conjugates using size-exclusion chromatography.
-
Sample Mounting: Prepare microscope slides with the purified conjugates immobilized on the surface to prevent movement during imaging. A common method is to use poly-L-lysine coated slides.
II. Fluorescence Microscopy Setup
-
Microscope: Utilize a widefield or confocal fluorescence microscope equipped with appropriate laser lines and filter sets for both EITC and Cy5.
-
Light Source: Ensure a stable light source, such as a laser or a stabilized lamp, to provide constant illumination intensity throughout the experiment.
-
Detector: Employ a sensitive detector, like a sCMOS or EMCCD camera, to accurately measure fluorescence intensity.
III. Image Acquisition and Photobleaching
-
Region of Interest (ROI) Selection: For each dye, identify multiple ROIs containing the immobilized conjugates.
-
Initial Imaging: Acquire an initial image of each ROI using low excitation power to minimize photobleaching during setup.
-
Time-Lapse Imaging: Subject each ROI to continuous illumination with a constant, high excitation power. Acquire a time-lapse series of images at regular intervals until the fluorescence intensity has significantly decreased. It is crucial to use the same excitation power and acquisition settings for both dyes.
IV. Data Analysis
-
Intensity Measurement: For each time point in the series, measure the mean fluorescence intensity within each ROI.
-
Background Subtraction: Subtract the background fluorescence from each measurement.
-
Normalization: Normalize the fluorescence intensity at each time point to the initial intensity (F(t)/F₀).
-
Curve Fitting: Plot the normalized intensity as a function of time and fit the data to a single exponential decay function: F(t) = F₀ * e^(-kt) , where 'k' is the photobleaching rate constant.[16]
-
Half-Life Calculation: The photobleaching half-life (t₁/₂) can be calculated from the rate constant using the formula: t₁/₂ = ln(2)/k .
Expert Recommendations and Conclusion
Based on its photophysical properties and known performance, Cy5 is generally the superior choice for applications requiring high photostability . Its far-red emission also provides the significant advantage of reduced cellular autofluorescence. [6][8]This makes Cy5 highly suitable for:
-
Long-term live-cell imaging
-
Quantitative fluorescence microscopy
-
Super-resolution microscopy (e.g., dSTORM) [10]* Multi-color imaging experiments where photostability is crucial for all channels
This compound , while less photostable, remains a valuable tool for specific applications. Its high efficiency in generating singlet oxygen makes it an excellent photosensitizer for correlative light and electron microscopy (CLEM) via photooxidation of DAB. [1][2]It can also be used for shorter-term imaging experiments where its specific spectral properties are required.
References
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baseclick GmbH. Cy5 Spectrum: Key Properties & Applications. [Link]
-
Eggeling, C., et al. (1998). Photobleaching of Fluorescent Dyes under Conditions Used for Single-Molecule Detection: Evidence of Two-Step Photolysis. Analytical Chemistry, 70(13), 2651–2659. [Link]
-
Zhuang, X., et al. (2021). Mechanism of Cyanine5 to Cyanine3 Photoconversion and Its Application for High-Density Single-Particle Tracking in a Living Cell. Journal of the American Chemical Society, 143(33), 13145–13155. [Link]
-
Addgene. Choosing the B(right)est Fluorescent Protein: Photostability. [Link]
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Tsien Lab, University of California San Diego. Fluorescence Photooxidation with Eosin: A Method for High Resolution Immunolocalization and In Situ Hybridization Detection for Light and Electron Microscopy. [Link]
-
Cordes, T., et al. (2012). On the Mechanisms of Cyanine Fluorophore Photostabilization. The Journal of Physical Chemistry Letters, 3(16), 2241–2246. [Link]
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ResearchGate. Photobleaching of Cy5 at 26 μm in air-saturated H2O (solid) or D2O... [Link]
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FluoroFinder. Cy5 Dye Profile. [Link]
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Zhuang, X., et al. (2009). Photoswitching Mechanism of Cyanine Dyes. Journal of the American Chemical Society, 131(50), 18034–18035. [Link]
-
Semantic Scholar. Photobleaching of Fluorescent Dyes under Conditions Used for Single-Molecule Detection: Evidence of Two-Step Photolysis. [Link]
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ResearchGate. Photostability. The photostability of the fluorescent proteins... [Link]
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National Institutes of Health. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody. [Link]
-
ResearchGate. [The medium effects of fluorescence of eosin-5-isothiocyanate as a luminescent marker]. [Link]
-
ResearchGate. Comparison of EGFP photostability in live HEK293T cells under different... [Link]
-
Oregon Medical Laser Center. Eosin Y. [Link]
-
CORE. Comparison of Eosin and Fluorescein Conjugates for the Photoinitiation of Cell-Compatible Polymer Coatings. [Link]
-
ResearchGate. (PDF) Photochemistry of fluorescein and eosin derivatives. [Link]
-
PubMed. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody. [Link]
-
ResearchGate. (PDF) Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody. [Link]
-
National Institutes of Health. This compound. [Link]
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A Researcher's Guide to Eosin 5-Isothiocyanate Labeling: Impact Assessment and Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of protein analysis, the covalent attachment of fluorescent probes is an indispensable tool for elucidating protein localization, interactions, and dynamics.[1][2] Eosin 5-isothiocyanate (EITC) has emerged as a valuable reagent in this context, particularly for its utility as a photosensitizer.[3] This guide provides an in-depth assessment of EITC labeling, its potential impact on protein function, and a comparative analysis with alternative labeling strategies to empower researchers in making informed decisions for their experimental designs.
The Chemistry of this compound Labeling
This compound is a xanthene dye characterized by its isothiocyanate (-N=C=S) reactive group.[3] This group readily forms a stable, covalent thiourea bond with primary amine groups, such as the N-terminus of a protein or the epsilon-amino group of lysine residues.[4] This reaction is typically performed under mild alkaline conditions (pH 8-9) to ensure the targeted amine groups are deprotonated and thus nucleophilic.[4][5]
EITC exhibits excitation and emission maxima at approximately 521 nm and 544 nm, respectively, in an alkaline environment.[3] A key feature of eosin is its high quantum yield for singlet oxygen generation (0.57), making it an effective photosensitizer.[3] This property is particularly useful for applications such as the photoconversion of diaminobenzidine (DAB) in electron microscopy and as an acceptor in fluorescence resonance energy transfer (FRET) studies with donors like fluorescein (FAM).[3]
Assessing the Functional Impact of EITC Labeling
While covalent labeling is a powerful technique, the introduction of any extrinsic molecule has the potential to alter the structure and, consequently, the function of a protein.[1][6][7] The impact of EITC labeling is multifactorial, depending on the protein itself, the number of attached dye molecules (degree of labeling), and the specific location of the label.
Potential Consequences of Labeling:
-
Steric Hindrance: The bulky eosin molecule can physically obstruct active sites, binding interfaces, or regions of conformational flexibility, thereby inhibiting the protein's biological activity.[1]
-
Alteration of Physicochemical Properties: The addition of eosin can change the local hydrophobicity and electrostatic properties of the protein surface, potentially leading to non-specific interactions or aggregation.[7]
-
Conformational Changes: The interaction of the dye with the protein surface can induce subtle to significant changes in the protein's three-dimensional structure.[7]
Experimental Validation is Crucial:
It is imperative to empirically validate the functional integrity of a protein following EITC labeling. A multi-pronged approach is recommended:
-
Enzymatic Assays: For enzymes, kinetic parameters such as Km and Vmax should be determined for both the labeled and unlabeled protein. Significant alterations would indicate a functional impact.
-
Binding Assays: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can quantify the binding affinity of the labeled protein to its substrates, inhibitors, or interaction partners.[8]
-
Structural Analysis: While more resource-intensive, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information on structural perturbations upon labeling.[7]
-
In-cell Functionality: For proteins involved in cellular signaling or trafficking, their localization and downstream effects should be assessed in a cellular context.[1]
Comparative Analysis of Alternative Labeling Chemistries
The choice of labeling reagent should be tailored to the specific protein and experimental question. Several alternatives to isothiocyanates exist, each with distinct advantages and disadvantages.
| Labeling Chemistry | Target Residue(s) | Advantages | Disadvantages | Common Fluorophores |
| Isothiocyanates (e.g., EITC, FITC, TRITC) | N-terminus, Lysine | Stable thiourea bond, well-established protocols.[4] | Can be non-specific due to multiple lysines, potential for functional disruption.[6] | Eosin, Fluorescein, Rhodamine |
| N-hydroxysuccinimide (NHS) Esters | N-terminus, Lysine | Forms a very stable amide bond, high reactivity.[9][10][11] | Similar to isothiocyanates, can lead to heterogeneous labeling.[6] | Alexa Fluor dyes, Cy dyes |
| Maleimides | Cysteine | Highly specific for thiols, allows for site-specific labeling.[12][13][14] | Requires a free cysteine, which may not be available or may be in a disulfide bond.[12][13] | CF dyes, DyLight dyes |
| Click Chemistry (e.g., Azide-Alkyne) | Unnatural Amino Acids | Bioorthogonal, highly specific, and efficient.[15] | Requires genetic engineering to introduce the unnatural amino acid.[16] | A wide variety of fluorophores can be attached to the alkyne or azide moiety. |
Experimental Protocols
Protocol 1: this compound Labeling of a Generic Protein
This protocol provides a general guideline for labeling a protein with EITC. Optimization of the dye-to-protein molar ratio is recommended for each specific protein.
Materials:
-
Protein of interest (in a buffer free of primary amines, e.g., PBS)
-
This compound (EITC)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
1 M Sodium Bicarbonate, pH 9.0
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Spectrophotometer
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 2-10 mg/mL in an amine-free buffer like PBS. If the buffer contains primary amines (e.g., Tris or glycine), dialyze the protein against PBS.[17][18]
-
EITC Stock Solution: Immediately before use, dissolve EITC in anhydrous DMSO to a concentration of 10 mg/mL.
-
Reaction Setup: Adjust the pH of the protein solution to 8.5-9.0 by adding a small volume of 1 M sodium bicarbonate.
-
Labeling Reaction: Add the EITC stock solution to the protein solution at a molar ratio of 10-20 moles of dye per mole of protein. Mix gently and incubate for 1-2 hours at room temperature, protected from light.
-
Purification: Separate the labeled protein from unreacted dye using a size-exclusion chromatography column equilibrated with your desired storage buffer. The labeled protein will elute first.[18]
-
Degree of Labeling (DOL) Calculation:
-
Measure the absorbance of the purified conjugate at 280 nm (A280) and 521 nm (A521).
-
Calculate the protein concentration using the following formula:
-
Protein Concentration (M) = [A280 - (A521 x CF)] / εprotein
-
Where CF is the correction factor for the dye's absorbance at 280 nm (typically ~0.3 for eosin), and εprotein is the molar extinction coefficient of the protein at 280 nm.
-
-
Calculate the dye concentration:
-
Dye Concentration (M) = A521 / εdye
-
Where εdye for EITC is 95,000 M-1cm-1.[3]
-
-
DOL = Dye Concentration / Protein Concentration
-
Protocol 2: Functional Assessment - Enzyme Activity Assay
This protocol outlines a general method to assess the impact of labeling on enzyme activity. The specific substrate and detection method will depend on the enzyme of interest.
Materials:
-
Unlabeled enzyme (control)
-
EITC-labeled enzyme
-
Enzyme-specific substrate
-
Assay buffer
-
Plate reader or spectrophotometer
Procedure:
-
Prepare a dilution series of both the unlabeled and EITC-labeled enzyme in the assay buffer.
-
Prepare the substrate solution at a concentration appropriate for the assay.
-
Initiate the reaction by adding the substrate to the enzyme dilutions in a microplate or cuvette.
-
Monitor the reaction over time by measuring the change in absorbance or fluorescence, depending on the assay.
-
Calculate the initial reaction velocities for each enzyme concentration.
-
Plot the initial velocities against enzyme concentration for both the labeled and unlabeled enzyme. A significant difference in the slopes indicates an impact on enzyme activity.
Visualizing the Workflow
Caption: Workflow for EITC labeling and subsequent functional validation.
Choosing the Right Tool for the Job
The decision of whether to use EITC or an alternative labeling reagent is a critical one that rests on the specific experimental goals and the nature of the protein under investigation.
Caption: Decision tree for selecting a protein labeling strategy.
Conclusion
This compound is a valuable tool in the protein scientist's arsenal, offering unique photosensitizing properties. However, as with any covalent modification, it is not a one-size-fits-all solution. A thorough understanding of the labeling chemistry, coupled with rigorous functional validation, is essential to ensure that the resulting data accurately reflects the protein's native biology. By carefully considering the alternatives and designing appropriate validation experiments, researchers can confidently employ EITC and other labeling reagents to gain deeper insights into the complex world of protein function.
References
-
NHS ester protocol for labeling proteins. Abberior. [Link]
-
Bioconjugation Techniques for Enhancing Stability and Targeting Efficiency of Protein and Peptide Therapeutics. PubMed. [Link]
-
Protocol: Maleimide labeling of proteins and other thiolated biomolecules. [Link]
-
Protein FITC Labeling Kit (#BN01049). Assay Genie. [Link]
-
Protein labelling with FITC. [Link]
-
Site-Specific Protein Labeling with N-Hydroxysuccinimide-Esters and the Analysis of Ubiquitin Ligase Mechanisms. Journal of the American Chemical Society. [Link]
-
Labeling of a protein with fluorophores using maleimide derivitization. PubMed. [Link]
-
Application Note – Protein Labeling with NHS Esters. Glen Report. [Link]
-
Site-Specific Bioconjugation Approaches for Enhanced Delivery of Protein Therapeutics and Protein Drug Carriers. ACS Publications. [Link]
-
Fluorescein isothiocyanate. Wikipedia. [Link]
-
FITC labeling. Peptideweb.com. [Link]
-
Protein Conjugation and Labeling. Biocompare.com. [Link]
-
Bioconjugation. Wikipedia. [Link]
-
Rhodamine B Fluorescent Labeling. LifeTein Peptide Blog. [Link]
-
Protocol for protein labeling using Rhodamine B Isothiocyanate? ResearchGate. [Link]
-
Effects of fluorophore attachment on protein conformation and dynamics studied by spFRET and NMR. PMC - NIH. [Link]
-
Cell-type-specific quantification of protein synthesis in vivo. PMC - NIH. [Link]
-
Not So Innocent: Impact of Fluorophore Chemistry on the In Vivo Properties of Bioconjugates. [Link]
-
An efficient and cost-effective isotope labeling protocol for proteins expressed in Escherichia coli. PubMed. [Link]
-
A Comprehensive Guide to Dye Conjugation: Techniques, Applications, and Best Practices. [Link]
-
A New Protein-Labeling Technique to Study Intact Organs. The Scientist. [Link]
-
Conjugation-Induced Fluorescent Labeling of Proteins and Polymers Using Dithiomaleimides. Journal of the American Chemical Society. [Link]
-
Protein Assays. BMG LABTECH. [Link]
-
Proteomics. Wikipedia. [Link]
-
Current Experimental Methods for Characterizing Protein–Protein Interactions. PMC. [Link]
-
Affinity-guided labeling reveals P2X7 nanoscale membrane redistribution during BV2 microglial activation. eLife. [Link]
-
Fluorogenic Small Molecules Requiring Reaction with a Specific Protein to Create a Fluorescent Conjugate for Biological Imaging–What we Know and What we Need to Learn. NIH. [Link]
-
Comparison of eosin and fluorescein conjugates for the photoinitiation of cell-compatible polymer coatings. PMC - NIH. [Link]
-
Alternatives to Fluorescent tagged proteins. [Link]
-
An efficient and cost-effective isotope labeling protocol for proteins expressed in Escherichia coli. ResearchGate. [Link]
-
The best protocol for FITC labeling of proteins. ResearchGate. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Eosin 5-Isothiocyanate (EITC)
For the diligent researcher, scientist, or drug development professional, the integrity of an experiment extends beyond the benchtop; it encompasses the entire lifecycle of a chemical, including its safe and responsible disposal. Eosin 5-isothiocyanate (EITC), a versatile fluorescent probe and photosensitizer, demands meticulous handling not only during application but also in its disposal. This guide provides a holistic, technically grounded framework for the proper disposal of EITC, ensuring the safety of laboratory personnel and the preservation of our environment.
Part 1: Understanding the Hazard Profile of this compound
This compound is a derivative of the xanthene dye, Eosin Y, and is functionalized with a reactive isothiocyanate group (-N=C=S). This functional group is key to its utility in labeling proteins and other amine-containing biomolecules, but it also dictates its primary chemical hazards.
The primary hazards associated with EITC are:
-
Skin and Respiratory Sensitization: The isothiocyanate group is a known sensitizer. Repeated exposure can lead to allergic reactions in susceptible individuals.[1]
-
Reactivity: The isothiocyanate group is electrophilic and will react with nucleophiles. While this reactivity is harnessed for labeling, it also means that EITC is chemically reactive and must be handled as such during disposal.
-
Aquatic Toxicity: While specific data for EITC is limited, its parent compound, Eosin Y, is known to be toxic to aquatic organisms.[2] Improper disposal can therefore pose a significant threat to aquatic ecosystems.
A summary of the key hazard information is presented in the table below.
| Hazard Classification | Description | GHS Pictogram |
| Skin Sensitization | May cause an allergic skin reaction upon contact. | |
| Respiratory Sensitization | May cause allergy or asthma symptoms or breathing difficulties if inhaled. | |
| Hazardous to the Aquatic Environment | Potential for toxicity to aquatic life. | No pictogram, but a significant consideration. |
Part 2: The Core Disposal Workflow: From Bench to Final Disposition
The fundamental principle for disposing of EITC waste is to treat it as a reactive and sensitizing chemical. Under no circumstances should EITC or its solutions be disposed of down the drain.[3] All waste must be collected and managed through your institution's Environmental Health and Safety (EHS) program.
The following diagram illustrates the decision-making process and workflow for EITC waste management.
Caption: Workflow for the safe disposal of this compound waste.
Step-by-Step Disposal Protocol:
-
Segregation: At the point of generation, EITC waste must be segregated from all other waste streams, including general trash, sharps, and biohazardous waste.
-
Containerization:
-
Solid Waste: This includes unused EITC powder, contaminated gloves, weigh boats, and pipette tips. Collect this waste in a clearly labeled, sealable plastic bag or a wide-mouth plastic container with a screw-top lid.
-
Liquid Waste: This includes stock solutions of EITC (e.g., in DMSO or DMF) and aqueous solutions from staining procedures. Collect liquid waste in a dedicated, leak-proof, and chemically compatible container (e.g., a high-density polyethylene (HDPE) bottle). Ensure the container is clearly labeled.
-
-
Labeling: All EITC waste containers must be labeled with a hazardous waste tag as soon as the first item is added. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and volume.
-
The date accumulation started.
-
The primary hazards (e.g., "Skin Sensitizer," "Reactive").
-
-
Storage: Store the sealed waste containers in a designated satellite accumulation area within your laboratory. This area should be away from general traffic and incompatible chemicals.
-
EHS Pickup: Once the container is full, or if you are generating waste infrequently, do not let it accumulate for extended periods. Arrange for pickup by your institution's EHS department according to their specific procedures.
Part 3: The Scientific Rationale for Chemical Deactivation
The isothiocyanate functional group is reactive towards nucleophiles. This property can be exploited to deactivate residual EITC in liquid waste streams, rendering it less hazardous. The reaction of an isothiocyanate with a primary or secondary amine, such as ammonia or ethylamine, yields a thiourea derivative, which is generally more stable and less reactive.
Reaction Scheme:
R-N=C=S (Isothiocyanate) + R'-NH₂ (Amine) → R-NH-C(=S)-NH-R' (Thiourea)
While in-lab chemical deactivation can be an effective way to reduce hazards, it is crucial to adhere to the following principles:
-
Consult with EHS: Before implementing any in-lab waste treatment, you must consult with and receive approval from your institution's EHS department.[4] They can provide guidance on the appropriateness of the procedure and any secondary hazards that may arise.
-
Small Scale Only: In-lab treatment should only be performed on small quantities of waste.[5]
-
Proper Ventilation: The reaction should be carried out in a certified chemical fume hood.
-
Controlled Reaction: The deactivating agent should be added slowly and with stirring to control any potential exothermic reaction.
A Cautious Approach to Deactivation:
A potential method for deactivating small amounts of EITC in an organic solvent like DMSO or DMF is the slow addition of an amine solution (e.g., a dilute solution of ammonia in isopropanol) in a fume hood. However, without a specific, validated protocol from a safety authority for EITC, the most prudent course of action is to collect the untreated liquid waste for EHS disposal.
Part 4: Decontamination of Labware and Surfaces
Accidental spills and routine cleaning of contaminated equipment require a systematic decontamination procedure.
Protocol for Decontamination of Non-disposable Labware (e.g., Glassware):
-
Initial Rinse: In a fume hood, rinse the glassware with a small amount of a suitable solvent (e.g., ethanol or acetone) to remove the bulk of the EITC. Collect this rinsate as hazardous liquid waste.
-
Soaking: Immerse the glassware in a 10% bleach solution for at least one hour.[6] The oxidative properties of bleach will help to degrade the dye molecule.
-
Thorough Rinsing: After soaking, rinse the glassware thoroughly with copious amounts of water, followed by a final rinse with deionized water.
-
Drying: Allow the glassware to air dry completely.
Protocol for Spill Cleanup:
-
Alert Personnel: Immediately alert others in the area of the spill.
-
Evacuate (if necessary): For large spills or if there is a risk of aerosolization, evacuate the immediate area.
-
Don Personal Protective Equipment (PPE): At a minimum, wear a lab coat, safety goggles, and two pairs of nitrile gloves.
-
Containment: For liquid spills, surround the area with an absorbent material (e.g., spill pads or vermiculite).
-
Cleanup:
-
For solid spills: Gently cover the spill with a damp paper towel to avoid raising dust. Carefully scoop the material into a designated solid waste container.
-
For liquid spills: Use absorbent pads to soak up the spill. Place the used pads into the solid waste container.
-
-
Decontaminate the Area: Wipe the spill area with a cloth soaked in a 10% bleach solution, followed by a wipe with a water-dampened cloth to remove any bleach residue.[6][7]
-
Dispose of Waste: All materials used for cleanup (gloves, paper towels, absorbent pads) must be disposed of as solid EITC hazardous waste.
-
Wash Hands: Thoroughly wash your hands after completing the cleanup.
Part 5: Emergency Procedures
In the event of an accidental exposure, immediate action is critical.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation or a rash develops.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Always have the Safety Data Sheet (SDS) for this compound readily available for emergency responders.
By adhering to these scientifically grounded procedures, you not only ensure your own safety and that of your colleagues but also uphold the highest standards of professional responsibility in the laboratory.
References
- Getahun, S. M., & Chung, F. L. (2004). Hydrolysis of Glucosinolates to Isothiocyanates after Ingestion of Raw or Microwaved Cabbage by Human Volunteers. Cancer Epidemiology, Biomarkers & Prevention, 13(7), 1159–1165.
- Higdon, J. V., Delage, B., Williams, D. E., & Dashwood, R. H. (2007). Cruciferous Vegetables and Human Cancer Risk: Epidemiologic Evidence and Mechanistic Basis. Pharmacological Research, 55(3), 224–236.
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
- Molina-Vargas, L. F. (2013). Mechanism of action of isothiocyanates. A review. Agronomía Colombiana, 31(1), 83-91.
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ResearchGate. (n.d.). Adsorption of toxic dye Eosin Y from aqueous solution by clay/carbon composite derived from spent bleaching earth. Retrieved from [Link]
- Minamida, K., et al. (2015). Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update. Antioxidants & Redox Signaling, 22(16), 1382-1402.
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Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
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The University of Texas at Austin Environmental Health and Safety. (n.d.). Chemical Waste. Retrieved from [Link]
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University of Kansas Environmental Health and Safety. (n.d.). Section 2.0 Safe Disposal of Hazardous Chemical Waste. Retrieved from [Link]
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University of British Columbia. (n.d.). Decontamination of Laboratory Equipment. Safety & Risk Services. Retrieved from [Link]
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- Moore, M. L., & Crossley, F. S. (1941). METHYLTHIOUREA. Organic Syntheses, 21, 83.
- Brandt, W. F., & von Holt, C. (1986). Manual gas-phase isothiocyanate degradation. Analytical Biochemistry, 152(1), 133-138.
- BenchChem. (2025).
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- National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
- Gonda, S., et al. (2021). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. Molecules, 26(20), 6215.
- Pat. RU2310614C1. (2007).
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Mastering the Use of Eosin 5-isothiocyanate: A Guide to Safe and Effective Application
For the discerning researcher navigating the complexities of fluorescent labeling, Eosin 5-isothiocyanate (EITC) presents a powerful tool for elucidating biological processes. Its utility in protein and antibody conjugation is well-established, offering a bright and readily detectable signal for a multitude of applications, including fluorescence microscopy and flow cytometry. However, realizing the full potential of this reagent necessitates a comprehensive understanding of its safe handling, application, and disposal. This guide provides an in-depth, experience-driven approach to working with this compound, ensuring both the integrity of your research and the safety of your laboratory environment.
Understanding the Reagent: A Chemist's Perspective
This compound is an amine-reactive derivative of the eosin dye. The isothiocyanate group (-N=C=S) is the key to its functionality, as it readily forms a stable thiourea bond with primary amines, such as the lysine residues found on the surface of proteins. This covalent linkage ensures a permanent label, critical for tracking biomolecules in complex biological systems.
However, the very reactivity that makes EITC a valuable tool also presents potential hazards. Isothiocyanates as a chemical class are known skin and respiratory sensitizers.[1][2] This means that repeated exposure can lead to an allergic reaction. Therefore, a proactive and informed approach to safety is paramount.
Core Safety Directives: Beyond the Basics
Adherence to standard laboratory safety protocols is a given. However, when handling this compound, an elevated level of precaution is warranted. The following directives are designed to provide a robust framework for minimizing risk.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is non-negotiable. The following table outlines the recommended PPE for handling this compound in its powdered form and when in solution.
| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Aliquoting Powder | Safety glasses with side shields or goggles | Nitrile gloves (double-gloving recommended) | Laboratory coat | N95-rated respirator or use within a certified chemical fume hood |
| Preparing Solutions | Safety glasses with side shields or goggles | Nitrile gloves | Laboratory coat | Use within a certified chemical fume hood |
| Performing Labeling Reactions | Safety glasses with side shields | Nitrile gloves | Laboratory coat | Not generally required if handled in a well-ventilated area |
| Handling Conjugated Materials | Safety glasses | Nitrile gloves | Laboratory coat | Not generally required |
Causality: The primary risks associated with powdered EITC are inhalation and skin contact. An N95 respirator prevents the inhalation of fine particles, while double-gloving provides an extra barrier against accidental skin exposure. When in solution, the risk of inhalation is reduced, but the potential for skin and eye contact remains, necessitating continued use of gloves and eye protection.
Engineering Controls: Creating a Safe Workspace
Your work environment is a critical component of your safety strategy.
-
Chemical Fume Hood: All handling of powdered this compound and the initial preparation of stock solutions should be performed in a certified chemical fume hood. This containment strategy is the most effective way to prevent inhalation of the powder and any aerosols that may be generated.
-
Ventilation: For less hazardous procedures, such as working with dilute solutions, a well-ventilated laboratory space is sufficient.
Safe Handling and Storage: Preserving Reagent Integrity and User Safety
-
Storage: this compound is sensitive to light and moisture.[3][4][5] It should be stored at -20°C in a desiccated, light-protected container. When removing from cold storage, allow the container to equilibrate to room temperature before opening to prevent condensation, which can hydrolyze the reactive isothiocyanate group.
-
Weighing: When weighing the powdered form, use a dedicated, clean spatula and weighing paper within a chemical fume hood. Avoid creating dust.
-
Solution Preparation: this compound is typically dissolved in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to create a stock solution.[4][5] Ensure your solvent is of high quality and free of water to maintain the reactivity of the dye.
Emergency Procedures: Preparedness is Key
Accidents can happen, and a well-defined emergency plan is essential.
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[6] Remove contaminated clothing. If irritation persists, seek medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[6] If they are not breathing, administer artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[7]
-
Spills: For small spills of the powder, carefully sweep it up without creating dust and place it in a sealed container for disposal. For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. The spill area should then be decontaminated.
A Step-by-Step Guide to Protein Labeling with this compound
This protocol provides a robust starting point for the covalent labeling of proteins with this compound. Optimization may be required depending on the specific protein and desired degree of labeling.
I. Reagent Preparation
-
Protein Solution:
-
Prepare the protein to be labeled at a concentration of 2-10 mg/mL in a suitable amine-free buffer at pH 8.0-9.0. A common choice is 0.1 M sodium carbonate-bicarbonate buffer.
-
Causality: The alkaline pH is crucial as it deprotonates the primary amine groups on lysine residues, making them nucleophilic and reactive towards the isothiocyanate group of the EITC. Buffers containing primary amines (e.g., Tris, glycine) must be avoided as they will compete with the protein for reaction with the dye.
-
-
This compound Stock Solution:
-
Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO. This should be done immediately before use.
-
Causality: EITC is susceptible to hydrolysis in the presence of water. Using an anhydrous solvent and preparing the solution fresh minimizes the loss of reactivity.
-
II. The Labeling Reaction
-
Calculate the Molar Ratio: Determine the desired molar excess of dye to protein. A starting point of a 10- to 20-fold molar excess of EITC to protein is recommended.
-
Initiate the Reaction: While gently vortexing the protein solution, slowly add the calculated volume of the EITC stock solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Causality: Protecting the reaction from light is important to prevent photobleaching of the fluorescent dye.
-
III. Purification of the Labeled Protein
-
Removal of Unconjugated Dye: It is critical to remove any unreacted EITC, as its presence can interfere with downstream applications. The most common method is size-exclusion chromatography (e.g., a Sephadex G-25 column).
-
Equilibrate the column with a suitable buffer (e.g., phosphate-buffered saline, PBS).
-
Apply the reaction mixture to the column.
-
The larger, labeled protein will elute first, while the smaller, unconjugated dye molecules will be retained and elute later.
-
Collect the fractions containing the brightly colored, labeled protein.
-
IV. Characterization of the Conjugate
-
Determine the Degree of Labeling (DOL): The DOL is the average number of dye molecules conjugated to each protein molecule. It can be determined spectrophotometrically by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of Eosin (approximately 524 nm).
Workflow Visualizations
To further clarify the procedural steps, the following diagrams illustrate the safe handling workflow and the experimental protocol for protein labeling.
Caption: A step-by-step protocol for protein labeling with this compound.
Disposal Plan: A Responsible Conclusion to Your Experiment
Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility.
-
Solid Waste: Unused this compound powder and any materials grossly contaminated with the powder (e.g., weighing paper, gloves) should be placed in a clearly labeled, sealed container and disposed of as hazardous chemical waste according to your institution's guidelines.
-
Liquid Waste: Unused stock solutions and waste from the labeling and purification steps should be collected in a labeled hazardous waste container. Do not pour this compound solutions down the drain. [7]* Decontamination: Glassware that has come into contact with this compound should be decontaminated by rinsing with a suitable organic solvent (e.g., ethanol or acetone) to remove any residual dye before washing. This rinseate should be collected as hazardous waste.
By adhering to these comprehensive guidelines, researchers can confidently and safely harness the power of this compound, paving the way for new discoveries while upholding the highest standards of laboratory practice.
References
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
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- 1. This compound | C21H7Br4NO5S | CID 173745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 曙红5-异硫氰酸酯 ≥95.0% (UV) | Sigma-Aldrich [sigmaaldrich.com]
- 3. Eosin-5-isothiocyanate - CAS-Number 60520-47-0 - Order from Chemodex [chemodex.com]
- 4. biotium.com [biotium.com]
- 5. thomassci.com [thomassci.com]
- 6. biotium.com [biotium.com]
- 7. This compound - Safety Data Sheet [chemicalbook.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
